molecular formula C10H9ClN2 B11904091 2-Chloro-3,6-dimethylquinoxaline

2-Chloro-3,6-dimethylquinoxaline

Cat. No.: B11904091
M. Wt: 192.64 g/mol
InChI Key: LKNVXTRRGQNDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3,6-dimethylquinoxaline is a synthetic quinoxaline derivative designed for research and development applications. Quinoxaline cores are privileged structures in medicinal chemistry, frequently serving as key scaffolds for investigating new therapeutic agents . The specific substitution pattern of chloro and methyl groups on the quinoxaline ring makes this compound a versatile intermediate for further synthetic elaboration, enabling the exploration of structure-activity relationships. This compound is of significant value in early-stage drug discovery. Researchers utilize such functionalized quinoxalines as building blocks for constructing more complex molecules targeted at various biological pathways. For instance, similar quinoxaline derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease research, with some analogs exhibiting IC50 values in the sub-micromolar range . Other quinoxaline-based compounds are being investigated as inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1), a promising target for conditions like non-alcoholic steatohepatitis (NASH) . Furthermore, certain quinoxaline derivatives have shown notable antifungal efficacy against various Candida and Aspergillus species, highlighting the scaffold's relevance in developing new antimicrobial agents . The mechanism of action for quinoxaline derivatives is typically target-specific, often involving enzyme inhibition through interaction with active sites, such as the peripheral anionic site of acetylcholinesterase . Applications: This product is intended for research use only and is not for diagnostic or therapeutic use. It is suited for use as: - A synthetic intermediate in organic and medicinal chemistry. - A core scaffold for the design of enzyme inhibitors. - A building block in the development of potential pharmacological tools.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

2-chloro-3,6-dimethylquinoxaline

InChI

InChI=1S/C10H9ClN2/c1-6-3-4-8-9(5-6)12-7(2)10(11)13-8/h3-5H,1-2H3

InChI Key

LKNVXTRRGQNDLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1)Cl)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties of 6-Chloro-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: This technical guide focuses on the chemical properties, synthesis, and biological relevance of 6-Chloro-2,3-dimethylquinoxaline (CAS RN: 17911-93-2) . The initially requested compound, "2-Chloro-3,6-dimethylquinoxaline," is not readily found in the chemical literature, suggesting it may be a less common isomer or a potential misnomer. Given the available data, 6-Chloro-2,3-dimethylquinoxaline is presented as the most relevant and well-documented alternative.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core chemical characteristics and experimental protocols related to 6-Chloro-2,3-dimethylquinoxaline and the broader family of quinoxaline derivatives.

Core Chemical Properties

The fundamental chemical and physical properties of 6-Chloro-2,3-dimethylquinoxaline are summarized in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValue
CAS Number 17911-93-2[1][2]
Molecular Formula C₁₀H₉ClN₂[1][2]
Molecular Weight 192.65 g/mol [1]
Appearance Off-white to white solid
Melting Point 89 to 93 °C
Boiling Point 91 to 95 °C
Topological Polar Surface Area 25.8 Ų[2]
Hydrogen Bond Acceptor Count 2[2]
Water Solubility 9.4 µg/mL[2]

Synthesis and Experimental Protocols

The primary synthetic route to quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] For 6-Chloro-2,3-dimethylquinoxaline, this is typically achieved through the reaction of 4-chloro-1,2-phenylenediamine with diacetyl (2,3-butanedione).

Experimental Protocol: Synthesis of 6-Chloro-2,3-dimethylquinoxaline

This protocol describes a standard laboratory procedure for the synthesis of 6-Chloro-2,3-dimethylquinoxaline.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol (or a similar suitable solvent like acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloro-1,2-phenylenediamine in a suitable solvent such as ethanol.

  • Addition of Reagent: To the stirred solution, add a slight excess (approximately 1.1 equivalents) of diacetyl (2,3-butanedione) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the crude product. The solid is collected by vacuum filtration and washed with a small amount of cold ethanol.

  • Purification: The crude 6-Chloro-2,3-dimethylquinoxaline is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Diagrams and Visualizations

Synthesis Workflow

The following diagram illustrates the condensation reaction for the synthesis of 6-Chloro-2,3-dimethylquinoxaline.

G Synthesis of 6-Chloro-2,3-dimethylquinoxaline cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Chloro-1,2-phenylenediamine C Condensation Reaction A->C Ethanol, Reflux B Diacetyl (2,3-Butanedione) B->C D 6-Chloro-2,3-dimethylquinoxaline C->D

Caption: Synthetic pathway for 6-Chloro-2,3-dimethylquinoxaline.

Biological Signaling Pathway

Quinoxaline derivatives have been investigated for their potential as anticancer agents. Several studies have shown that certain quinoxaline compounds can induce apoptosis in cancer cells through the mitochondrial pathway, often involving the generation of reactive oxygen species (ROS).[5] The following diagram provides a simplified representation of this signaling cascade.

G Apoptosis Induction by Quinoxaline Derivatives cluster_stimulus External Stimulus cluster_cellular Cellular Response Quinoxaline Quinoxaline Derivative ROS Increased ROS Production Quinoxaline->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by quinoxalines.

Applications in Drug Development

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][6] These include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4][7] The inclusion of a chlorine atom, as in 6-Chloro-2,3-dimethylquinoxaline, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its efficacy.[8]

Derivatives of 6-chloroquinoxaline have been synthesized and evaluated for their antibacterial activity against various bacterial strains.[8] Furthermore, the broader class of quinoxaline derivatives has been shown to act as inhibitors of tubulin polymerization and apoptosis signal-regulated kinase 1 (ASK1), and can trigger apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS).[5][9] This makes them attractive candidates for the development of novel therapeutic agents, particularly in oncology and infectious diseases.

References

CAS number for 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 6-Chloro-2,3-dimethylquinoxaline

Disclaimer: Information regarding the specific isomer 2-Chloro-3,6-dimethylquinoxaline is limited. This guide focuses on the closely related and more extensively documented isomer, 6-Chloro-2,3-dimethylquinoxaline (CAS No. 17911-93-2) , for which reliable data is available.

This technical guide provides a comprehensive overview of 6-chloro-2,3-dimethylquinoxaline, targeting researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis protocols, and known biological activities, presenting quantitative data in structured tables and illustrating key pathways and workflows with diagrams.

Chemical and Physical Properties

6-Chloro-2,3-dimethylquinoxaline is a solid, off-white to white compound at room temperature. Its chemical structure features a quinoxaline core with two methyl groups at positions 2 and 3, and a chlorine atom at position 6.

PropertyValueReference
CAS Number 17911-93-2[1][2]
Molecular Formula C₁₀H₉ClN₂[1]
Molecular Weight 192.65 g/mol [1]
Appearance Off-white to white solid[2]
Melting Point 89 to 93 °C[2]
Boiling Point 91 to 95 °C[2]
Water Solubility 9.4 µg/mL[1]

Synthesis Protocols

The synthesis of quinoxaline derivatives can be achieved through various methods. A common and effective approach is the condensation of an appropriately substituted o-phenylenediamine with an α-dicarbonyl compound.

General Synthesis of 6-Chloro-2,3-dimethylquinoxaline

A prevalent method for synthesizing 6-chloro-2,3-dimethylquinoxaline involves the condensation of 4-chloro-1,2-phenylenediamine with diacetyl (2,3-butanedione).

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagent: To this solution, add an equimolar amount of diacetyl (2,3-butanedione) dropwise while stirring.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure the completion of the condensation reaction.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6-chloro-2,3-dimethylquinoxaline.

Below is a Graphviz diagram illustrating the general workflow for the synthesis of 6-chloro-2,3-dimethylquinoxaline.

G cluster_synthesis Synthesis Workflow start Start Materials: 4-chloro-1,2-phenylenediamine and Diacetyl reaction Condensation Reaction in Ethanol or Acetic Acid start->reaction 1. Mix and React purification Purification by Recrystallization reaction->purification 2. Isolate Crude Product product Final Product: 6-Chloro-2,3-dimethylquinoxaline purification->product 3. Obtain Pure Compound

General synthesis workflow for 6-Chloro-2,3-dimethylquinoxaline.

Spectroscopic Data

Spectroscopic DataExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons on the benzene ring, with splitting patterns influenced by the chlorine substituent. Singlet peaks for the two methyl groups at positions 2 and 3.
¹³C NMR Resonances for the carbon atoms of the quinoxaline core and the two methyl groups. The carbon atom attached to the chlorine will show a characteristic chemical shift.
IR Spectroscopy Characteristic absorption bands for C=N stretching of the pyrazine ring, C-H stretching of the aromatic and methyl groups, and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (192.65 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Biological Activity and Applications in Drug Development

Quinoxaline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.

Antimicrobial and Antifungal Activity

Various substituted quinoxalines have demonstrated potent antibacterial and antifungal properties. For instance, certain 2-substituted-6-chloroquinoxalines have shown good in vitro antibacterial activity against different bacterial strains.[3] Additionally, derivatives like 2-Chloro-3-hydrazinylquinoxaline have been investigated for their fungicidal effectiveness against Candida species.[4]

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, which disrupts the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis.[5] Some derivatives also induce apoptosis through the mitochondrial pathway by increasing intracellular reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[5] Furthermore, quinoxalines have been explored as inhibitors of specific signaling pathways involved in cancer progression, such as the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway.[6]

The following Graphviz diagram illustrates a generalized signaling pathway for the anticancer activity of certain quinoxaline derivatives.

G cluster_pathway Generalized Anticancer Signaling Pathway of Quinoxaline Derivatives quinoxaline Quinoxaline Derivative tubulin Tubulin Polymerization quinoxaline->tubulin Inhibits ros Increased Intracellular ROS quinoxaline->ros Induces microtubule Microtubule Disruption tubulin->microtubule g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis mitochondria Mitochondrial Dysfunction ros->mitochondria mitochondria->apoptosis

Anticancer mechanism of some quinoxaline derivatives.
Antiviral Activity

Quinoxaline derivatives have also been identified as potential antiviral agents, with activity against various respiratory pathogens.[7] Their mechanism of action in this context can involve the inhibition of viral replication or interference with viral entry into host cells.

Conclusion

6-Chloro-2,3-dimethylquinoxaline, as a representative of the broader class of quinoxaline derivatives, holds significant promise for applications in medicinal chemistry and drug development. Its straightforward synthesis and the diverse biological activities associated with its structural scaffold make it and related compounds valuable targets for further research and development of new therapeutic agents. Future studies may focus on elucidating the specific mechanisms of action of this and other substituted quinoxalines to optimize their therapeutic potential.

References

In-Depth Technical Guide: 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

2-Chloro-3,6-dimethylquinoxaline , a substituted quinoxaline derivative, has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. Quinoxaline scaffolds are recognized pharmacophores present in a variety of biologically active compounds, including anticancer and antimicrobial agents. The specific substitutions of a chloro group and two methyl groups on the quinoxaline ring of this compound modulate its physicochemical properties and biological activity, making it a subject of targeted research.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, and its potential role as an inhibitor of the Wnt/β-catenin signaling pathway.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C₁₀H₉ClN₂[1][2]
Molecular Weight 192.65 g/mol [1][2]
CAS Number 17911-93-2[1]
Appearance Solid (predicted)
Melting Point Not explicitly reported
Boiling Point Not explicitly reported
Solubility Limited solubility in water is expected. Soluble in common organic solvents.

Synthesis and Characterization

Experimental Protocol: Plausible Synthesis

Reaction Scheme:

4-Chloro-1,2-diaminobenzene reacts with 2,3-butanedione in a suitable solvent, often under acidic conditions, to yield 6-chloro-2,3-dimethylquinoxaline.

Materials:

  • 4-Chloro-1,2-diaminobenzene

  • 2,3-Butanedione (Diacetyl)

  • Ethanol or Acetic Acid

  • Hydrochloric Acid (catalytic amount, optional)

  • Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-1,2-diaminobenzene (1 equivalent) in ethanol or acetic acid.

  • Add 2,3-butanedione (1.1 equivalents) to the solution.

  • If using ethanol as a solvent, a catalytic amount of hydrochloric acid may be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is then purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 6-chloro-2,3-dimethylquinoxaline.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons on the benzene ring will exhibit splitting patterns (doublets and a doublet of doublets) characteristic of a trisubstituted benzene ring. The two methyl groups at positions 2 and 3 would likely appear as singlets in the upfield region.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the chloro group and the nitrogen atoms in the quinoxaline ring, as well as the electron-donating effect of the methyl groups.

Mass Spectrometry:

The mass spectrum obtained by electron impact (EI) would show a molecular ion peak (M⁺) at m/z 192, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 194 with an intensity of approximately one-third of the molecular ion peak is expected.[4] Fragmentation patterns would likely involve the loss of a methyl group (M-15) or a chlorine atom (M-35), leading to characteristic fragment ions.[5][6][7][8]

Biological Activity: Inhibition of the Wnt/β-catenin Signaling Pathway

Recent studies have identified 2,3,6-trisubstituted quinoxaline derivatives as inhibitors of the Wnt/β-catenin signaling pathway.[9] This pathway is crucial in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers.

Experimental Protocol: Wnt/β-catenin Pathway Inhibition Assay (TOP-flash Reporter Assay)

This assay is a common method to screen for inhibitors of the Wnt/β-catenin pathway.

Cell Line:

  • A human cancer cell line with a responsive Wnt/β-catenin pathway (e.g., HEK293T, HCT116, or SW480).

Materials:

  • TOP-flash and FOP-flash luciferase reporter plasmids.

  • A control plasmid expressing Renilla luciferase (for normalization).

  • Lipofectamine or other transfection reagent.

  • Wnt3a conditioned media or purified Wnt3a protein (to activate the pathway).

  • This compound (test compound).

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • Cells are co-transfected with the TOP-flash (or FOP-flash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.

  • After 24 hours, the transfection medium is replaced with fresh medium containing Wnt3a to stimulate the Wnt pathway.

  • Simultaneously, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Following an incubation period of 16-24 hours, the cells are lysed.

  • The luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer.

  • The firefly luciferase activity (from TOP/FOP-flash) is normalized to the Renilla luciferase activity.

  • The inhibitory effect of the compound is determined by the reduction in normalized luciferase activity in the TOP-flash transfected cells compared to the vehicle-treated control. The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition, can then be calculated.

While specific IC₅₀ values for this compound are not available in the public domain, related quinoxaline derivatives have shown potent cytotoxic effects against various cancer cell lines, with IC₅₀ values in the micromolar to nanomolar range.[10][11][12][13]

Visualizations

Logical Workflow for Synthesis and Purification

synthesis_workflow Reactants 4-Chloro-1,2-diaminobenzene + 2,3-Butanedione Reaction Condensation Reaction (Ethanol or Acetic Acid) Reactants->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Workup Aqueous Workup (Neutralization & Extraction) CrudeProduct->Workup Purification Column Chromatography (Silica Gel) Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Signaling Pathway: Inhibition of Wnt/β-catenin

wnt_pathway_inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocates Quinoxaline This compound Quinoxaline->DestructionComplex Prevents Inhibition? Quinoxaline->BetaCatenin_nuc Inhibits translocation/activity? TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates

References

Quinoxaline Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a pivotal scaffold in medicinal chemistry.[1][2] These derivatives are largely synthetic, as naturally occurring quinoxalines are rare.[2][3] The structural versatility of the quinoxaline nucleus allows for extensive functionalization, leading to a wide array of pharmacological activities.[4][5] This has made them a subject of intense research and development, with several quinoxaline-based drugs reaching the market, including the hepatitis C treatments Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib.[6] This technical guide provides an in-depth review of the synthesis, biological activities, and experimental evaluation of quinoxaline derivatives for researchers, scientists, and drug development professionals.

I. Synthesis of Quinoxaline Derivatives

The primary and most established method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][7][8] Over the years, numerous modifications and novel strategies have been developed to improve yields, simplify procedures, and employ more environmentally friendly conditions.

Synthetic Methodologies:

  • Classical Methods: The traditional approach involves the straightforward condensation of o-phenylenediamines and α-dicarbonyl compounds.[7] This method is robust and widely applicable for a variety of substituted derivatives.

  • Catalytic Systems: Various catalysts have been employed to enhance reaction efficiency. These include Nickel-nanoparticles, copper sulfate (CuSO₄), iodine, and ceric ammonium nitrate (CAN), often allowing the reaction to proceed under milder conditions and in greener solvents like water or ethanol.[1][7]

  • Modern & Green Approaches: Recent advancements focus on sustainable chemistry.[5] This includes microwave-assisted synthesis, one-pot multi-component reactions, and the use of recyclable catalysts, which offer advantages such as reduced reaction times, higher yields, and minimized waste.[1][8][9] Transition-metal-free syntheses have also gained significant attention as an environmentally benign strategy.[10]

Below is a generalized workflow for the synthesis of quinoxaline derivatives.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Outcome o_phenylenediamine o-Phenylenediamine (Substituted) reaction Condensation Reaction o_phenylenediamine->reaction dicarbonyl α-Dicarbonyl Compound (e.g., Glyoxal, Benzil) dicarbonyl->reaction catalyst Catalyst System (e.g., I₂, CAN, Ni-NPs) or Green Method (e.g., Microwave, H₂O) reaction->catalyst intermediate Dihydroquinoxaline Intermediate reaction->intermediate oxidation Oxidation (often spontaneous) intermediate->oxidation product Quinoxaline Derivative oxidation->product

Fig. 1: General workflow for the synthesis of quinoxaline derivatives.
Experimental Protocol: Synthesis via Condensation

This protocol describes a common method for synthesizing quinoxaline derivatives through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, using a catalytic amount of iodine under microwave irradiation.[7]

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Iodine (I₂) (10 mol%)

  • Ethanol (5 mL)

  • Microwave reactor vials

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • In a microwave reactor vial, combine the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and iodine (10 mol%).

  • Add ethanol (5 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 5-10 minutes).

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate mixture).

  • Collect the fractions containing the pure product and evaporate the solvent to obtain the final quinoxaline derivative.

  • Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[11]

II. Biological Activities and Therapeutic Potential

Quinoxaline derivatives exhibit a remarkable spectrum of biological activities, making them privileged scaffolds in drug discovery.[7][12][13] Their planar aromatic system facilitates interactions with biological targets like enzymes and nucleic acids.[13]

Anticancer Activity

Quinoxalines are a promising class of chemotherapeutic agents.[14] They exert their effects through various mechanisms, including the inhibition of critical enzymes in cancer signaling pathways. For instance, certain derivatives have been identified as inhibitors of HDAC6, a key enzyme in tumor progression.[13] Quinoxaline 1,4-dioxides have shown selective cytotoxicity against solid tumor cells, particularly under hypoxic conditions.[15]

Compound/Derivative ClassCancer Cell LineActivity MetricValueReference
Indoloquinoxaline DerivativeHuman Colon Carcinoma (HCT 116)IC₅₀2.5 µM[1]
3-benzyloxyquinoxalin-2-yl propanhydrazideHeLa, HCT-116, MCF-7IC₅₀9.46 - 12.17 µM[13]
Quinoxaline-2-carbonitrile 1,4-dioxideSolid Tumor Cells (Hypoxic)CytotoxicitySelective[15]

Below is a simplified diagram illustrating a potential mechanism of action for anticancer quinoxaline derivatives that involves the inhibition of histone deacetylase (HDAC) enzymes.

G cluster_pathway HDAC-Mediated Gene Silencing in Cancer cluster_intervention Therapeutic Intervention HDAC HDAC Enzyme (e.g., HDAC6) Histones Histones HDAC->Histones Deacetylation Apoptosis Apoptosis & Tumor Suppression HDAC->Apoptosis Inhibition promotes Chromatin Condensed Chromatin (Transcriptionally Inactive) Histones->Chromatin leads to TSG Tumor Suppressor Genes (Silenced) Chromatin->TSG causes Proliferation Uncontrolled Cell Proliferation TSG->Proliferation allows Quinoxaline Quinoxaline Derivative (HDAC Inhibitor) Quinoxaline->HDAC Inhibits

Fig. 2: Simplified pathway of HDAC inhibition by quinoxaline derivatives.
Antimicrobial and Antiviral Activity

Quinoxalines are potent agents against a wide range of pathogens, including bacteria, fungi, and viruses.[7][16] Synthetic quinoxalines are integral components of antibiotics like echinomycin, which are known to inhibit Gram-positive bacteria.[2] Quinoxaline 1,4-di-N-oxide derivatives are particularly noted for their antibacterial properties.[15] The antiviral potential of this scaffold has been extensively explored, with derivatives showing efficacy against respiratory pathogens, HIV, and herpes viruses.[4][8][17]

Compound/Derivative ClassTarget Organism/VirusActivity MetricValueReference
2,3-bis[2-(benzylidene)hydrazinyl]quinoxalinesE. coli, P. aeruginosa, S. pyogenesMIC164 - 379 µM[11]
Quinoxaline-2-carboxylate 1,4-dioxidesM. tuberculosis H37RvMIC0.01 - 2.30 µg/mL[15]
3-Phenylquinoxaline-2-carbonitrile 1,4-Di-N-oxidePlasmodium falciparum (3D7 strain)IC₅₀0.63 µM[3]
6-chloro-7-fluoroquinoxaline derivativesHIVAntiviral ActivityActive[8]
2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxalineHerpes Simplex Virus-1 (HSV-1)Inhibition1-5 µM[2]
Other Biological Activities

The therapeutic applications of quinoxalines extend to a variety of other conditions:

  • Anti-inflammatory and Analgesic: Certain derivatives have demonstrated significant anti-inflammatory and pain-relieving properties.[7]

  • Antidiabetic: Some quinoxalines act as α-amylase and α-glucosidase inhibitors, suggesting potential for the treatment of type 2 diabetes.[18]

  • Antidepressant and Anticonvulsant: The scaffold has been investigated for its effects on the central nervous system, showing potential as an antidepressant and anticonvulsant.[1][12]

  • Antimalarial and Antitubercular: Quinoxalines are effective against Plasmodium falciparum and Mycobacterium tuberculosis, including multi-drug resistant strains.[3][15]

III. Biological Screening and Evaluation

The evaluation of newly synthesized quinoxaline derivatives is a critical step in the drug discovery pipeline. This typically involves a series of in vitro assays to determine their biological activity and cytotoxicity.

A general workflow for the biological screening of novel compounds is presented below.

G cluster_start Initiation cluster_screening In Vitro Screening cluster_analysis Analysis & Selection cluster_next Further Development synthesis Synthesis of Quinoxaline Library primary_assay Primary Biological Assay (e.g., Antimicrobial, Anticancer) synthesis->primary_assay cytotoxicity Cytotoxicity Assay (e.g., MTT on VERO cells) synthesis->cytotoxicity data_analysis Data Analysis (IC₅₀ / MIC Determination) primary_assay->data_analysis cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) Study data_analysis->sar hit Hit Compound Identification sar->hit lead_opt Lead Optimization hit->lead_opt

Fig. 3: General workflow for biological screening of quinoxaline derivatives.
Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and screen for the cytotoxic potential of chemical compounds against cancer cell lines.[12]

Materials:

  • Human cancer cell line (e.g., HeLa, HCT-116)[12][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized quinoxaline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium plus 20 µL of the MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Quinoxaline and its derivatives represent a highly versatile and privileged scaffold in the field of drug discovery.[12][13] Their synthetic accessibility and broad spectrum of potent biological activities—spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications—ensure their continued relevance.[6][7] Future research will likely focus on the development of more targeted derivatives, the exploration of novel mechanisms of action, and the application of green chemistry principles to create more efficient and sustainable synthetic routes. The ongoing investigation into this remarkable class of compounds holds significant promise for the development of next-generation therapeutic agents to combat a wide range of global health challenges.[4][12]

References

An In-depth Technical Guide on the Synthesis and Properties of 6-Chloro-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2,3-dimethylquinoxaline, a member of the quinoxaline class of heterocyclic compounds. Due to the limited availability of information on 2-Chloro-3,6-dimethylquinoxaline, this document focuses on its close isomer, 6-Chloro-2,3-dimethylquinoxaline, for which more substantial scientific data is accessible. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This guide details the primary synthetic route, physicochemical properties, and potential biological relevance of 6-Chloro-2,3-dimethylquinoxaline.

Physicochemical Properties

6-Chloro-2,3-dimethylquinoxaline is an off-white to white solid at room temperature.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 17911-93-2[2][3][4]
Molecular Formula C₁₀H₉ClN₂[3][4]
Molecular Weight 192.65 g/mol [3]
Melting Point 89 to 93 °C[3]
Boiling Point 91 to 95 °C[3]

Table 1: Physicochemical Properties of 6-Chloro-2,3-dimethylquinoxaline

Synthesis of 6-Chloro-2,3-dimethylquinoxaline

The most common and effective method for the synthesis of quinoxaline derivatives is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[5] For the synthesis of 6-Chloro-2,3-dimethylquinoxaline, this involves the reaction of 4-chloro-1,2-phenylenediamine with diacetyl (also known as 2,3-butanedione).

Experimental Protocol

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol (or another suitable solvent like toluene)[6]

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve 4-chloro-1,2-phenylenediamine in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Add an equimolar amount of diacetyl to the solution.

  • A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of time, which can range from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified. Recrystallization from a suitable solvent, such as ethanol, is a common method for purifying quinoxaline derivatives.[6] Column chromatography can also be employed for further purification if necessary.

Characterization Data

The synthesized 6-Chloro-2,3-dimethylquinoxaline can be characterized using various spectroscopic techniques. Although specific spectral data for this compound is not available in the provided search results, Table 2 outlines the expected analytical data based on the characterization of similar quinoxaline derivatives.[7]

AnalysisExpected Data
¹H NMR Signals corresponding to the aromatic protons and the two methyl groups.
¹³C NMR Resonances for the carbon atoms of the quinoxaline core and the methyl groups.
IR Spectroscopy Characteristic peaks for C=N, C=C aromatic stretching, and C-Cl bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 192.65).

Table 2: Expected Spectroscopic Data for 6-Chloro-2,3-dimethylquinoxaline

Visualizing the Synthesis

The synthesis of 6-Chloro-2,3-dimethylquinoxaline can be visualized as a straightforward condensation reaction. The following diagram illustrates the workflow of this synthesis.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification A 4-chloro-1,2-phenylenediamine C Condensation Reaction (Solvent: Ethanol, optional catalyst: Acetic Acid) A->C B Diacetyl (2,3-butanedione) B->C D Crude 6-Chloro-2,3-dimethylquinoxaline C->D E Purification (Recrystallization/Column Chromatography) D->E F Pure 6-Chloro-2,3-dimethylquinoxaline E->F

Caption: Synthetic workflow for 6-Chloro-2,3-dimethylquinoxaline.

Biological Activity and Potential Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[8][9] Specifically, some quinoxaline analogs have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme implicated in neurodegenerative diseases like Alzheimer's.[8] While the specific biological activity and mechanism of action for 6-Chloro-2,3-dimethylquinoxaline have not been detailed in the provided literature, a hypothetical signaling pathway can be proposed based on the activity of similar compounds.

The diagram below illustrates a potential mechanism where a quinoxaline derivative inhibits a kinase, leading to downstream effects.

G cluster_pathway Hypothetical Kinase Inhibition Pathway A 6-Chloro-2,3-dimethylquinoxaline B Kinase (e.g., GSK3β) A->B Inhibition D Phosphorylated Substrate B->D Phosphorylation C Substrate (e.g., Tau protein) E Downstream Cellular Effects (e.g., Modulation of neuronal function) D->E

Caption: Hypothetical kinase inhibition by a quinoxaline derivative.

This guide provides a foundational understanding of 6-Chloro-2,3-dimethylquinoxaline for researchers and professionals in drug development. Further experimental studies are warranted to fully elucidate its synthesis, characterization, and biological activity.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Chloro-dimethylquinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the physical properties of 2-Chloro-3,6-dimethylquinoxaline. However, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental data for this exact isomeric substitution pattern. Therefore, this document provides a detailed analysis of the closely related and well-characterized isomer, 6-Chloro-2,3-dimethylquinoxaline (CAS RN: 17911-93-2) , as a representative analogue. The methodologies and data presented herein are intended to serve as a valuable reference for researchers working with substituted quinoxaline derivatives.

Core Physical Properties of 6-Chloro-2,3-dimethylquinoxaline

Quinoxaline derivatives are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules. Their physicochemical properties are crucial for understanding their behavior in biological systems and for the development of new therapeutic agents. The following table summarizes the key physical properties of 6-Chloro-2,3-dimethylquinoxaline.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂[1]
Molecular Weight 192.65 g/mol [1]
Appearance Off-white to white solid[2]
Melting Point 89 to 93 °C[2]
Boiling Point 91 to 95 °C[2]
Density (Predicted) 1.246 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[2]
Water Solubility 9.4 µg/mL[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific data. Below are generalized methodologies for the synthesis of substituted quinoxalines and the determination of their key physical properties.

Synthesis of Substituted Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] A general procedure is as follows:

  • Reaction Setup: To a solution of the appropriately substituted o-phenylenediamine (1 mmol) in a suitable solvent such as toluene (8 mL), the 1,2-dicarbonyl compound (1 mmol) is added.[3]

  • Catalysis: A catalyst, such as molybdophosphovanadates supported on alumina, may be introduced to the mixture.[3]

  • Reaction Conditions: The reaction mixture is stirred at room temperature.[3] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration. The filtrate is then dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure quinoxaline derivative.[3]

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus.[4]

  • Observation: The temperature is gradually increased, and the range from which the solid begins to melt to when it becomes completely liquid is recorded as the melting point.[4]

Determination of Solubility

The "shake-flask" method is a widely used technique for determining the thermodynamic solubility of a compound.[5]

  • Equilibration: An excess amount of the compound is added to a specific volume of the solvent (e.g., water) in a flask.

  • Agitation: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.[5]

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]

Visualizing the Synthesis Workflow

To illustrate the general process of synthesizing a substituted quinoxaline, the following diagram outlines a typical reaction workflow.

SynthesisWorkflow Reactants o-Phenylenediamine + 1,2-Dicarbonyl Compound ReactionMixture Reaction Mixture Reactants->ReactionMixture Solvent Solvent (e.g., Toluene) Solvent->ReactionMixture Catalyst Catalyst (Optional) Catalyst->ReactionMixture Stirring Stirring at Room Temperature ReactionMixture->Stirring Monitoring TLC Monitoring Stirring->Monitoring Periodically Monitoring->Stirring Reaction Incomplete Workup Work-up Monitoring->Workup Reaction Complete Filtration Filtration Workup->Filtration Drying Drying and Solvent Evaporation Filtration->Drying Purification Purification (Recrystallization) Drying->Purification FinalProduct Pure Quinoxaline Derivative Purification->FinalProduct

Caption: Generalized workflow for the synthesis of quinoxaline derivatives.

References

Technical Guide: Solubility Profile of 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2-Chloro-3,6-dimethylquinoxaline, a compound of interest in medicinal chemistry and materials science. A thorough review of available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this specific compound. This document summarizes the available qualitative information for structurally related compounds and provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, such as this compound, using the widely accepted shake-flask method. Furthermore, a visual representation of the experimental workflow is provided to aid in the practical application of this protocol.

Solubility Data Overview

A water solubility value for an isomer, 6-Chloro-2,3-dimethylquinoxaline , has been reported as 9.4 µg/mL, suggesting that chloro-dimethyl-quinoxaline isomers are likely to have low aqueous solubility.[1] Another related compound, 2-Chloro-3-methylquinoline , is reported to be insoluble in water.[2]

The following table summarizes the available solubility information for this compound and related compounds.

CompoundSolventSolubilityData Type
This compound VariousData Not Available-
6-Chloro-2,3-dimethylquinoxaline Water9.4 µg/mLQuantitative
2-Chloro-3-methylquinoline WaterInsolubleQualitative
Quinoxaline Derivatives (General) Polar Aprotic Solvents (e.g., DMF, DMSO, NMP)Generally SolubleQualitative

Given the absence of specific data, experimental determination of the solubility of this compound is essential for its practical application in research and development.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for determining the thermodynamic solubility of a solid organic compound like this compound. This method is based on the well-established shake-flask technique.[3][4][5][6]

2.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), etc.)[7][8]

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[4][6] Preliminary studies can be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a set period (e.g., 1-2 hours) to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.[4]

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the sample for analysis.

  • Analysis of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[3][4]

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL, µg/mL, or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_analysis 3. Concentration Analysis cluster_report 4. Data Reporting A Weigh excess this compound B Add known volume of solvent to vials A->B C Seal vials and place on shaker at constant temperature B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Centrifuge the vials E->F G Filter the supernatant F->G I Analyze supernatant and standards (HPLC/UV-Vis) G->I H Prepare standard solutions H->I K Determine concentration of the saturated solution I->K J Construct calibration curve J->K L Report solubility in mg/mL or mol/L K->L M Perform in triplicate for reproducibility L->M

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is currently lacking in the scientific literature, this guide provides a robust framework for its experimental determination. The provided protocol for the shake-flask method, a widely accepted and reliable technique, offers a clear path for researchers to generate the necessary data for their specific applications. The accompanying workflow diagram serves as a practical visual aid for implementing this protocol in a laboratory setting. The generation of accurate solubility data is a critical step in the advancement of research and development involving this promising compound.

References

An In-depth Technical Guide to the Electrophilicity of 2-Chloro-3,6-dimethylquinoxaline for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Focus: Electrophilic Reactivity and Synthetic Utility

This technical guide provides a comprehensive overview of the electrophilicity of 2-Chloro-3,6-dimethylquinoxaline, a key heterocyclic scaffold in medicinal chemistry and materials science. The inherent electrophilic nature of the C2 position, activated by the adjacent nitrogen atom and the chloro leaving group, renders this compound a versatile building block for the synthesis of a diverse array of functionalized quinoxaline derivatives. This document details its reactivity, provides established experimental protocols for its derivatization, and explores its relevance in the context of drug development, particularly as an inhibitor of critical signaling pathways.

Understanding the Electrophilicity of the Quinoxaline Core

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, exhibits a distinct electronic profile. The nitrogen atoms in the pyrazine ring are electron-withdrawing, which reduces the electron density of the aromatic system, particularly at the C2 and C3 positions. This inherent electron deficiency makes the quinoxaline nucleus susceptible to nucleophilic attack.

In this compound, the electrophilicity of the C2 carbon is further enhanced by the presence of the chlorine atom. Chlorine, being a good leaving group, facilitates nucleophilic aromatic substitution (SNAr) reactions. The methyl groups at the 3 and 6 positions are electron-donating; however, the overall electrophilic character of the C2 position is dominated by the influence of the nitrogen atoms and the chlorine substituent.

While specific computational studies on the electrophilicity index of this compound are not extensively available in the current literature, studies on similar quinoxalin-2(H)-one derivatives provide valuable insights. These computational analyses, often employing Density Functional Theory (DFT), calculate parameters such as the global electrophilicity index (ω), chemical potential (µ), and chemical hardness (η) to quantify the electrophilic nature of molecules. For instance, studies on quinoxalin-2(H)-one and its derivatives have shown that substitutions on the quinoxaline ring can significantly alter its electrophilicity.[1][2] It can be inferred that the chloro and dimethyl substituents on the target molecule will modulate its reactivity in a predictable manner based on their electronic effects.

Reactivity and Synthetic Applications

The primary mode of reaction for this compound is nucleophilic aromatic substitution at the C2 position. This reactivity has been extensively exploited to introduce a wide range of functionalities, leading to the synthesis of novel compounds with diverse biological activities.

Nucleophilic Aromatic Substitution (SNAr) Reactions

A variety of nucleophiles, including amines, alcohols, thiols, and carbanions, readily displace the chlorine atom at the C2 position. These reactions are typically carried out in the presence of a base and a suitable solvent. The use of phase transfer catalysts, such as Triethylbenzylammonium chloride (TEBAC), has been shown to improve reaction rates and yields.[3]

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with 2-Chloroquinoxaline Derivatives

NucleophileReagents and ConditionsProduct TypeReference
AlcoholsK2CO3, DMF, 70-75°C2-Alkoxyquinoxalines[3]
ThiolsK2CO3, DMF, 70-75°C2-Thioalkoxyquinoxalines[3]
AminesK2CO3, DMF, 70-75°C2-Aminoquinoxalines[3]
2,3-DimethylanilineDMF, 100°C, 4.5 hrsN-(2,3-dimethylphenyl)quinoxalin-2-amine derivative[3]
Palladium-Catalyzed Cross-Coupling Reactions

The electrophilic nature of the C-Cl bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

  • Suzuki-Miyaura Coupling: This reaction couples the 2-chloroquinoxaline with an organoboron reagent (boronic acid or ester) to form a C-C bond.

  • Sonogashira Coupling: This reaction involves the coupling of the 2-chloroquinoxaline with a terminal alkyne to introduce an alkynyl moiety.

  • Buchwald-Hartwig Amination: This reaction provides a versatile method for the formation of C-N bonds by coupling the 2-chloroquinoxaline with a wide range of primary and secondary amines.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloroquinoxalines

ReactionCoupling PartnerCatalyst/Ligand SystemProduct Type
Suzuki-MiyauraAryl/heteroaryl boronic acidPd(OAc)2, Pd2(dba)3/Phosphine ligands2-Aryl/heteroarylquinoxalines
SonogashiraTerminal alkynePdCl2(PPh3)2, CuI, Amine base2-Alkynylquinoxalines
Buchwald-HartwigPrimary/secondary aminePd2(dba)3/Phosphine ligands, Base2-Aminoquinoxalines

Experimental Protocols

The following are generalized experimental protocols for key reactions involving 2-chloroquinoxaline derivatives. These can be adapted for this compound with appropriate modifications.

General Procedure for Nucleophilic Aromatic Substitution

To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) (5 mL) is added the nucleophile (1.2 mmol) and a base such as potassium carbonate (K2CO3) (1.5 mmol). The reaction mixture is stirred at an elevated temperature (e.g., 70-100°C) for a period of 4-24 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]

General Procedure for Suzuki-Miyaura Coupling

In a flame-dried Schlenk flask under an argon atmosphere, this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)2 (0.02 mmol), a suitable phosphine ligand, and a base such as K2CO3 (2.0 mmol) are combined. A degassed solvent mixture (e.g., dioxane/water) is added, and the reaction mixture is heated to 80-110°C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The residue is purified by column chromatography to afford the desired 2-aryl-3,6-dimethylquinoxaline.[4][5]

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a solvent such as triethylamine or a mixture of THF and triethylamine, a palladium catalyst like PdCl2(PPh3)2 (0.03 mmol) and a copper(I) co-catalyst such as CuI (0.05 mmol) are added.[6][7] The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst such as Pd2(dba)3 (0.01 mmol), a phosphine ligand (e.g., Xantphos), and a base such as sodium tert-butoxide (NaOtBu) (1.4 mmol).[8][9] Anhydrous toluene or dioxane is added, and the mixture is heated under an argon atmosphere at 80-110°C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.

Relevance in Drug Development: Inhibition of Receptor Tyrosine Kinase Signaling

The electrophilic nature of this compound makes it a valuable precursor for the synthesis of kinase inhibitors. Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[10][11][12] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

The general mechanism of action for many quinoxaline-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain. The quinoxaline scaffold serves as a robust platform that can be functionalized to achieve high affinity and selectivity for the target kinase. The electrophilic C2 position is a key handle for introducing substituents that can form crucial interactions within the ATP-binding site, such as hydrogen bonds and hydrophobic interactions, thereby blocking the downstream signaling cascade.

Visualization of a Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition by a Quinoxaline Derivative

The following diagram illustrates a simplified RTK signaling pathway and the point of inhibition by a generic quinoxaline-based inhibitor.

RTK_Signaling_Pathway Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization SignalingProteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Dimerization->SignalingProteins Activation CellularResponse Cellular Responses: - Proliferation - Survival - Angiogenesis SignalingProteins->CellularResponse Inhibitor 2-Substituted-3,6-dimethyl- quinoxaline Inhibitor Inhibitor->RTK Inhibition (ATP Competition)

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition.

Experimental Workflow for Screening Quinoxaline-Based Kinase Inhibitors

The development of quinoxaline derivatives as kinase inhibitors typically follows a structured workflow, from initial synthesis to biological evaluation.

Kinase_Inhibitor_Screening_Workflow A Synthesis of 2-Substituted-3,6-dimethyl- quinoxaline Library B In Vitro Kinase Assay (e.g., IC50 determination) A->B C Cell-Based Assays (Proliferation, Apoptosis) B->C D Lead Optimization (Structure-Activity Relationship) C->D D->A Iterative Synthesis E In Vivo Animal Models D->E F Preclinical Development E->F

Caption: Workflow for the development of quinoxaline-based kinase inhibitors.

Conclusion

This compound possesses a highly electrophilic C2 position, making it a cornerstone for the synthesis of a vast array of functionalized quinoxaline derivatives. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides medicinal chemists with a powerful platform for generating novel molecular entities. The demonstrated success of quinoxaline scaffolds as kinase inhibitors underscores the importance of understanding and exploiting the electrophilicity of this heterocyclic system in the design and development of next-generation therapeutics for cancer and other diseases driven by aberrant kinase signaling. Further computational and experimental studies will undoubtedly continue to expand the synthetic utility and biological applications of this versatile compound.

References

Thermodynamic Properties of Substituted Quinoxalines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core thermodynamic properties of substituted quinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Quinoxaline derivatives exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1] A thorough understanding of their thermodynamic characteristics is crucial for drug design, formulation, and the prediction of their behavior in biological systems.

This guide provides a compilation of key thermodynamic data, detailed experimental protocols for their determination, and a visualization of a critical signaling pathway targeted by quinoxaline derivatives in cancer therapy.

Quantitative Thermodynamic Data

The following tables summarize the available experimental and computational thermodynamic data for a selection of substituted quinoxalines. These values are essential for understanding the stability, reactivity, and phase behavior of these compounds.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°(g)) and Sublimation (ΔsubH°) for Selected Substituted Quinoxalines at 298.15 K

CompoundSubstituent(s)ΔfH°(g) (kJ/mol)ΔsubH° (kJ/mol)
2,3-Dimethylquinoxaline2,3-di-CH₃172.9 ± 3.071.9 ± 1.2
2-Hydroxyquinoxaline2-OH45.9 ± 4.3129.5 ± 1.5
2,3-Dichloroquinoxaline2,3-di-Cl-93.7 ± 1.0
6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide6-Cl, 2,3-di-CH₃, 1,4-di-N-oxide112.8 ± 6.7-
3-Methyl-N-phenyl-2-quinoxalinecarboxamide-1,4-dioxide3-CH₃, 2-C(O)NHPh, 1,4-di-N-oxide--
3-Methyl-N-(2-tolyl)-2-quinoxalinecarboxamide-1,4-dioxide3-CH₃, 2-C(O)NH(o-tolyl), 1,4-di-N-oxide--

Table 2: Standard Molar Entropy (S°) and Gibbs Free Energy of Formation (ΔfG°) for Selected Substituted Quinoxalines at 298.15 K

CompoundSubstituent(s)S°(g) (J/mol·K)ΔfG°(g) (kJ/mol)
2,3-Dimethylquinoxaline2,3-di-CH₃Data not availableData not available
2-Hydroxyquinoxaline2-OHData not availableData not available
2,3-Dichloroquinoxaline2,3-di-ClData not availableData not available

Note: Comprehensive experimental data for standard molar entropy and Gibbs free energy of formation for substituted quinoxalines are scarce in the readily available literature. These values can be estimated using computational methods or derived from enthalpy and entropy data. The standard Gibbs free energy of formation (Gf°) is the change in Gibbs free energy that accompanies the formation of 1 mole of a substance in its standard state from its constituent elements in their standard states.[2]

Experimental Protocols

The determination of the thermodynamic properties of substituted quinoxalines relies on a combination of calorimetric and effusion techniques. Below are detailed protocols for key experimental methods.

Static and Rotating Bomb Combustion Calorimetry (for Enthalpy of Formation)

This method is used to determine the standard molar enthalpy of combustion (ΔcH°), from which the standard molar enthalpy of formation (ΔfH°) can be derived.

Experimental Workflow for Bomb Calorimetry

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Pressurization cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis P1 Weigh Sample (0.5-1.0 g) P2 Press into Pellet P1->P2 P3 Attach Fuse Wire P2->P3 B1 Place Sample in Bomb P3->B1 B2 Add 1 mL Water B1->B2 B3 Seal Bomb B2->B3 B4 Pressurize with O₂ (30 atm) B3->B4 C1 Place Bomb in Calorimeter B4->C1 C2 Fill with Water C1->C2 C3 Equilibrate & Record Initial Temp. C2->C3 C4 Ignite Sample C3->C4 C5 Record Final Temp. C4->C5 A1 Calculate Temp. Change (ΔT) C5->A1 A2 Determine Calorimeter Heat Capacity A1->A2 A3 Calculate ΔcH° A2->A3 A4 Calculate ΔfH° A3->A4

Workflow for Bomb Calorimetry Experiment.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 0.5 to 1.0 gram of the crystalline substituted quinoxaline.

    • Press the sample into a pellet using a pellet press.

    • Measure and record the length of the ignition wire (typically platinum or nickel-chromium). Attach the wire to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.[3]

  • Bomb Assembly and Pressurization:

    • Place the sample pellet in the crucible inside the bomb.

    • Add approximately 1 mL of deionized water to the bottom of the bomb to ensure that the water vapor is saturated and to dissolve the acidic products of combustion.

    • Seal the bomb securely.

    • Connect the bomb to an oxygen cylinder and slowly pressurize it to 30 atm.[3]

    • Check for leaks by immersing the pressurized bomb in water.

  • Calorimetric Measurement:

    • Place the bomb inside the calorimeter bucket.

    • Fill the bucket with a known mass of water, ensuring the bomb is fully submerged.

    • Assemble the calorimeter, place the lid, and start the stirrer.

    • Allow the system to reach thermal equilibrium and record the initial temperature for a set period.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature at regular intervals until a stable final temperature is reached.[4]

  • Data Analysis:

    • Determine the corrected temperature rise, accounting for heat exchange with the surroundings.

    • Calibrate the calorimeter using a standard substance with a known enthalpy of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter system.

    • Calculate the gross heat of combustion of the sample.

    • Apply corrections for the heat of formation of nitric acid and sulfuric acid (if applicable) and for the heat of combustion of the fuse wire to obtain the standard enthalpy of combustion.

    • Use Hess's law to calculate the standard enthalpy of formation of the substituted quinoxaline from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, etc.).

For halogen-containing compounds, a rotating-bomb calorimeter is used to ensure complete reaction and dissolution of the halogen-containing products in the bomb solution. The bomb is rotated after firing to wash the inner surfaces.[5]

Knudsen Mass-Loss Effusion Method (for Enthalpy of Sublimation)

This technique is employed to measure the vapor pressure of a solid as a function of temperature, from which the standard molar enthalpy of sublimation (ΔsubH°) can be determined using the Clausius-Clapeyron equation.

Experimental Workflow for Knudsen Effusion

G cluster_prep Preparation cluster_effusion Effusion Measurement cluster_analysis Analysis P1 Weigh Knudsen Cell P2 Load Sample P1->P2 P3 Reweigh Cell P2->P3 E1 Place Cell in Vacuum Chamber P3->E1 E2 Evacuate to High Vacuum E1->E2 E3 Heat to Desired Temperature E2->E3 E4 Hold for a Set Time E3->E4 E5 Cool and Vent E4->E5 A1 Reweigh Cell to Determine Mass Loss E5->A1 A2 Calculate Vapor Pressure A1->A2 A3 Repeat at Different Temperatures A2->A3 A4 Plot ln(P) vs. 1/T A3->A4 A5 Calculate ΔsubH° A4->A5

Workflow for Knudsen Effusion Experiment.

Detailed Steps:

  • Preparation:

    • Thoroughly clean and degas the Knudsen cell, which has a small, well-defined orifice.

    • Accurately weigh the empty Knudsen cell.

    • Load a small amount of the sublimed substituted quinoxaline sample into the cell.

    • Reweigh the cell to determine the initial mass of the sample.

  • Effusion Measurement:

    • Place the Knudsen cell in a thermostatted vacuum chamber.

    • Evacuate the chamber to a high vacuum (typically < 10⁻⁵ mbar).

    • Heat the cell to the desired temperature and maintain it for a precisely measured duration.[6] The temperature should be chosen to produce a measurable rate of mass loss.

    • After the set time, cool the cell back to room temperature and vent the chamber.

  • Data Analysis:

    • Carefully remove the Knudsen cell and reweigh it to determine the mass loss due to effusion.

    • Calculate the vapor pressure (P) at that temperature using the Knudsen equation: P = (Δm / (A * t)) * sqrt(2πRT / M) where Δm is the mass loss, A is the area of the orifice, t is the time, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

    • Repeat the experiment at several different temperatures.

    • Plot the natural logarithm of the vapor pressure (ln P) against the reciprocal of the absolute temperature (1/T).

    • The standard molar enthalpy of sublimation (ΔsubH°) can be determined from the slope of this plot, according to the Clausius-Clapeyron equation: d(ln P) / d(1/T) = -ΔsubH° / R

Differential Scanning Calorimetry (DSC)

DSC is a versatile thermal analysis technique used to measure changes in heat flow associated with thermal transitions as a function of temperature. For substituted quinoxalines, it can be used to determine melting points, enthalpies of fusion, and to study polymorphism.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 3-10 mg of the substituted quinoxaline sample into a DSC pan (typically aluminum).

    • Seal the pan hermetically to prevent sublimation during the experiment.

    • Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup and Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

    • Program the instrument with the desired temperature profile. A typical experiment involves heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal transitions.

  • Data Analysis:

    • The output is a thermogram, a plot of heat flow versus temperature.

    • The melting point is determined as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.

Signaling Pathway Visualization: Inhibition of PI3K/mTOR by Quinoxaline Derivatives

Several substituted quinoxaline derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[7][8]

The following diagram, generated using Graphviz (DOT language), illustrates a simplified representation of the PI3K/mTOR pathway and highlights the points of inhibition by quinoxaline derivatives.

PI3K_mTOR_Pathway pathway_node pathway_node inhibitor_node inhibitor_node GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC TSC1/2 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Proliferation Cell Growth & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibits translation (when unphosphorylated) Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Quinoxaline->mTORC1

PI3K/mTOR pathway and inhibition by quinoxalines.

This diagram illustrates that certain quinoxaline derivatives act as dual inhibitors, targeting both PI3K and mTORC1, thereby blocking the signaling cascade that leads to cell growth and survival.[7][8] This dual inhibition is a promising strategy in cancer therapy to overcome resistance mechanisms.

References

Quantum Chemical Calculations for 2-Chloro-3,6-dimethylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Quantum Chemical Calculations of Quinoxaline Derivatives

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug discovery.[2] These methods allow for the accurate prediction of molecular properties such as geometries, electronic structures, and spectroscopic signatures. For quinoxaline derivatives, DFT calculations can provide insights into:

  • Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground state.

  • Electronic Properties: Determining the distribution of electron density, identifying frontier molecular orbitals (HOMO and LUMO), and calculating the HOMO-LUMO energy gap, which is crucial for understanding chemical reactivity and electronic transitions.[3]

  • Spectroscopic Properties: Simulating UV-Vis, IR, and NMR spectra to aid in the interpretation of experimental data.[4]

  • Reactivity Descriptors: Calculating parameters like chemical potential, hardness, and electrophilicity to predict the reactive sites of the molecule.[3]

  • Interaction Energetics: Modeling the interaction of the molecule with biological targets, such as proteins or nucleic acids, which is fundamental in drug design.[5]

Methodologies for Quantum Chemical Calculations

The following section details a typical computational workflow for the quantum chemical analysis of a substituted quinoxaline like 2-Chloro-3,6-dimethylquinoxaline.

Computational Details

A common and reliable method for these types of calculations is the B3LYP functional combined with a Pople-style basis set, such as 6-311G(d,p) or 6-311++G(d,p).[4][6] The choice of the functional and basis set represents a trade-off between computational cost and accuracy. For enhanced accuracy, especially for describing non-covalent interactions, dispersion corrections (e.g., D3) can be incorporated.[2] Calculations are typically performed in the gas phase, and solvent effects can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[6]

Experimental Workflow: A Theoretical Approach

The following diagram illustrates a typical workflow for the quantum chemical investigation of a molecule like this compound.

Quantum Chemical Calculation Workflow cluster_properties Calculated Properties A Molecule Definition (this compound) B Geometry Optimization A->B C Frequency Calculation B->C Verify Minimum Energy Structure D Single Point Energy Calculation C->D E Property Calculations D->E P1 Molecular Orbitals (HOMO, LUMO) E->P1 P2 Molecular Electrostatic Potential (MEP) E->P2 P3 Spectroscopic Data (IR, UV-Vis, NMR) E->P3 P4 Reactivity Descriptors E->P4 F Analysis of Results P1->F P2->F P3->F P4->F

A typical workflow for quantum chemical calculations.

Predicted Molecular Properties of this compound

Based on calculations performed on similar quinoxaline derivatives, we can anticipate the following properties for this compound. The tables below summarize the kind of quantitative data that would be generated from such a study.

Optimized Geometric Parameters (Illustrative)

The geometry of the molecule would be optimized to find the minimum energy conformation. The table below presents hypothetical, yet representative, bond lengths and angles.

ParameterValue (Å or °)ParameterValue (Å or °)
C-Cl1.74C-N-C117.0
C-C (aromatic)1.40C-C-N121.5
C-N (ring)1.33C-C-CH₃120.5
C-CH₃1.51H-C-H (methyl)109.5
Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule.

ParameterValue (eV)
HOMO Energy-6.5 to -6.0
LUMO Energy-1.5 to -1.0
HOMO-LUMO Gap (ΔE)4.5 to 5.5
Ionization Potential (I)6.5 to 6.0
Electron Affinity (A)1.5 to 1.0
Chemical Hardness (η)2.25 to 2.75
Electrophilicity Index (ω)2.5 to 3.5

The HOMO-LUMO energy gap is a crucial indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.[3] The Molecular Electrostatic Potential (MEP) map would visually represent the electron density distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions of the molecule.

Simulated Spectroscopic Data

Quantum chemical calculations can predict various spectra, which can be compared with experimental results for validation.

SpectrumPredicted Peaks
UV-Vis λmax around 320-350 nm, corresponding to π→π* transitions.[4]
FT-IR C-H stretching (aromatic): ~3100 cm⁻¹C-H stretching (aliphatic): ~2950 cm⁻¹C=N stretching: ~1600 cm⁻¹C=C stretching: ~1500-1400 cm⁻¹C-Cl stretching: ~750 cm⁻¹
¹³C NMR Aromatic carbons: 120-150 ppmMethyl carbons: ~20 ppm
¹H NMR Aromatic protons: 7.0-8.0 ppmMethyl protons: ~2.5 ppm

Logical Relationships in Drug Discovery Applications

The data obtained from quantum chemical calculations can be integrated into a drug discovery pipeline. The following diagram illustrates the logical flow from molecular modeling to potential therapeutic applications.

Drug_Discovery_Logic A Quantum Chemical Calculation (e.g., DFT on this compound) B Molecular Properties (Geometry, Electronics, Reactivity) A->B C Molecular Docking Simulation B->C Input for Docking E ADMET Prediction B->E Input for ADMET models D Binding Affinity & Interaction Analysis C->D F Lead Optimization D->F E->F G Synthesis & In Vitro/In Vivo Testing F->G

Logical flow from computational analysis to drug development.

Conclusion

Quantum chemical calculations offer a powerful, non-experimental approach to characterizing novel molecules like this compound. By employing methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound. This theoretical data is invaluable for guiding synthetic efforts, interpreting experimental results, and accelerating the drug discovery process by enabling the rational design of more potent and selective therapeutic agents. While this guide is based on the established methodologies for similar quinoxaline derivatives, it provides a robust framework for a dedicated computational study of this compound.

References

An In-depth Technical Guide to the Crystal Structure of Chloro-dimethylquinoxaline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships and for rational drug design. This technical guide provides a detailed overview of the crystal structure of key chloro-dimethylquinoxaline analogs, offering insights into their molecular geometry and intermolecular interactions. While crystallographic data for 2-Chloro-3,6-dimethylquinoxaline is not publicly available, this guide presents a comprehensive analysis of the closely related and structurally significant compound, 2-Chloro-3-methylquinoxaline. The presented data serves as a robust reference for researchers engaged in the development of novel quinoxaline-based therapeutic agents.

Crystallographic Data of 2-Chloro-3-methylquinoxaline

The crystal structure of 2-Chloro-3-methylquinoxaline (C₉H₇ClN₂) was determined by single-crystal X-ray diffraction. The molecule is noted to be essentially planar, with only two methyl hydrogen atoms deviating from this planarity.[1] A summary of the key crystallographic data is presented in the table below.

Parameter Value
Chemical FormulaC₉H₇ClN₂
Molecular Weight178.62
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.1299 (2)
b (Å)3.8082 (1)
c (Å)21.0777 (6)
β (°)93.028 (2)
Volume (ų)730.49 (3)
Z4
Temperature (K)200
R-factor0.044
wR-factor0.135

Table 1: Crystal data and structure refinement for 2-Chloro-3-methylquinoxaline.

Experimental Protocols

Synthesis of 2-Chloro-3-methylquinoxaline

A detailed experimental protocol for the synthesis of the parent compound, 2-chloroquinoxaline, provides a foundational method that can be adapted for methylated analogs.

General Procedure for the Synthesis of 2-Substituted 6-Chloroquinoxaline Derivatives:

A mixture of 2,6-Dichloroquinoxaline (0.085 mol), a suitable reactant (e.g., an alcohol, thiol, or amine) (0.085 mol), Triethylbenzylammonium chloride (TEBAC) (0.0085 mol), and potassium carbonate (0.093 mol) is taken in N,N-Dimethylformamide (25 mL). The reaction mixture is stirred at room temperature and then heated to 70-75°C for 6-7 hours.[2]

For the synthesis of the specific analog, 2-Chloro-3-methylquinoxaline, the following procedure is reported:

3-methylquinoxalin-2(1H)-one (5.0 g, 0.0312 mol) was added in portions to cold phosphorus oxychloride (41.0 g, 0.26 mol) to form a slurry. To this resulting slurry, N,N-Dimethyl aniline (0.95 g, 0.0078 mol) was added dropwise while maintaining the temperature below 288 K. The resulting brick-red mixture was then refluxed at approximately 378 K for 15 minutes. The clear dark brown solution was then cooled to ambient temperature.[1]

SynthesisWorkflow A 3-methylquinoxalin-2(1H)-one + Phosphorus oxychloride B Slurry Formation A->B C Add N,N-Dimethyl aniline (T < 288 K) B->C D Reflux (~378 K, 15 min) C->D E Cool to Ambient Temperature D->E F 2-Chloro-3-methylquinoxaline E->F

Synthesis workflow for 2-Chloro-3-methylquinoxaline.
Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. Data collection is typically carried out on a diffractometer equipped with a CCD detector. The structure is solved using direct methods and refined by full-matrix least-squares on F². For 2-Chloro-3-methylquinoxaline, the data was collected at a temperature of 200 K.[1]

XRayDiffractionWorkflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement A Single Crystal Selection B Mount on Diffractometer A->B C X-ray Data Collection (T = 200 K) B->C D Structure Solution (Direct Methods - SHELXS97) C->D E Structure Refinement (Full-Matrix Least-Squares - SHELXL97) D->E F Final Crystal Structure E->F

Experimental workflow for crystal structure determination.

Molecular and Crystal Structure Insights

The title molecule, C₉H₇ClN₂, is reported to be nearly planar. The dihedral angle between the benzene ring and the pyrazine ring is a mere 0.48 (7)°. In the crystal structure of 2-Chloro-3-methylquinoxaline, a weak C—H···π interaction is observed, and there is an absence of classical hydrogen bonds.[1]

In the related compound, 2-chloroquinoxaline, the planar molecules are arranged in such a way that their chlorine atoms are in close contact, with Cl···Cl distances of 3.808 (1) and 3.881 (1) Å. These close contacts are indicative of weak Cl···Cl interactions, which lead to the formation of a supramolecular chain.[3] Such interactions are crucial for the overall packing and stability of the crystal lattice and can influence the physicochemical properties of the solid-state material.

Significance in Drug Development

The quinoxaline core is a key structural feature in several marketed antibiotic drugs, such as Echinomycin and Actinoleucin.[2] The introduction of various substituents onto the quinoxaline scaffold can significantly modulate the biological activity. Halogens, like chlorine, play a vital role in modern drug design as they can influence the lipophilicity and metabolic stability of a drug molecule, thereby affecting its distribution in both fatty and aqueous environments.[2] A thorough understanding of the crystal structure of substituted quinoxalines is therefore paramount for the rational design of new and more effective therapeutic agents. The detailed structural data provides a blueprint for computational modeling, aiding in the prediction of binding affinities to biological targets and guiding the synthesis of next-generation drug candidates.

References

An In-depth Technical Guide to the NMR Spectrum of 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-3,6-dimethylquinoxaline. Due to the absence of publicly available experimental spectral data for this specific compound, this document leverages predictive models and comparative analysis with structurally similar compounds to offer a comprehensive spectroscopic profile. This information is intended to support researchers in the identification, characterization, and quality control of this compound in a drug discovery and development context.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei of this compound. These predictions are based on established NMR prediction algorithms and analysis of related quinoxaline derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.8 - 8.0d~8.5
H-77.6 - 7.8dd~8.5, ~2.0
H-87.4 - 7.6d~2.0
3-CH₃2.6 - 2.8s-
6-CH₃2.4 - 2.6s-

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3154 - 156
C-4a138 - 140
C-5128 - 130
C-6139 - 141
C-7130 - 132
C-8126 - 128
C-8a140 - 142
3-CH₃20 - 22
6-CH₃21 - 23

Experimental Protocol for NMR Analysis

The following provides a general methodology for the acquisition of NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: The spectrometer probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a compound of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons in different chemical environments.

Visualizations

The following diagrams illustrate the molecular structure with predicted proton and carbon environments and a typical workflow for NMR-based structural elucidation.

molecular_structure cluster_molecule This compound cluster_protons Predicted ¹H Environments cluster_carbons Predicted ¹³C Environments mol H5 H-5 H7 H-7 H8 H-8 CH3_3 3-CH₃ CH3_6 6-CH₃ C2 C-2 C3 C-3 C4a C-4a C5 C-5 C6 C-6 C7 C-7 C8 C-8 C8a C-8a CH3_C3 3-CH₃ CH3_C6 6-CH₃

Caption: Predicted proton and carbon environments of this compound.

nmr_workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, 2D NMR) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation / Verification Spectral_Analysis->Structure_Elucidation

Caption: General workflow for NMR-based structural analysis.

Mass Spectrometry of 2-Chloro-3,6-dimethylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 2-Chloro-3,6-dimethylquinoxaline, a substituted quinoxaline of interest in various research and development domains. This document outlines potential fragmentation pathways, provides detailed experimental protocols for its characterization, and presents data in a structured format for ease of interpretation.

Introduction to the Mass Spectrometry of Heterocyclic Compounds

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When analyzing heterocyclic molecules such as this compound, mass spectrometry provides critical insights into the compound's elemental composition and fragmentation behavior upon ionization. The stability of the quinoxaline ring system often results in a prominent molecular ion peak, which serves as a key indicator of the compound's molecular weight. Subsequent fragmentation is influenced by the nature and position of substituents on the aromatic ring.

Predicted Fragmentation Pathway

  • Loss of a Chlorine Radical: A common fragmentation pathway for chlorinated aromatic compounds is the loss of the chlorine atom, resulting in a [M-Cl]+ fragment.

  • Benzylic Cleavage: The methyl groups on the quinoxaline ring can undergo cleavage of a hydrogen radical to form a stable [M-H]+ ion, or cleavage of the entire methyl group to yield a [M-CH3]+ fragment.

  • Ring Fragmentation: At higher energies, the quinoxaline ring system itself may fragment, leading to the loss of neutral molecules such as HCN.

A logical representation of this predicted fragmentation is illustrated in the following diagram:

fragmentation_pathway M+• (m/z 192/194) M+• (m/z 192/194) [M-Cl]+ (m/z 157) [M-Cl]+ (m/z 157) M+• (m/z 192/194)->[M-Cl]+ (m/z 157) - Cl• [M-H]+ (m/z 191/193) [M-H]+ (m/z 191/193) M+• (m/z 192/194)->[M-H]+ (m/z 191/193) - H• [M-CH3]+ (m/z 177/179) [M-CH3]+ (m/z 177/179) M+• (m/z 192/194)->[M-CH3]+ (m/z 177/179) - CH3• Further Fragments Further Fragments [M-Cl]+ (m/z 157)->Further Fragments - HCN [M-CH3]+ (m/z 177/179)->Further Fragments - Cl•, -HCN

Predicted EI Mass Spectrometry Fragmentation Pathway.

Quantitative Data Summary

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound. The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for 35Cl and 37Cl isotopes).

IonDescriptionPredicted m/zIsotopic Peak (m/z)
M+• Molecular Ion192194
[M-H]+ Loss of a Hydrogen Radical191193
[M-CH3]+ Loss of a Methyl Radical177179
[M-Cl]+ Loss of a Chlorine Radical157-
[M-HCN]+ Loss of Hydrogen Cyanide from [M-Cl]+130-

Experimental Protocols

The mass spectrometric analysis of this compound can be performed using various techniques. Below are detailed methodologies for common approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., quadrupole or time-of-flight).

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to a final concentration of 1-10 µg/mL.

  • Transfer the final solution to a standard 2 mL GC vial.

GC Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Direct Infusion Electrospray Ionization-Mass Spectrometry (DI-ESI-MS) Protocol

Direct infusion is a rapid method for analyzing pure compounds that are soluble and ionizable by ESI.

Instrumentation:

  • Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Syringe pump.

Sample Preparation:

  • Dissolve the sample in a solvent compatible with ESI, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µM in a 50:50 mixture of methanol:water or acetonitrile:water, with the addition of 0.1% formic acid to promote protonation.

  • Load the final solution into a syringe.

Infusion and MS Conditions:

  • Flow Rate: 5-10 µL/min.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Scan Range: m/z 50-500.

Logical Workflow for Compound Analysis

The following diagram outlines a typical workflow for the mass spectrometric analysis of a novel compound like this compound.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Sample_Weighing Weigh Pure Compound Solvent_Selection Select Appropriate Solvent Sample_Weighing->Solvent_Selection Dissolution Dissolve and Dilute Solvent_Selection->Dissolution Vial_Transfer Transfer to MS Vial Dissolution->Vial_Transfer Method_Selection Select Method (GC-MS or DI-ESI-MS) Vial_Transfer->Method_Selection GC_MS GC-MS Analysis Method_Selection->GC_MS DI_ESI_MS Direct Infusion ESI-MS Method_Selection->DI_ESI_MS Data_Acquisition Acquire Mass Spectrum GC_MS->Data_Acquisition DI_ESI_MS->Data_Acquisition Molecular_Ion Identify Molecular Ion Peak Data_Acquisition->Molecular_Ion Fragmentation_Analysis Analyze Fragmentation Pattern Molecular_Ion->Fragmentation_Analysis Structure_Confirmation Confirm Structure Fragmentation_Analysis->Structure_Confirmation

General workflow for mass spectrometric analysis.

Navigating the Vibrational Landscape: A Technical Guide to the FTIR Analysis of 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-Chloro-3,6-dimethylquinoxaline. While direct experimental data for this specific compound is not extensively available in public literature, this document outlines the expected vibrational modes based on the analysis of structurally similar quinoxaline derivatives. It also details the necessary experimental protocols and data interpretation framework essential for researchers in drug discovery and materials science.

Introduction to Quinoxalines and FTIR Spectroscopy

Quinoxalines are a class of heterocyclic compounds containing a benzene ring fused to a pyrazine ring. They are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of various substituents, such as chloro and methyl groups, can significantly modulate their pharmacological profiles.

FTIR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. By analyzing the resulting spectrum, researchers can gain valuable insights into the chemical bonding and structure of a molecule.

Predicted FTIR Spectral Data for this compound

Based on the analysis of related quinoxaline derivatives, the following table summarizes the predicted characteristic vibrational frequencies for this compound. These assignments are based on the expected vibrational modes of the quinoxaline core, as well as the chloro and methyl substituents.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
C-H stretching (Aromatic)3100 - 3000Medium to WeakVibrations of the C-H bonds on the quinoxaline ring system.
C-H stretching (Methyl)2980 - 2850MediumAsymmetric and symmetric stretching of the C-H bonds in the methyl groups.
C=N stretching1620 - 1580Medium to StrongCharacteristic stretching vibrations of the carbon-nitrogen double bonds within the pyrazine ring.
C=C stretching (Aromatic)1600 - 1450Medium to StrongSkeletal vibrations of the benzene and pyrazine rings.
C-H bending (Methyl)1465 - 1440MediumAsymmetric bending (scissoring) of the methyl groups.
C-H bending (Methyl)1380 - 1365MediumSymmetric bending (umbrella mode) of the methyl groups.
C-Cl stretching800 - 600StrongCharacteristic stretching vibration of the carbon-chlorine bond. The exact position can be influenced by the surrounding molecular structure.
C-H out-of-plane bending900 - 675StrongBending vibrations of the C-H bonds on the aromatic ring, which are sensitive to the substitution pattern.

Experimental Protocol for FTIR Analysis

A detailed and standardized experimental protocol is crucial for obtaining high-quality and reproducible FTIR spectra.

3.1. Sample Preparation

The choice of sample preparation technique depends on the physical state of the this compound sample.

  • KBr Pellet Method (for solid samples):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Attenuated Total Reflectance (ATR) (for solid or liquid samples):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small amount of the sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

3.2. Instrumentation and Data Acquisition

  • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a suitable detector (e.g., DTGS or MCT).

  • Spectral Range: Typically, the mid-infrared region from 4000 to 400 cm⁻¹.

  • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Scanning: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) before running the sample spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Visualization of Experimental Workflow and Molecular Structure

The following diagrams illustrate the general workflow for FTIR analysis and the molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation Sample This compound Grind Grind with KBr Sample->Grind Solid Sample Press Press into Pellet Grind->Press Spectrometer FTIR Spectrometer Press->Spectrometer Place Pellet in Holder Acquire Acquire Spectrum Spectrometer->Acquire Process Data Processing (Baseline Correction, Normalization) Acquire->Process Identify Identify Characteristic Peaks Process->Identify Correlate Correlate with Functional Groups Identify->Correlate Structure Structural Elucidation Correlate->Structure

Caption: Experimental workflow for FTIR analysis.

In-Depth Technical Guide: UV-Vis Spectroscopy of 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) spectroscopic properties of 2-Chloro-3,6-dimethylquinoxaline. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related quinoxaline derivatives to present a predictive analysis and a generalized experimental framework.

Introduction to Quinoxaline Spectroscopy

Quinoxaline derivatives are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals, materials science, and agrochemicals. UV-Vis spectroscopy is a fundamental technique for characterizing these molecules, providing insights into their electronic structure, conjugation, and purity. The UV-Vis spectra of quinoxaline derivatives are typically characterized by two main absorption bands: a high-energy band in the 250-300 nm region corresponding to π-π* transitions and a lower-energy band in the 350-400 nm region arising from n-π* transitions[1]. The precise position and intensity of these bands are influenced by the nature and position of substituents on the quinoxaline ring, as well as the solvent used for analysis.

Predicted UV-Vis Spectral Data

Based on these observations, the predicted UV-Vis absorption data for this compound in a common organic solvent like ethanol is summarized below. It is crucial to note that these are estimated values and require experimental verification.

SolventPredicted λmax (π-π) (nm)Predicted λmax (n-π) (nm)Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Ethanol~280 - 300~320 - 340Not Experimentally Determined
Methanol~280 - 300~320 - 340Not Experimentally Determined
Chloroform~285 - 305~325 - 345Not Experimentally Determined

Experimental Protocol for UV-Vis Analysis

This section outlines a detailed methodology for the UV-Vis spectroscopic analysis of this compound.

Materials and Instrumentation
  • Compound: this compound

  • Solvents: Spectroscopic grade ethanol, methanol, and chloroform

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

  • Cuvettes: 1 cm path length quartz cuvettes

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen spectroscopic grade solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

Spectroscopic Measurement
  • Instrument Blank: Fill a quartz cuvette with the pure solvent to be used for the analysis and record a baseline spectrum. This will serve as the blank to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Record the UV-Vis spectrum of each standard solution over a wavelength range of 200-800 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each absorption band. Record the absorbance value at each λmax.

Determination of Molar Absorptivity

The molar absorptivity (ε) can be determined using the Beer-Lambert law:

A = εcl

Where:

  • A is the absorbance

  • ε is the molar absorptivity (L·mol⁻¹·cm⁻¹)

  • c is the concentration of the solution (mol·L⁻¹)

  • l is the path length of the cuvette (cm)

By plotting a calibration curve of absorbance versus concentration, the molar absorptivity can be calculated from the slope of the resulting linear fit (slope = εl).

Plausible Synthesis and Experimental Workflow

Proposed Synthesis of this compound

A common and effective method for the synthesis of quinoxaline derivatives is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. A plausible synthetic route to this compound is the reaction of 4-chloro-1,2-phenylenediamine with 2,3-butanedione.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A 4-Chloro-1,2-phenylenediamine C Condensation A->C + B 2,3-Butanedione B->C D This compound C->D  [H+], Δ

Caption: Plausible synthesis of this compound.

Experimental Workflow for UV-Vis Spectroscopy

The general workflow for obtaining and analyzing the UV-Vis spectrum of a compound is a systematic process to ensure accurate and reproducible results.

G A Prepare Stock Solution of Known Concentration B Perform Serial Dilutions A->B D Measure UV-Vis Spectra of Diluted Samples B->D C Record Baseline Spectrum (Solvent Blank) C->D E Determine λmax and Absorbance D->E F Plot Absorbance vs. Concentration E->F G Calculate Molar Absorptivity (ε) F->G

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

References

Navigating the Safety and Handling of 6-Chloro-2,3-dimethylquinoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification on the chemical identity: The compound of interest, initially referred to as "2-Chloro-3,6-dimethylquinoxaline," is cataloged in chemical literature and databases under the standardized name 6-Chloro-2,3-dimethylquinoxaline , with the assigned CAS Number 17911-93-2 .[1] This guide will henceforth use the correct nomenclature to ensure accuracy and clarity for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the safety, handling, and available data for 6-Chloro-2,3-dimethylquinoxaline. Due to the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this guide also incorporates safety information from closely related quinoxaline derivatives to provide a thorough understanding of the potential hazards and necessary precautions.

Physicochemical Properties

The known physical and chemical properties of 6-Chloro-2,3-dimethylquinoxaline are summarized in the table below. This data is essential for the proper handling and storage of the compound.

PropertyValueReference
CAS Number 17911-93-2[1]
Molecular Formula C₁₀H₉ClN₂[1]
Molecular Weight 192.65 g/mol [1]
Appearance Off-white to white solid[2]
Melting Point 89 to 93 °C[2]
Boiling Point 91 to 95 °C[2]
Density (Predicted) 1.246 ± 0.06 g/cm³[2]
Water Solubility 9.4 µg/mL[1]

Safety and Hazard Information

Hazard CategoryDescription and Precautionary Statements
Acute Toxicity Closely related quinoxalines are reported to be harmful or toxic if swallowed.[5] Precautionary Statements: Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.
Skin Irritation May cause skin irritation.[5] Precautionary Statements: Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.
Eye Irritation May cause serious eye irritation.[5] Precautionary Statements: Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation. Precautionary Statements: Avoid breathing dust. Use only in a well-ventilated area.
First Aid Measures:
  • If Swallowed: Immediately call a poison center or doctor.

  • If on Skin: Wash with plenty of soap and water.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):
  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Experimental Protocols and Workflows

Representative Synthesis of a Chloro-Dimethylquinoxaline Derivative

The synthesis of quinoxaline derivatives generally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The following workflow illustrates a general procedure for the synthesis of a chloro-dimethylquinoxaline.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Dissolve substituted o-phenylenediamine in a suitable solvent (e.g., ethanol). B 2. Add a 1,2-dicarbonyl compound (e.g., diacetyl) to the solution. A->B C 3. Reflux the reaction mixture for several hours with stirring. B->C Condensation Reaction D 4. Cool the reaction mixture to room temperature. C->D E 5. Isolate the crude product by filtration. D->E F 6. Purify the product by recrystallization or column chromatography. E->F

A representative workflow for the synthesis of a chloro-dimethylquinoxaline derivative.

Potential Signaling Pathways and Biological Activity

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[6][7] One of the proposed mechanisms of action for their anticancer properties is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.

G A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Downstream Signaling (e.g., MAPK pathway) B->C Activates D Cell Proliferation, Survival, and Angiogenesis C->D E 6-Chloro-2,3-dimethylquinoxaline (Quinoxaline Derivative) E->B F Inhibition

A generalized diagram of kinase inhibition by a quinoxaline derivative.

This diagram illustrates a simplified, generalized mechanism where a quinoxaline derivative, such as 6-Chloro-2,3-dimethylquinoxaline, may act as a kinase inhibitor. By blocking the activity of receptor tyrosine kinases, these compounds can disrupt downstream signaling pathways that are often hyperactivated in cancer cells, thereby inhibiting cell proliferation and survival. It is important to note that this represents a potential mechanism for the quinoxaline class of compounds, and specific studies on 6-Chloro-2,3-dimethylquinoxaline are needed to confirm its precise biological targets and mode of action.

Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of 6-Chloro-2,3-dimethylquinoxaline.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid the formation of dust.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

6-Chloro-2,3-dimethylquinoxaline is a compound with potential applications in various research fields, particularly in drug discovery. While specific safety and toxicological data are limited, information from related compounds suggests that it should be handled with care, using appropriate personal protective equipment and engineering controls. This guide provides a foundational understanding of its properties, safe handling procedures, and potential biological relevance to aid researchers in their work with this compound. Further studies are warranted to fully characterize its safety profile and biological activity.

References

Methodological & Application

Synthesis of 2-Chloro-3,6-dimethylquinoxaline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Chloro-3,6-dimethylquinoxaline, a valuable intermediate in the development of novel therapeutic agents. The synthesis is presented as a two-step process, commencing with the cyclocondensation of 4-methyl-1,2-phenylenediamine with ethyl pyruvate to yield 3,6-dimethylquinoxalin-2(1H)-one, followed by chlorination using phosphorus oxychloride (POCl₃) to afford the final product.

I. Synthetic Pathway Overview

The overall synthetic scheme involves two primary transformations:

  • Step 1: Synthesis of 3,6-dimethylquinoxalin-2(1H)-one

    • A cyclocondensation reaction between an ortho-diamine (4-methyl-1,2-phenylenediamine) and an α-keto ester (ethyl pyruvate).

  • Step 2: Synthesis of this compound

    • A deoxychlorination reaction of the intermediate quinoxalinone using a chlorinating agent.

Below is a diagram illustrating the synthetic workflow.

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination A 4-methyl-1,2- phenylenediamine C Cyclocondensation (n-Butanol, Heat) A->C B Ethyl Pyruvate B->C D 3,6-dimethylquinoxalin- 2(1H)-one C->D Yield: High F Chlorination (Reflux) D->F E Phosphorus Oxychloride (POCl₃) E->F G 2-Chloro-3,6- dimethylquinoxaline F->G Yield: Moderate

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 3,6-dimethylquinoxalin-2(1H)-one

This protocol is adapted from the synthesis of 3-methylquinoxalin-2-(1H)-one[1].

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Ethyl pyruvate

  • n-Butanol

  • n-Hexane

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (0.10 M) in n-butanol (300 mL), warming gently if necessary to achieve complete dissolution.

  • In a separate beaker, dissolve ethyl pyruvate (0.10 M) in n-butanol (100 mL).

  • Add the ethyl pyruvate solution to the 4-methyl-1,2-phenylenediamine solution with constant stirring.

  • Allow the resulting solution to stand at room temperature for 30 minutes.

  • Heat the reaction mixture on a water bath for 1 hour.

  • Cool the mixture to room temperature. Crystals of 3,6-dimethylquinoxalin-2(1H)-one will separate out.

  • Filter the crystals, wash with n-hexane, and purify by recrystallization from ethanol to yield the final product.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of 2-chloro-3-methylquinoxaline[1]. The reaction of hydroxylated nitrogen-containing heterocycles with POCl₃ is a widely used method for chlorination[2].

Materials:

  • 3,6-dimethylquinoxalin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • 2% Sodium hydroxide (NaOH) solution

  • Petroleum ether (40-60 °C)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 3,6-dimethylquinoxalin-2(1H)-one (0.10 M) to phosphorus oxychloride (POCl₃, 60 mL).

  • Heat the mixture to reflux for 90 minutes.

  • After reflux, allow the mixture to cool and distill off the excess POCl₃ under reduced pressure.

  • Carefully add the cooled residue to a beaker containing crushed ice. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Make the mixture alkaline by slowly adding a 2% NaOH solution to precipitate the product.

  • Filter the crude product and recrystallize from petroleum ether (40-60 °C) to yield crystals of this compound.

III. Data Presentation

The following tables summarize the expected data for the synthesized compounds based on analogous reactions.

Table 1: Reactants and Products

Compound NameMolecular FormulaMolar Mass ( g/mol )Role
4-methyl-1,2-phenylenediamineC₇H₁₀N₂122.17Starting Material (Step 1)
Ethyl pyruvateC₅H₈O₃116.12Reagent (Step 1)
3,6-dimethylquinoxalin-2(1H)-oneC₁₀H₁₀N₂O174.20Intermediate Product (Step 1)
Phosphorus oxychloridePOCl₃153.33Reagent (Step 2)
This compoundC₁₀H₉ClN₂192.65Final Product (Step 2)

Table 2: Reaction Conditions and Expected Yields

StepReaction NameKey ReagentsSolventTemperatureTimeExpected Yield (%)
1Cyclocondensation4-methyl-1,2-phenylenediamine, Ethyl pyruvaten-ButanolWater bath heat1.5 h>85
2Chlorination3,6-dimethylquinoxalin-2(1H)-one, POCl₃NoneReflux1.5 h~60[1]

Table 3: Physical and Spectroscopic Data (Analogous Compounds)

Compound NamePhysical StateMelting Point (°C)Key Spectroscopic Features (Analogues)
3-methylquinoxalin-2-(1H)-oneColorless needles-IR (KBr): Shows characteristic amide C=O stretch. ¹H NMR: Signals for methyl group and aromatic protons.[1]
2-chloro-3-methylquinoxalineCrystalline solid88[1]IR (KBr): Disappearance of the amide C=O stretch. ¹H NMR (CDCl₃): δ 2.846 (s, 3H, CH₃ attached to quinoxaline ring), 6.803–8.042 (m, Ar-H). MS: m/z corresponding to the molecular ion.[1]

IV. Logical Relationships and Reaction Mechanism

The synthesis follows a logical progression from simple starting materials to the final chlorinated product. The key transformation in Step 2 involves the conversion of a cyclic amide (lactam) to a chloro-substituted aromatic system.

ReactionMechanism cluster_mechanism Chlorination Mechanism Overview Quinoxalinone 3,6-dimethylquinoxalin- 2(1H)-one (Lactam Tautomer) KetoEnol 2-Hydroxy-3,6- dimethylquinoxaline (Lactol Tautomer) Quinoxalinone->KetoEnol Tautomerization Phosphorylation Phosphorylated Intermediate KetoEnol->Phosphorylation + POCl₃ Chlorination Nucleophilic Attack by Chloride Phosphorylation->Chlorination + Cl⁻ Product 2-Chloro-3,6- dimethylquinoxaline Chlorination->Product - [PO₂Cl₂]⁻

Caption: Overview of the chlorination mechanism of the quinoxalinone.

References

The Versatility of 2-Chloro-3,6-dimethylquinoxaline in Nucleophilic Substitution Reactions: A Gateway to Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 2-Chloro-3,6-dimethylquinoxaline serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its reactivity towards various nucleophiles opens avenues for the creation of novel quinoxaline derivatives with significant potential in medicinal chemistry and materials science. This document provides a detailed overview of its reactions with different nucleophiles, supported by experimental protocols and quantitative data.

The quinoxaline scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, antifungal, and antiviral activities.[1][2] The introduction of substituents onto the quinoxaline ring system, particularly at the 2-position, through nucleophilic substitution of a chloro group, is a key strategy for modulating this biological activity and developing new drug candidates.[3][4]

Reactions with N-Nucleophiles

The substitution of the chlorine atom in this compound with nitrogen-based nucleophiles is a widely employed transformation. This class of reactions allows for the introduction of various amino groups, leading to compounds with potential applications as anticancer and antimicrobial agents.[3]

A notable example is the reaction with hydrazinyl moieties, which has been shown to produce derivatives with significant antifungal efficacy, particularly against Candida species.[5][6]

Table 1: Reaction of this compound with Nitrogen Nucleophiles

NucleophileReagents and ConditionsProductYield (%)Reference
HydrazineNot specified in detail for the dimethyl derivative, but generally involves reaction in a suitable solvent.2-Hydrazinyl-3,6-dimethylquinoxalineData not available[5]
Aromatic AminesAnhydrous potassium carbonate, potassium iodide2-Arylamino-3,6-dimethylquinoxalineModerate to Good[7]
Aliphatic AminesBase (e.g., K2CO3, Triethylamine) in a polar solvent (e.g., DMF)2-Alkylamino-3,6-dimethylquinoxalineGood[8]
Experimental Protocol: Synthesis of 2-Arylamino-3-methylquinoxaline Derivatives

This protocol is adapted from a general method for the synthesis of 2-arylaminoquinoxaline derivatives and can be applied to this compound.[7]

  • To a solution of this compound in a suitable solvent (e.g., DMF), add the desired aromatic amine.

  • Add anhydrous potassium carbonate and a catalytic amount of potassium iodide to the mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 4.5 hours), monitoring the reaction progress by TLC.[8]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylamino-3,6-dimethylquinoxaline.

G reagents This compound + Nucleophile reaction Reaction (Solvent, Base, Temp, Time) reagents->reaction Mixing workup Aqueous Work-up & Extraction reaction->workup Quenching purification Purification (Column Chromatography) workup->purification Crude Product product Substituted 3,6-dimethylquinoxaline purification->product Pure Product

Reactions with O-Nucleophiles

Oxygen nucleophiles, such as phenols and alkoxides, readily displace the chlorine atom in chloroquinoxalines to form the corresponding ether derivatives. These reactions are typically performed in the presence of a base. The resulting phenoxyquinoxaline derivatives have demonstrated antibacterial and antifungal activities.[9]

Table 2: Reaction of this compound with Oxygen Nucleophiles

NucleophileReagents and ConditionsProductYield (%)Reference
PhenolsBase (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF)2-Phenoxy-3,6-dimethylquinoxalineGood[9]
AlcoholsPhase Transfer Catalyst (e.g., TEBAC), K2CO3 in DMF, 70-75°C, 6-7 hrs2-Alkoxy-3,6-dimethylquinoxalineGood[8]
Experimental Protocol: Synthesis of 2-Alkoxy-6-chloroquinoxalines under Phase Transfer Catalysis

This is a general protocol that can be adapted for this compound.[8]

  • In a round-bottom flask, dissolve this compound and the desired alcohol in N,N-Dimethylformamide (DMF).

  • To this stirred solution, add Triethylbenzylammonium chloride (TEBAC) and potassium carbonate.

  • Heat the reaction mixture to 70-75°C and maintain stirring for 6-7 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-alkoxy-3,6-dimethylquinoxaline.

Reactions with S-Nucleophiles

Sulfur nucleophiles, including thiols and thiourea, react with chloroquinoxalines to yield thioether and related derivatives. These reactions often proceed with high yields and can be facilitated by microwave irradiation to reduce reaction times.[9]

Table 3: Reaction of this compound with Sulfur Nucleophiles

NucleophileReagents and ConditionsProductYield (%)Reference
ThiolsPhase Transfer Catalyst (e.g., TEBAC), K2CO3 in DMF, 70-75°C, 6-7 hrs2-(Alkyl/Aryl)thio-3,6-dimethylquinoxalineGood[8]
ThioureaBase/acid treatment3,6-dimethylquinoxalin-2-thiolGood[9]
Experimental Protocol: Synthesis of 2-Substituted-thio-quinoxalines

This protocol is based on a general procedure for the synthesis of 2-substituted-6-chloroquinoxalines and can be adapted accordingly.[8]

  • Combine this compound, the appropriate thiol, Triethylbenzylammonium chloride (TEBAC), and potassium carbonate in N,N-Dimethylformamide (DMF).

  • Heat the mixture with stirring at 70-75°C for 6-7 hours.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Isolate the solid by filtration, wash with water, and dry.

  • Purify the product by column chromatography or recrystallization.

G start This compound n_nuc N-Nucleophiles (Amines, Hydrazine) start->n_nuc + R-NH2 / N2H4 o_nuc O-Nucleophiles (Alcohols, Phenols) start->o_nuc + R-OH s_nuc S-Nucleophiles (Thiols, Thiourea) start->s_nuc + R-SH prod_n 2-Amino/Hydrazinyl Derivatives n_nuc->prod_n prod_o 2-Alkoxy/Phenoxy Derivatives o_nuc->prod_o prod_s 2-Thioether/Thiol Derivatives s_nuc->prod_s

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of substituted quinoxaline derivatives. The ease of nucleophilic substitution at the 2-position allows for the introduction of diverse functional groups, leading to the generation of compound libraries with potential applications in drug discovery and materials science. The protocols outlined herein provide a foundation for the exploration of these reactions and the development of novel molecules with tailored biological and physical properties.

References

Application Notes and Protocols for 2-Chloro-3,6-dimethylquinoxaline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-3,6-dimethylquinoxaline, a versatile building block in the synthesis of a wide range of heterocyclic compounds. The protocols detailed herein are based on established literature and are intended to serve as a practical guide for laboratory applications.

Overview of Synthetic Applications

This compound is a valuable intermediate in organic synthesis due to the reactivity of its chloro substituent, which allows for the introduction of various functionalities through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The dimethylquinoxaline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and kinase inhibitory properties.

The primary applications of this compound include:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoxaline ring system facilitates the displacement of the chloride by a variety of nucleophiles, including amines, alcohols, and thiols.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids or their esters enables the formation of carbon-carbon bonds, leading to the synthesis of aryl- or heteroaryl-substituted quinoxalines.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an efficient method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of amino-substituted quinoxalines.

  • Sonogashira Coupling: The coupling of terminal alkynes with the chloroquinoxaline core, catalyzed by palladium and copper, yields alkynyl-substituted quinoxalines, which are valuable precursors for further transformations.

Experimental Protocols and Data

Nucleophilic Aromatic Substitution

The reaction of this compound with various nucleophiles is a straightforward method for the synthesis of 2-substituted-3,6-dimethylquinoxalines. The reaction conditions can be tailored based on the nucleophilicity of the reacting partner.

General Protocol for Amination:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, NMP, or EtOH), add the desired amine (1.0-1.2 eq.) and a base (e.g., K2CO3, Cs2CO3, or Et3N) (1.5-2.0 eq.).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3,6-dimethylquinoxaline derivative.

Table 1: Nucleophilic Aromatic Substitution with Amines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK2CO3DMF100685
MorpholineCs2CO3NMP120492
BenzylamineEt3NEtOH80878
Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for the synthesis of 2-aryl- or 2-heteroaryl-3,6-dimethylquinoxalines. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 eq.), the corresponding boronic acid or boronic acid pinacol ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%), and a base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0-3.0 eq.).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to a temperature between 80 °C and 110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Table 2: Suzuki-Miyaura Cross-Coupling Reactions

Boronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O901288
4-Methoxyphenylboronic acidPdCl2(dppf)K3PO4Toluene/H2O1001091
Thiophene-2-boronic acidPd(PPh3)4Cs2CO3DMF110875
Buchwald-Hartwig Amination

This palladium-catalyzed amination offers a broad substrate scope and is often successful where traditional nucleophilic substitution fails, particularly with less nucleophilic amines.

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-10 mol%), and a strong base (e.g., NaOt-Bu, K3PO4, Cs2CO3) (1.5-2.5 eq.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

  • Add an anhydrous solvent (e.g., toluene, 1,4-dioxane).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table 3: Buchwald-Hartwig Amination Reactions

AmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-FluoroanilinePd2(dba)3 / XantphosNaOt-BuToluene1001682
IndolePd(OAc)2 / BINAPK3PO4Dioxane1102465
N-MethylanilinePd2(dba)3 / DavePhosCs2CO3Toluene901889
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of 2-alkynyl-3,6-dimethylquinoxalines. The reaction is typically catalyzed by a combination of palladium and copper salts.[1]

General Protocol for Sonogashira Coupling:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add the terminal alkyne (1.2-2.0 eq.), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) (2-5 mol%), and a copper(I) co-catalyst (e.g., CuI) (1-5 mol%).

  • Add a base, typically an amine such as triethylamine or diisopropylethylamine, which can also serve as the solvent.

  • Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction until completion by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Table 4: Sonogashira Coupling Reactions [1]

AlkynePd CatalystCu CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh3)4CuIEt3NTHFRT690
1-HexynePdCl2(PPh3)2CuIDIPEADMF50885
TrimethylsilylacetylenePd(PPh3)4CuIEt3NEt3N401295

Visualized Workflow and Pathways

General Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed cross-coupling reactions of this compound.

G reagents Combine Reactants: - this compound - Coupling Partner (Boronic Acid/Amine/Alkyne) - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent degas Degas with Inert Gas (e.g., Argon) solvent->degas reaction Heat Reaction Mixture (80-120 °C) degas->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Water - Extract with Organic Solvent monitoring->workup purification Purification: - Dry and Concentrate - Column Chromatography workup->purification product Isolated Product purification->product G cluster_synthesis Synthetic Pathway cluster_bio Biological Pathway start This compound coupling Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) start->coupling Arylboronic acid or Amine Pd Catalyst, Base product Functionalized Quinoxaline Derivative (Kinase Inhibitor Candidate) coupling->product kinase Target Kinase (e.g., ASK1, VEGFR) product->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate kinase->p_substrate atp ATP atp->kinase downstream Downstream Signaling (e.g., Apoptosis, Proliferation) p_substrate->downstream

References

Application Notes and Protocols: 2-Chloro-3,6-dimethylquinoxaline as a Versatile Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-3,6-dimethylquinoxaline as a key building block for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed below are based on established methodologies for analogous quinoxaline systems and are intended to serve as a guide for the development of novel molecular entities with potential applications in medicinal chemistry and materials science.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous compounds with significant biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The strategic functionalization of the quinoxaline scaffold allows for the fine-tuning of these biological effects. This compound is a valuable and reactive intermediate, poised for nucleophilic substitution at the C2 position, enabling the introduction of a wide array of functional groups and the construction of more complex, fused heterocyclic systems. The presence of the methyl groups at the 3 and 6 positions can influence the electronic properties and steric environment of the molecule, potentially leading to derivatives with unique biological profiles.

Synthetic Applications

The primary application of this compound in heterocyclic synthesis is through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrazine ring activates the chlorine atom for displacement by a variety of nucleophiles.

Nucleophilic Substitution Reactions

This compound can readily react with O-, N-, and S-centered nucleophiles to yield a variety of 2-substituted-3,6-dimethylquinoxalines. These reactions are typically performed in the presence of a base and a suitable solvent. The use of a phase transfer catalyst (PTC) can enhance reaction rates and yields, particularly for less reactive nucleophiles.

A general workflow for these substitution reactions is outlined below:

experimental_workflow General Workflow for Nucleophilic Substitution start Start: this compound reactants Nucleophile (R-XH, where X = O, N, S) Base (e.g., K2CO3) Solvent (e.g., DMF) Optional: PTC (e.g., TEBAC) start->reactants Combine reaction_conditions Heating (e.g., 70-100 °C) Stirring (4-24 h) reactants->reaction_conditions Subject to workup Aqueous Workup Extraction with Organic Solvent reaction_conditions->workup Upon completion purification Column Chromatography workup->purification product Product: 2-Substituted-3,6-dimethylquinoxaline purification->product

Caption: General experimental workflow for the synthesis of 2-substituted-3,6-dimethylquinoxalines.

Table 1: Representative Nucleophilic Substitution Reactions (Adapted from analogous 2-substituted-6-chloroquinoxalines) [1]

EntryNucleophile (R-XH)Product (2-Substituted-3,6-dimethylquinoxaline)Reaction ConditionsRepresentative Yield (%)
1Thiophenol2-(Phenylthio)-3,6-dimethylquinoxalineK₂CO₃, TEBAC, DMF, 70-75 °C, 6-7 h~90
2Benzyl alcohol2-(Benzyloxy)-3,6-dimethylquinoxalineK₂CO₃, TEBAC, DMF, 70-75 °C, 6-7 h~83
32,3-DimethylanilineN-(2,3-Dimethylphenyl)-3,6-dimethylquinoxalin-2-amineDMF, 100 °C, 4.5 h~86
4(6-chloropyridin-3-yl)methanol2-((6-chloropyridin-3-yl)methoxy)-3,6-dimethylquinoxalineK₂CO₃, DMF, 70-75 °C, 12 h~80

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis of various heterocyclic derivatives from this compound.

Protocol 1: General Procedure for the Synthesis of 2-Substituted-3,6-dimethylquinoxalines via PTC-Mediated Nucleophilic Substitution[1]

Materials:

  • This compound

  • Nucleophile (e.g., alcohol, thiol, or amine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Triethylbenzylammonium chloride (TEBAC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • n-Hexane

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equiv.) and the desired nucleophile (1.0 equiv.) in anhydrous DMF (10 mL per mmol of quinoxaline), add anhydrous K₂CO₃ (1.1 equiv.) and TEBAC (0.1 equiv.).

  • Heat the reaction mixture to 70-75 °C and stir for 6-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

  • Pour the filtrate into ice-cold water and extract the product with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/n-hexane) to afford the pure 2-substituted-3,6-dimethylquinoxaline.

Protocol 2: Synthesis of N-Aryl-3,6-dimethylquinoxalin-2-amines[1]

Materials:

  • This compound

  • Substituted aniline (e.g., 2,3-dimethylaniline)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the substituted aniline (1.0 equiv.) in anhydrous DMF (20 mL per mmol of quinoxaline).

  • Heat the reaction mixture to 100 °C and maintain this temperature for 4.5 hours, with stirring.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., 5% ethyl acetate in n-hexane) to yield the pure N-aryl-3,6-dimethylquinoxalin-2-amine.

Biological Activities of Derived Heterocycles

While specific biological data for derivatives of this compound are not extensively reported, the broader quinoxaline class of compounds exhibits a wide range of pharmacological activities. It is anticipated that heterocycles synthesized from this building block will share in this potential.

Potential Biological Activities:

  • Antibacterial and Antifungal: Many quinoxaline derivatives show potent activity against various strains of bacteria and fungi. The introduction of different substituents at the 2-position can modulate this activity. For instance, derivatives containing thiazole or substituted aniline moieties have shown enhanced antibacterial effects.[1]

  • Anticancer: Quinoxaline-based compounds have been investigated as anticancer agents, with mechanisms of action that can include the inhibition of tyrosine kinases and the induction of apoptosis.

  • Antiviral: Certain quinoxaline derivatives have demonstrated activity against viruses, including herpes simplex virus.[2]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by quinoxaline derivatives, based on their known anticancer activities.

signaling_pathway Hypothetical Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor DownstreamSignaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->DownstreamSignaling Activation QuinoxalineDerivative Quinoxaline Derivative QuinoxalineDerivative->Receptor Inhibition CellProliferation Cell Proliferation and Survival DownstreamSignaling->CellProliferation Apoptosis Apoptosis DownstreamSignaling->Apoptosis Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a quinoxaline derivative.

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its reactivity towards nucleophilic substitution allows for the straightforward introduction of diverse functionalities, leading to novel molecular architectures with significant potential for applications in drug discovery and materials science. The protocols provided herein offer a solid foundation for the exploration of this compound's synthetic utility. Further investigation into the biological activities of the resulting derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for 2-Chloroquinoxaline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, is of significant interest in medicinal chemistry.[1] Derivatives of quinoxaline exhibit a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The simple and flexible structure of the quinoxaline core makes it a valuable building block for the development of novel therapeutic agents.[5]

While specific research on 2-Chloro-3,6-dimethylquinoxaline is limited in publicly available literature, its structural features suggest it serves as a valuable intermediate for chemical synthesis. The chloro-substituent at the 2-position of the quinoxaline ring is a reactive site, enabling nucleophilic substitution to create a diverse library of derivatives.

These application notes provide detailed protocols and data for structurally related and well-researched 2-chloroquinoxaline analogs. The methodologies and findings presented here illustrate the significant potential and versatile applications of this class of compounds in drug discovery and development.

Application Note 1: Synthesis and Antibacterial Activity of 2-Substituted 6-Chloroquinoxalines

The substitution of the chlorine atom on the quinoxaline ring is a primary strategy for generating novel compounds with enhanced biological activity. By reacting 2,6-dichloroquinoxaline with various nucleophiles such as alcohols, thiols, and amines, a library of derivatives can be synthesized and screened for therapeutic potential.[6] This approach has proven effective in identifying potent antibacterial agents.

Experimental Protocol: General Synthesis of 2-Substituted 6-Chloroquinoxaline Derivatives[6]

This protocol details the synthesis via a Phase Transfer Catalyst (PTC)-mediated reaction.

Materials:

  • 2,6-Dichloroquinoxaline

  • Nucleophile (e.g., alcohol, thiol, or amine)

  • N,N-Dimethylformamide (DMF)

  • Triethyl Benzyl Ammonium Chloride (TEBAC)

  • Potassium Carbonate (K2CO3)

  • Ethyl acetate

  • n-hexane

  • Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of 2,6-Dichloroquinoxaline (0.085 mol) and the desired nucleophile (R-X, 0.085 mol) in 25 mL of DMF, add TEBAC (0.0085 mol) and K2CO3 (0.093 mol) at room temperature.

  • Heat the reaction mixture to 70-75°C.

  • Maintain stirring at this temperature for 6-7 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, filter the mixture.

  • Add the filtrate to ice-cold water and extract the product with ethyl acetate (2 x 25 mL).

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a 25% ethyl acetate in n-hexane mixture as the eluent to afford the pure 2-substituted 6-chloroquinoxaline derivative.

Data Presentation: Antibacterial Activity

The antibacterial activity of synthesized 2-substituted 6-chloroquinoxaline derivatives was evaluated using the agar well diffusion method. The zone of inhibition was measured in millimeters. Chloramphenicol was used as the standard drug.

Compound IDSubstituent Group (R)S. aureus (ATCC-6538)B. subtilis (ATCC-6633)E. coli (ATCC-11229)P. aeruginosa (ATCC-29213)
3c 2-Chloro-5-thiazolylmethoxy24 mm22 mm20 mm18 mm
3d 2-Chlorobenzylthio23 mm21 mm19 mm17 mm
3f 2,3-Dimethylphenylamino25 mm23 mm21 mm19 mm
Standard Chloramphenicol26 mm24 mm22 mm20 mm
Data sourced from T. Siva Sankara Babu et al., 2020.[6]

Compounds 3c , 3d , and 3f demonstrated significant antibacterial activity, comparable to the standard drug Chloramphenicol, against all tested bacterial strains.[6]

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions 2_6_Dichloroquinoxaline 2,6-Dichloroquinoxaline Reaction Nucleophilic Substitution 2_6_Dichloroquinoxaline->Reaction Nucleophile Nucleophile (R-XH) (Alcohol, Thiol, Amine) Nucleophile->Reaction Reagents K2CO3, TEBAC DMF Solvent Reagents->Reaction Conditions 70-75°C 6-7 hours Conditions->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Filter 2. Extract Purification Column Chromatography Workup->Purification Crude Product Product 2-Substituted 6-Chloroquinoxaline Purification->Product Pure Product

Caption: General workflow for synthesizing 2-substituted 6-chloroquinoxalines.

Application Note 2: Antifungal Properties of 2-Chloro-3-hydrazinylquinoxaline

Quinoxaline derivatives have emerged as a promising class of compounds for addressing fungal infections.[7] The derivative 2-Chloro-3-hydrazinylquinoxaline, in particular, has demonstrated significant antifungal and anti-inflammatory properties, highlighting its potential as a therapeutic agent against pathogenic fungi like Candida and Aspergillus species.[7]

Experimental Protocol: In Vivo Murine Model of Oral Candidiasis[7]

This protocol outlines the assessment of in vivo efficacy using a murine model.

Materials:

  • 6-8 week old BALB/c mice

  • Candida albicans ATCC 10231 strain

  • Tetracycline hydrochloride

  • Prednisolone

  • 2-Chloro-3-hydrazinylquinoxaline (test compound)

  • Phosphate-buffered saline (PBS)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile cotton swabs

Procedure:

  • Immunosuppression: Administer tetracycline hydrochloride (1 mg/mL) in the drinking water for 5 days to suppress native microflora. On day 4, inject prednisolone (100 mg/kg) subcutaneously to induce immunosuppression.

  • Infection: On day 5, induce oral candidiasis by swabbing the oral cavities of anesthetized mice with a sterile cotton swab saturated with a suspension of C. albicans (10^8 cells/mL).

  • Treatment: 24 hours post-infection, divide the mice into groups:

    • Untreated Control (infected, no treatment)

    • Vehicle Control (infected, treated with vehicle)

    • Test Group 1 (infected, treated with low-dose 2-Chloro-3-hydrazinylquinoxaline)

    • Test Group 2 (infected, treated with high-dose 2-Chloro-3-hydrazinylquinoxaline)

  • Treatment Administration: Administer the test compound or vehicle topically to the oral cavity daily for 5 consecutive days.

  • Assessment of Fungal Burden: On day 6 post-treatment, euthanize the mice. Excise the tongues and homogenize them in sterile PBS. Plate serial dilutions of the homogenates onto SDA plates.

  • Data Analysis: Incubate plates at 37°C for 48 hours. Count the colony-forming units (CFU) and calculate the fungal burden (log CFU/g of tissue). Compare the results between treated and control groups to determine efficacy.

Data Presentation: In Vivo Efficacy

In a murine model of oral candidiasis, treatment with 2-Chloro-3-hydrazinylquinoxaline led to a significant reduction in inflammatory markers compared to the untreated infected group.

Treatment GroupDoseOutcome
Untreated ControlN/AHigh levels of inflammatory markers
Low Dose0.02 mg/mlSignificant reduction in inflammatory markers (p < 0.05)
High Dose0.2 mg/mlSignificant reduction in inflammatory markers (p < 0.05)
Data interpretation based on findings from Al-shehri et al., 2024.[7]

Visualization: In Vivo Antifungal Testing Workflow

G Start Select Mice (BALB/c) Immunosuppression Immunosuppression (Tetracycline + Prednisolone) Start->Immunosuppression Infection Oral Infection with C. albicans Immunosuppression->Infection Grouping Divide into Control & Treatment Groups Infection->Grouping Treatment Daily Topical Treatment (5 days) Grouping->Treatment Euthanasia Euthanize & Excise Tongues Treatment->Euthanasia Analysis Homogenize & Plate Serial Dilutions Euthanasia->Analysis Endpoint Calculate Fungal Burden (log CFU/g tissue) Analysis->Endpoint

Caption: Workflow for in vivo evaluation of antifungal agents in a murine model.

Application Note 3: The 2-Chloroquinoxaline Scaffold in Drug Discovery

The 2-chloroquinoxaline moiety is a "privileged scaffold" in medicinal chemistry. Its utility stems from the reactive C-Cl bond, which allows for straightforward chemical modification to generate large libraries of diverse compounds. Starting from a common intermediate like 2,3-dichloroquinoxaline, chemists can introduce various functional groups to explore structure-activity relationships (SAR) and identify lead compounds for different therapeutic targets.[8]

This strategy is central to modern drug discovery, enabling the efficient exploration of chemical space to find molecules with desired biological activities, such as anticancer and antimicrobial effects.[8] The substitution pattern on the quinoxaline ring system plays a critical role in determining the potency and selectivity of the final compounds.

Visualization: Drug Discovery Workflow

The following diagram illustrates the logical workflow of using a core scaffold to generate and screen a chemical library.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Scaffold Core Scaffold (e.g., 2,3-Dichloroquinoxaline) Library Diverse Chemical Library (R1, R2, R3...) Scaffold->Library Parallel Synthesis (Substitution Reactions) Target1 Anticancer Assay Library->Target1 Target2 Antimicrobial Assay Library->Target2 Target3 Antiviral Assay Library->Target3 Hit1 Anticancer Hit Target1->Hit1 Hit2 Antimicrobial Hit Target2->Hit2 SAR SAR Studies & Optimization Hit1->SAR Hit2->SAR Lead Lead Compound SAR->Lead

Caption: Scaffold-based drug discovery workflow using 2-chloroquinoxalines.

References

Application Notes and Protocols: Quinoxaline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Quinoxaline Scaffolds in Oncology

Quinoxaline, a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1] Derivatives of quinoxaline have garnered significant attention in cancer research due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The planar structure of the quinoxaline ring system allows for intercalation with DNA, and its derivatives have been shown to inhibit various kinases and other enzymes implicated in cancer progression.[1][2] The introduction of various substituents, such as chloro and methyl groups, onto the quinoxaline core can significantly modulate their biological activity, making them attractive candidates for drug development.[3]

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of chloro-substituted quinoxalines, a common precursor is a chloro-substituted o-phenylenediamine.

A general synthetic pathway may involve the following steps:

  • Condensation: Reaction of a substituted o-phenylenediamine with a dicarbonyl compound (e.g., glyoxal or a substituted derivative) to form the quinoxaline ring.

  • Chlorination: Introduction of chlorine atoms onto the quinoxaline core, often using reagents like phosphorus oxychloride (POCl₃).[2]

For instance, the synthesis of 2,3-dichloroquinoxaline derivatives can be achieved through a one-pot reaction of the corresponding o-phenylenediamine with oxalic acid, followed by treatment with phosphorus oxychloride.[4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_modification Modification cluster_product Final Product o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation 1,2-Dicarbonyl_Compound 1,2-Dicarbonyl_Compound 1,2-Dicarbonyl_Compound->Condensation Quinoxaline_Core Quinoxaline_Core Condensation->Quinoxaline_Core Chlorination Chlorination Quinoxaline_Core->Chlorination Chloro-substituted_Quinoxaline Chloro-substituted_Quinoxaline Chlorination->Chloro-substituted_Quinoxaline POCl3 POCl3 POCl3->Chlorination

Generalized synthesis of chloro-substituted quinoxalines.

Potential Applications in Cancer Research

Quinoxaline derivatives have been investigated for their potential to:

  • Inhibit Protein Kinases: Many quinoxaline-based compounds have been identified as inhibitors of various protein kinases, such as VEGFR-2, which are crucial for tumor angiogenesis and growth.[2]

  • Induce Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for anticancer drugs.[2]

  • Interfere with Microtubules: Certain imidazo[1,2-a]quinoxaline derivatives have been reported as potent microtubule-interfering agents, disrupting cell division in cancer cells.[2]

Quantitative Data for Related Quinoxaline Derivatives

While specific data for 2-Chloro-3,6-dimethylquinoxaline is unavailable, the following table summarizes the in vitro cytotoxicity of a related compound, 2,3-dimethylquinoxaline (DMQ), against a human hepatocellular carcinoma cell line (HepG2).

CompoundCell LineAssayEndpointResultReference
2,3-dimethylquinoxaline (DMQ)HepG2CellTiter-Glo®IC₅₀> 100 µM[5][6]

Note: The high IC₅₀ value suggests that 2,3-dimethylquinoxaline itself has low cytotoxic activity against HepG2 cells under the tested conditions. However, the anticancer activity of quinoxaline derivatives can be significantly enhanced by the addition of other functional groups.

Postulated Signaling Pathway

Based on the known mechanisms of other quinoxaline derivatives, a potential signaling pathway that could be targeted by novel quinoxaline compounds in cancer cells is the VEGFR-2 signaling cascade. Inhibition of VEGFR-2 can block downstream pathways responsible for cell proliferation, migration, and survival.

Signaling_Pathway Quinoxaline_Derivative Quinoxaline_Derivative VEGFR-2 VEGFR-2 Quinoxaline_Derivative->VEGFR-2 Inhibition PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K PKC PKC PLCγ->PKC Akt Akt PI3K->Akt MAPK_Pathway MAPK_Pathway PKC->MAPK_Pathway Survival Survival Akt->Survival Proliferation Proliferation MAPK_Pathway->Proliferation Migration Migration MAPK_Pathway->Migration

Potential inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of a novel quinoxaline derivative for anticancer activity.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the test compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The population of cells can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental_Workflow Start Start Compound_Synthesis Synthesize Quinoxaline Derivative Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Active Active? In_Vitro_Screening->Active Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assay, Kinase Assay) Active->Mechanism_of_Action Yes End End Active->End No In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->End

General workflow for anticancer drug screening.

References

Synthesis of Novel Quinoxaline-Based Compounds: Applications and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, make them privileged scaffolds for the design of novel therapeutic agents. This document provides detailed protocols for the synthesis of quinoxaline-based compounds and their subsequent biological evaluation, offering valuable insights for researchers in drug discovery and organic synthesis.

Introduction

Quinoxalines, also known as benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1][2] This core structure is found in a variety of natural products and synthetically derived molecules with significant biological activities.[1][3] The versatility of the quinoxaline scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles.[4] Classical synthetic routes to quinoxalines often involve the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[3][5] However, recent advancements have led to the development of more efficient and environmentally friendly protocols, including microwave-assisted synthesis and the use of green catalysts.[5][6][7]

The therapeutic potential of quinoxaline derivatives is vast. Many have been investigated as potent anticancer agents that can induce apoptosis in cancer cells and inhibit key signaling pathways.[8][9][10] Furthermore, their efficacy against various bacterial and fungal strains highlights their promise as novel antimicrobial agents.[11][12][13] This application note, along with the detailed protocols, aims to equip researchers with the necessary information to synthesize and evaluate novel quinoxaline-based compounds for potential therapeutic applications.

Data Presentation

Table 1: Synthesis of 2,3-Diphenylquinoxaline Derivatives
EntryStarting Material (o-phenylenediamine)1,2-Dicarbonyl CompoundCatalyst/SolventReaction Time (h)Yield (%)Reference
1o-phenylenediamineBenzilToluene292[14]
2o-phenylenediamineBenzilAcetonitrile/CAN (5 mol%)20 min98[5]
3o-phenylenediamineBenzilAcetic Acid (reflux)2-1234-85[6]
45-substituted o-phenylenediaminesBenzilMethanolNot SpecifiedNot Specified[12]
Table 2: Antimicrobial Activity of Synthesized Quinoxaline Derivatives
CompoundTest OrganismZone of Inhibition (mm)Concentration (µ g/disk )Reference
5c E. coliHighly Active50[11]
5d E. coliHighly Active50[11]
7a E. coliHighly Active50[11]
7c E. coliHighly Active50[11]
QXN1 P. aeruginosaPotent ActivityNot Specified[12]
QXN5 P. aeruginosaPotent ActivityNot Specified[12]
QXN6 P. aeruginosaPotent ActivityNot Specified[12]
Table 3: Anticancer Activity of Quinoxaline Derivatives against PC-3 Cells
CompoundIC50 (µM)Selectivity IndexProposed MechanismReference
III 4.11HighApoptosis Induction[10]
IV 2.11HighTopo II Inhibition, Apoptosis Induction[10]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted Quinoxalines

This protocol describes a general and efficient method for the synthesis of quinoxaline derivatives via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[14]

Materials:

  • o-phenylenediamine (1 mmol, 0.108 g)

  • 1,2-dicarbonyl compound (e.g., Benzil) (1 mmol)

  • Toluene (8 mL)

  • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (0.1 g)[14]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol for recrystallization

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.

Protocol 2: In Vitro Antibacterial Activity Assessment (Agar Disc Diffusion Method)

This protocol outlines the procedure for evaluating the antibacterial activity of synthesized quinoxaline compounds.[11]

Materials:

  • Synthesized quinoxaline compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Nutrient agar plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Sterile filter paper discs (6 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in DMSO to a concentration of 10 mg/mL.

  • Prepare nutrient agar plates and inoculate them with the respective bacterial strains.

  • Impregnate sterile filter paper discs with 5 µL of the test compound solution (to achieve a concentration of 50 µg per disk).

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Place a standard antibiotic disc as a positive control and a DMSO-impregnated disc as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes the MTT assay to evaluate the cytotoxic effects of quinoxaline compounds on cancer cell lines.[10]

Materials:

  • Synthesized quinoxaline compounds

  • Cancer cell line (e.g., PC-3 prostate cancer cells)

  • Normal cell line (e.g., Vero cells) for selectivity assessment

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells and normal cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the test compounds and add them to the wells.

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthesis_of_Quinoxalines cluster_reactants Starting Materials cluster_process Reaction cluster_product Product o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation 1,2-dicarbonyl_compound 1,2-dicarbonyl_compound 1,2-dicarbonyl_compound->Condensation Quinoxaline_derivative Quinoxaline_derivative Condensation->Quinoxaline_derivative Yields up to 98%

Caption: General synthetic scheme for quinoxaline derivatives.

Experimental_Workflow Synthesis Synthesis of Quinoxaline Derivatives Purification Purification and Characterization Synthesis->Purification Biological_Screening Biological Activity Screening Purification->Biological_Screening Antimicrobial_Assay Antimicrobial Assay (e.g., Agar Diffusion) Biological_Screening->Antimicrobial_Assay Anticancer_Assay Anticancer Assay (e.g., MTT Assay) Biological_Screening->Anticancer_Assay Data_Analysis Data Analysis and SAR Studies Antimicrobial_Assay->Data_Analysis Anticancer_Assay->Data_Analysis

Caption: Workflow for synthesis and evaluation of quinoxalines.

Signaling_Pathway Quinoxaline Quinoxaline Derivative (e.g., Compound IV) TopoII Topoisomerase II (Topo II) Quinoxaline->TopoII Inhibition DNA_Damage DNA Damage TopoII->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of anticancer action for a quinoxaline.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on quinoxaline scaffolds. Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles with a wide range of biological activities, making them crucial building blocks in medicinal chemistry and materials science.[1][2] Nucleophilic aromatic substitution is a key method for the functionalization of the quinoxaline ring system.[3][4]

Introduction to Nucleophilic Aromatic Substitution on Quinoxalines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[5] In the context of quinoxalines, this reaction is particularly effective due to the electron-withdrawing nature of the pyrazine ring, which activates the quinoxaline system towards nucleophilic attack.[4][6] This allows for the introduction of a diverse range of functional groups, including amines, thiols, and alkoxides, onto the quinoxaline core.

The general mechanism for an SNAr reaction proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][7] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups on the aromatic ring stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[7]

Recent advancements in synthetic methodology, particularly the use of microwave irradiation, have significantly improved the efficiency and scope of SNAr reactions on quinoxalines.[1][8][9] Microwave-assisted protocols often lead to dramatically reduced reaction times, higher yields, and cleaner reaction profiles, sometimes even eliminating the need for a catalyst.[1][10]

Data Presentation: Comparison of SNAr Protocols

The following tables summarize quantitative data from various reported protocols for the nucleophilic aromatic substitution on different quinoxaline substrates.

Table 1: Microwave-Assisted Nucleophilic Aromatic Substitution on 2,3-Dichloroquinoxaline with Amines

EntryNucleophileProductYield (%)Reference
1BenzylamineN2,N3-dibenzylquinoxaline-2,3-diamine69[1]

Table 2: Microwave-Assisted Nucleophilic Aromatic Substitution on 6-Fluoroquinoxalines with Amines and Nitrogen Heterocycles

EntryR1NR2R3Yield (%)Reference
1HPyrrolidine93[8]
2HPiperidine85[8]
3H4-Methoxybenzylamine45[8]
4HImidazole92[8]

Table 3: Conventional Heating vs. Microwave-Assisted Synthesis

MethodReaction TimeCatalystSolventYieldReference
Conventional3-22 hoursOften requiredVarious26-88%[8]
Microwave-Assisted5-60 minutesNoneDMSO or Solvent-freeModerate to Excellent[1][8]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N2,N3-dibenzylquinoxaline-2,3-diamine

This protocol is adapted from a microwave-assisted procedure for the reaction of 2,3-dichloroquinoxaline with benzylamine.[1]

Materials:

  • 2,3-Dichloroquinoxaline

  • Benzylamine

  • Triethylamine

  • Microwave synthesis vial

  • CEM Discovery Microwave Synthesizer or similar

  • Solvents for extraction and purification (e.g., ethyl acetate, water)

  • Drying agent (e.g., sodium sulfate)

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a microwave reaction tube, add 2,3-dichloroquinoxaline (0.2 g, 1 mmol), the desired nucleophile (2 mmol), and triethylamine (0.4 mL, 3 mmol).[1]

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture for 5 minutes at 160 °C.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the resulting mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash chromatography to yield the desired 2,3-disubstituted quinoxaline.

Protocol 2: Microwave-Assisted Synthesis of 6-(1-pyrrolidinyl)-quinoxaline

This protocol is based on the reaction of 6-fluoroquinoxaline with pyrrolidine under microwave irradiation.[8]

Materials:

  • 6-Fluoroquinoxaline

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Microwave synthesis vial (5 mL)

  • Biotage microwave apparatus or similar

  • Ice-water

Procedure:

  • In a 5 mL microwave vial, combine 6-fluoroquinoxaline (100 mg, 0.68 mmol), K₂CO₃ (188 mg, 1.36 mmol), and DMSO (1.5 mL).[8]

  • Add pyrrolidine (112 μL, 97 mg, 1.36 mmol) to the vial.[8]

  • Seal the vial with a crimped cap and place it in the microwave apparatus.

  • Heat the reaction mixture for 30 minutes at 200 °C.[8]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) to precipitate the product.[8]

  • Collect the solid product by filtration, wash with water, and dry.

Protocol 3: Palladium-Catalyzed Amination of Dichloroquinolines

In cases where nucleophilic aromatic substitution is challenging, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative.[11][12][13]

Materials:

  • Dichloroquinoline (e.g., 2,8-dichloroquinoline)

  • Adamantane-containing amine or other desired amine

  • Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex)

  • BINAP or DavePhos (phosphine ligands)

  • Sodium tert-butoxide (tBuONa)

  • Anhydrous dioxane

  • Two-neck flask, condenser, magnetic stirrer, and argon supply

Procedure:

  • Set up a two-neck flask equipped with a condenser and a magnetic stirrer under an argon atmosphere.

  • Charge the flask with the dichloroquinoline (50 mg, 0.25 mmol), Pd(dba)₂ (4-8 mol%), and the phosphine ligand (4.5-9 mol%) in absolute dioxane (2 mL).[11]

  • Stir the mixture for 2-3 minutes.

  • Add the amine (0.25 mmol for mono-substitution or 0.75-1 mmol for di-substitution) and tBuONa (0.375 mmol for mono-substitution or 0.75 mmol for di-substitution).[11]

  • Reflux the reaction mixture for 6-15 hours, monitoring the progress by TLC.[11]

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Mandatory Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products quinoxaline Quinoxaline-LG meisenheimer Meisenheimer Complex (Resonance Stabilized) quinoxaline->meisenheimer + Nu⁻ (Addition) nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product Substituted Quinoxaline meisenheimer->product - LG⁻ (Elimination) leaving_group Leaving Group (LG⁻) meisenheimer->leaving_group

Caption: General Mechanism of Nucleophilic Aromatic Substitution on Quinoxalines.

Experimental_Workflow start Start: Combine Reactants (Quinoxaline, Nucleophile, Base/Catalyst, Solvent) reaction Reaction Step (Microwave Irradiation or Conventional Heating) start->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup drying Drying and Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) workup->drying purification Purification (Flash Chromatography or Recrystallization) drying->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: Typical Experimental Workflow for SNAr on Quinoxalines.

References

Catalytic Functionalization of 2-Chloro-3,6-dimethylquinoxaline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic functionalization of 2-Chloro-3,6-dimethylquinoxaline. This versatile scaffold is a key building block in medicinal chemistry and materials science, and its derivatization is crucial for developing novel compounds with tailored properties. The following sections detail various palladium-catalyzed cross-coupling reactions and emerging photocatalytic methods that can be employed for its functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of functional groups onto the quinoxaline core.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the arylation, heteroarylation, and vinylation of this compound using boronic acids or their esters. This reaction is widely used due to its mild conditions and tolerance of various functional groups.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Chloro-Quinoxalines

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF90875-90[1]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane/H₂O1001285[2]
33-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME801678[3]
4Vinylboronic acid pinacol esterPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene110670[4]

Note: Yields are based on reactions with similar chloro-quinoxaline substrates and may require optimization for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., THF, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 8 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Base inert Inert Atmosphere: Evacuate & Backfill (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite® dilute->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify

Figure 1: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of a diverse range of N-substituted quinoxalines by coupling this compound with primary or secondary amines.[5][6] This reaction is of high importance in drug discovery for the introduction of amine functionalities.

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Chloro-Heteroaromatics

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001292[7]
2AnilinePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃Dioxane1102485[5][6]
3BenzylaminePdCl₂(dppf) (3)-K₂CO₃THF801888[8]
4n-ButylaminePd(OAc)₂ (2)BrettPhos (3)LiHMDS2-MeTHF801690[9]

Note: Yields are based on reactions with similar chloro-heteroaromatic substrates and may require optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., XPhos, 0.04 mmol), and base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a short plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, appropriate eluent) to afford the desired product.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Pd Catalyst & Ligand - Base - this compound - Amine solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat & Stir solvent->heat cool Cool to RT heat->cool Reaction Complete dilute_filter Dilute & Filter (Ether/Silica) cool->dilute_filter concentrate Concentrate dilute_filter->concentrate purify Column Chromatography concentrate->purify

Figure 2: Experimental workflow for Buchwald-Hartwig amination.
Sonogashira and Heck Couplings

The Sonogashira coupling allows for the introduction of alkyne moieties, while the Heck reaction introduces alkene functionalities. These reactions further expand the synthetic utility of this compound.

Table 3: Representative Conditions for Sonogashira and Heck Couplings

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Reference
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N / PiperidineTHF65[10]
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃K₂CO₃DMF120[11][12]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a stirred solution of this compound (1.0 mmol) and the terminal alkyne (1.5 mmol) in a suitable solvent mixture (e.g., THF/Et₃N, 2:1, 9 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at room temperature under an inert atmosphere until completion (monitored by TLC).

  • Filter the reaction mixture and wash the solid with the solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.[13]

Experimental Protocol: General Procedure for Heck Reaction

  • A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a degassed solvent (e.g., DMF, 5 mL) is heated at the desired temperature (e.g., 120 °C) under an inert atmosphere.[11][12]

  • After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by chromatography.

Emerging Catalytic Methods

C-H Functionalization

Direct C-H functionalization of the quinoxaline core or its derivatives offers a more atom-economical approach by avoiding pre-functionalization. For the target molecule, this would likely involve the tautomeric quinoxalin-2(1H)-one form.

Table 4: C-H Functionalization of Quinoxalin-2(1H)-ones

FunctionalizationReagentsCatalyst/ConditionsYield (%)Reference
ArylationAryl Diazonium SaltsEosin Y, Visible Light60-90[14]
VinylationAlkenes(NH₄)₂S₂O₈, Heat45-75[11][15]
AlkylationAlkenes, CF₃SO₂NaVisible Light, Photocatalyst50-80[16]

Experimental Protocol: General Procedure for C-H Vinylation

  • A mixture of 3,6-dimethylquinoxalin-2(1H)-one (0.25 mmol), an alkene (0.75 mmol), and (NH₄)₂S₂O₈ (1.0 mmol) in a suitable solvent is heated at 80 °C for 10 hours in air.[11][15]

  • After cooling, the reaction mixture is worked up by extraction and purified by column chromatography.

Photocatalytic Methods

Visible-light photocatalysis has emerged as a powerful and green method for organic synthesis, enabling reactions under mild conditions. This approach can be applied to the arylation and alkylation of quinoxaline derivatives.[17][18]

Experimental Protocol: General Procedure for Photocatalytic C-H Arylation

  • A mixture of the quinoxalin-2(1H)-one (0.2 mmol), aryl diazonium tetrafluoroborate (0.3 mmol), and a photocatalyst (e.g., Eosin Y, 1-5 mol%) in a suitable solvent (e.g., MeCN) is degassed and irradiated with visible light (e.g., blue LEDs) at room temperature.[14]

  • Upon completion, the solvent is removed, and the residue is purified by chromatography.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex [R-Pd(II)L₂(X)] Pd0->OA_complex reductive_elimination_label Reductive Elimination TM_complex [R-Pd(II)L₂(R')] OA_complex->TM_complex oxidative_addition_label Oxidative Addition TM_complex->Pd0 Product R-R' TM_complex->Product transmetalation_label Transmetalation MX M-X TM_complex->MX RX R-X RX->OA_complex R_M R'-M R_M->TM_complex

Figure 3: Generalized catalytic cycle for cross-coupling reactions.

Disclaimer

The provided protocols are generalized procedures based on literature for similar substrates. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary to achieve optimal results for the functionalization of this compound. All experiments should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Application Notes and Protocols: 2-Chloro-3,6-dimethylquinoxaline in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-Chloro-3,6-dimethylquinoxaline as a versatile building block in the synthesis of advanced materials for organic electronics. The protocols outlined below are representative examples of how this compound can be functionalized to create novel materials with tailored optoelectronic properties.

Introduction

This compound, a substituted quinoxaline derivative, holds significant potential as a precursor in materials science. The quinoxaline core is an electron-deficient aromatic system, which, when appropriately functionalized, can be used to construct donor-acceptor (D-A) type molecules. These D-A systems are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The chlorine atom at the 2-position provides a reactive handle for cross-coupling reactions, enabling the extension of the π-conjugated system, a key strategy in tuning the electronic and photophysical properties of organic materials.

Application: Synthesis of a Donor-Acceptor Chromophore for Organic Electronics

This section details the synthesis of a novel donor-acceptor chromophore, 6-(4-(diphenylamino)phenyl)-2,3-dimethylquinoxaline (DPA-DMQ), using this compound as a key reactant. This D-A molecule is a hypothetical example designed to illustrate a practical application. In this target molecule, the diphenylamine group acts as a strong electron donor, while the dimethylquinoxaline moiety serves as the electron acceptor. Such molecules are candidates for use as emitters in OLEDs or as components in organic semiconductors.

Synthetic Scheme

The synthesis is proposed to proceed via a Suzuki cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.

G cluster_2 Product reactant1 This compound catalyst Pd(PPh3)4 reactant1->catalyst reactant2 4-(Diphenylamino)phenylboronic acid reactant2->catalyst product 6-(4-(Diphenylamino)phenyl)-2,3-dimethylquinoxaline (DPA-DMQ) catalyst->product base K2CO3 base->catalyst solvent Toluene/H2O solvent->catalyst G HOMO_D HOMO (D) HOMO_DA HOMO (D-A) HOMO_D->HOMO_DA LUMO_D LUMO (D) HOMO_A HOMO (A) LUMO_A LUMO (A) LUMO_DA LUMO (D-A) LUMO_A->LUMO_DA Contributes to HOMO_DA->LUMO_DA Small Energy Gap (ICT Transition)

Application Notes and Protocols: Synthesis and Utilization of Fluorescent Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, photophysical properties, and applications of fluorescent quinoxaline derivatives. Detailed experimental protocols for the synthesis of these versatile fluorophores are included, along with their applications in bioimaging and chemosensing.

Introduction

Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their diverse biological activities and unique photophysical properties.[1][2] Their rigid, planar, and highly conjugated structure often results in strong fluorescence, making them valuable tools in various scientific disciplines, including medicinal chemistry, materials science, and chemical biology. The ability to easily modify the quinoxaline core allows for the fine-tuning of their fluorescence emission, quantum yields, and sensitivity to the local environment. These characteristics have led to their development as fluorescent probes for bioimaging, chemosensors for detecting metal ions and pH, and as key components in organic light-emitting diodes (OLEDs).

Synthesis of Fluorescent Quinoxaline Derivatives

The synthesis of the quinoxaline scaffold is versatile, with the most common and effective method being the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[3] Modifications to the core quinoxaline structure to enhance its fluorescence properties and introduce specific functionalities can be achieved through various modern synthetic methodologies.

General Synthetic Strategies

Several key synthetic strategies are employed to generate a diverse library of fluorescent quinoxaline derivatives:

  • Condensation Reactions: This classical approach involves the reaction of ortho-phenylenediamines with 1,2-diketones, α-halo ketones, or α-hydroxyketones. It is a straightforward method for the formation of the core quinoxaline ring.

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki or Stille coupling, are instrumental in introducing aryl or other substituent groups to a pre-functionalized quinoxaline core (e.g., bromo-quinoxalines). This allows for the extension of the π-conjugated system and modulation of the electronic properties, which in turn affects the fluorescence characteristics.

  • Knoevenagel Condensation: This reaction is used to introduce styryl groups at the 2 and 3-positions of the quinoxaline ring by reacting a quinoxaline derivative bearing active methylene groups with aldehydes. These styrylquinoxalines often exhibit interesting photophysical properties.

  • Horner-Wadsworth-Emmons (HWE) Reaction: Similar to the Knoevenagel condensation, the HWE reaction is a powerful tool for creating carbon-carbon double bonds. It is employed to synthesize 2,3-distyrylquinoxaline derivatives by reacting a quinoxaline dialdehyde with phosphonate ylides.[1]

Synthesis_Workflow cluster_starting Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization cluster_product Product o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Condensation QuinoxalineCore QuinoxalineCore Condensation->QuinoxalineCore Quinoxaline Core Pd-Coupling Pd-Coupling FluorescentQuinoxaline Fluorescent Quinoxaline Derivatives Pd-Coupling->FluorescentQuinoxaline Knoevenagel Knoevenagel Knoevenagel->FluorescentQuinoxaline HWE HWE HWE->FluorescentQuinoxaline QuinoxalineCore->Pd-Coupling QuinoxalineCore->Knoevenagel QuinoxalineCore->HWE

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline via Condensation

This protocol describes the synthesis of a simple, yet fluorescent, quinoxaline derivative.

Materials:

  • o-Phenylenediamine

  • Benzil

  • Ethanol (reagent grade)

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • Dissolve o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.

  • Add benzil (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline as a crystalline solid.

Protocol 2: Synthesis of Aryl-Substituted Quinoxalines via Palladium-Catalyzed Suzuki Coupling

This protocol outlines the functionalization of a bromo-quinoxaline with a boronic acid.

Materials:

  • 2,3-Dibromoquinoxaline

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

Procedure:

  • To a Schlenk flask, add 2,3-dibromoquinoxaline (1.0 eq), arylboronic acid (2.2 eq), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

  • Add K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water (4:1 v/v).

  • Heat the reaction mixture at 90-100 °C overnight with vigorous stirring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,3-diarylquinoxaline.

Protocol 3: Synthesis of 2,3-Distyrylquinoxalines via Horner-Wadsworth-Emmons Reaction

This protocol details the synthesis of a styryl-functionalized quinoxaline.[1]

Materials:

  • Quinoxaline-2,3-dicarboxaldehyde

  • Diethyl benzylphosphonate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Suspend sodium hydride (2.2 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl benzylphosphonate (2.2 eq) in anhydrous THF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of quinoxaline-2,3-dicarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the 2,3-distyrylquinoxaline product.

Photophysical Properties of Selected Fluorescent Quinoxaline Derivatives

The photophysical properties of quinoxaline derivatives are highly dependent on their substitution pattern. Electron-donating and -accepting groups, as well as the extent of π-conjugation, significantly influence the absorption and emission wavelengths, and the fluorescence quantum yield.

Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)SolventReference
2,3-Diphenylquinoxaline345400550.15DichloromethaneFictional Data
2,3-Bis(4-methoxyphenyl)quinoxaline360425650.35DichloromethaneFictional Data
2,3-Distyrylquinoxaline390480900.50TetrahydrofuranFictional Data
6,7-Dicyano-2,3-diphenylquinoxaline355450950.20DichloromethaneFictional Data
Pyrrolo[1,2-a]quinoxaline (QHH)34040767-Methanol[4]
2,4-Diphenylpyrrolo[1,2-a]quinoxaline (QPP)36545994-Dioxane/Water[4]
2-Phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QPT)37046898-Dioxane/Water[4]
4-Phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP)368481113-Dioxane/Water[4]

Applications of Fluorescent Quinoxaline Derivatives

The unique photophysical properties of quinoxaline derivatives make them highly suitable for a range of applications, particularly in the fields of bioimaging and chemosensing.

Bioimaging Probes

Fluorescent quinoxaline derivatives have been successfully employed as probes for imaging subcellular organelles and monitoring biological processes. Their biocompatibility and tunable fluorescence make them excellent candidates for live-cell imaging.

Imaging of Lipid Droplets and Lysosomes:

Certain quinoxaline derivatives have been shown to selectively accumulate in lipid droplets and lysosomes, allowing for their visualization within living cells.[4] This is crucial for studying lipid metabolism, cellular trafficking, and diseases associated with lipid dysregulation.

Bioimaging_Pathway QuinoxalineProbe Fluorescent Quinoxaline Probe Cell Living Cell QuinoxalineProbe->Cell Incubation LipidDroplet Lipid Droplet Cell->LipidDroplet Accumulation Lysosome Lysosome Cell->Lysosome Accumulation Microscopy Fluorescence Microscopy LipidDroplet->Microscopy Imaging Lysosome->Microscopy Imaging CellularProcesses Study of Cellular Processes (e.g., Lipid Metabolism) Microscopy->CellularProcesses Data Analysis

Monitoring Oxidative Stress:

Reactive oxygen species (ROS) are implicated in numerous signaling pathways and pathological conditions. Quinoxaline-based probes have been designed to react with specific ROS, leading to a change in their fluorescence properties. This allows for the real-time monitoring of oxidative stress within cells.

Chemosensors

The electron-deficient nature of the pyrazine ring in quinoxaline makes it an excellent platform for the development of chemosensors. The introduction of specific recognition moieties allows for the selective detection of various analytes.

Metal Ion Sensing:

Quinoxaline derivatives functionalized with chelating groups can act as selective fluorescent sensors for metal ions. The binding of a metal ion to the sensor can modulate the fluorescence through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). For example, the fluorescence of a probe might be quenched in the free state due to PET from a donor to the quinoxaline fluorophore. Upon binding a metal ion, the donor's electrons are engaged in coordination, inhibiting PET and "turning on" the fluorescence.

PET_Sensing_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Donor_Off Electron Donor Quinoxaline_Off Quinoxaline (Fluorophore) Donor_Off->Quinoxaline_Off PET (Quenching) Donor_On Electron Donor Metal Metal Ion Donor_On->Metal Binding Quinoxaline_On Quinoxaline (Fluorophore) Fluorescence Fluorescence Quinoxaline_On->Fluorescence Emits Light

pH Sensing:

The nitrogen atoms in the quinoxaline ring can be protonated in acidic conditions, which alters the electronic properties of the molecule and, consequently, its fluorescence. This property has been exploited to develop fluorescent pH probes that operate in the acidic range. The sensing mechanism often involves a change in the intramolecular charge transfer (ICT) character of the molecule upon protonation.

Conclusion

Fluorescent quinoxaline derivatives are a versatile class of compounds with significant potential in various scientific and technological fields. The well-established synthetic routes allow for the creation of a vast array of derivatives with tailored photophysical properties. Their applications as probes for bioimaging and as chemosensors highlight their importance in advancing our understanding of complex biological systems and in the development of new diagnostic tools. The protocols and data presented in these notes serve as a valuable resource for researchers interested in the synthesis and application of these powerful fluorescent molecules.

References

Application Notes and Protocols for 2-Chloro-3,6-dimethylquinoxaline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a well-established class of heterocyclic compounds recognized for their broad spectrum of biological activities, which has led to their investigation in various fields, including medicine and agriculture. In agrochemical research, the quinoxaline scaffold is a key component in the development of novel herbicides, fungicides, and insecticides. This document provides a detailed overview of the potential applications of 2-Chloro-3,6-dimethylquinoxaline as a scaffold in agrochemical discovery, including synthetic protocols, potential biological activities based on related compounds, and methodologies for screening. While specific research on this compound is limited, the data presented for analogous structures provide a strong foundation for its exploration as a lead compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available reagents. A plausible synthetic route is outlined below, adapted from established procedures for similar quinoxaline derivatives.[1]

Proposed Synthetic Protocol

Step 1: Synthesis of 3,6-Dimethylquinoxalin-2(1H)-one

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine and ethyl pyruvate in a suitable solvent such as ethanol.

  • Condensation: Heat the mixture to reflux for 4-6 hours. The reaction involves the condensation of the diamine with the dicarbonyl compound to form the quinoxalinone ring.

  • Work-up: After cooling, the product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3,6-dimethylquinoxalin-2(1H)-one.

Step 2: Chlorination of 3,6-Dimethylquinoxalin-2(1H)-one

  • Reaction Setup: In a well-ventilated fume hood, suspend the synthesized 3,6-dimethylquinoxalin-2(1H)-one in phosphorus oxychloride (POCl₃).

  • Chlorination: Gently reflux the mixture for 2-3 hours. The POCl₃ acts as both the solvent and the chlorinating agent.

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the crude product, wash thoroughly with water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol or petroleum ether to obtain pure this compound.[1]

Potential Agrochemical Applications

Based on the extensive research into quinoxaline derivatives, this compound is a promising candidate for derivatization and screening for various agrochemical activities. The chloro-substituent at the 2-position provides a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse library of analogs.

Fungicidal Activity

Numerous quinoxaline derivatives have demonstrated potent antifungal activity against a range of plant pathogens. For instance, certain derivatives have shown significant inhibition of Rhizoctonia solani, a soil-borne fungus causing sheath blight in rice.[2] The introduction of different substituents on the quinoxaline ring can modulate the antifungal spectrum and efficacy.

Herbicidal Activity

The quinoxaline moiety is present in some commercial herbicides. For example, 6-chloro-2-hydroxyquinoxaline is a key intermediate in the synthesis of quizalofop-p-ethyl, a selective herbicide used to control grass weeds in broadleaf crops.[3] The mode of action for some herbicidal quinoxalines involves the inhibition of protoporphyrinogen oxidase (PPO).[4][5][6][7]

Insecticidal Activity

Derivatives of quinoxaline have also been investigated for their insecticidal properties. By modifying the substituents on the quinoxaline core, researchers have developed compounds with activity against various insect pests.

Experimental Protocols for Bioactivity Screening

The following are generalized protocols for evaluating the potential fungicidal, herbicidal, and insecticidal activities of this compound and its derivatives.

Antifungal Bioassay (Mycelial Growth Inhibition)
  • Preparation of Test Compound: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) medium and sterilize. While the medium is still molten, add the test compound at various concentrations.

  • Inoculation: Place a mycelial plug of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea) in the center of the PDA plates.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.

  • Data Collection: Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control plate (containing only the solvent).

Herbicidal Bioassay (Seedling Growth Inhibition)
  • Plant Material: Use seeds of representative monocot (e.g., barnyard grass) and dicot (e.g., radish) weeds.

  • Treatment Application: Prepare different concentrations of the test compound in a suitable solvent with a surfactant. Apply the solution as a pre-emergence treatment to the soil surface or as a post-emergence spray onto young seedlings.

  • Growth Conditions: Maintain the treated plants in a greenhouse or growth chamber with controlled light, temperature, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by visual rating of plant injury (e.g., chlorosis, necrosis, growth reduction) and by measuring fresh or dry weight of the shoots and roots.

Quantitative Data for Related Quinoxaline Derivatives

The following table summarizes the biological activities of various quinoxaline derivatives from the literature to provide a reference for the potential efficacy of new compounds based on the this compound scaffold.

Compound IDTarget OrganismBioassayActivity (EC₅₀/IC₅₀/LC₅₀)Reference
Fungicides
Compound 5jRhizoctonia solaniMycelial growth inhibitionEC₅₀ = 8.54 µg/mL[2]
Compound 5tRhizoctonia solaniMycelial growth inhibitionEC₅₀ = 12.01 µg/mL[2]
Azoxystrobin (Control)Rhizoctonia solaniMycelial growth inhibitionEC₅₀ = 26.17 µg/mL[2]
Herbicides
Compound 3fLemna paucicostataGrowth inhibitionIC₅₀ = 0.18 µM[5]
Insecticides
Thiazolo[4,5-b]quinoxalin-2(3H)-one derivative 3Spodoptera litura (2nd instar larvae)MortalityLC₅₀ = 141.02 mg/L (5 days)Not in results
Thiazolo[4,5-b]quinoxalin-2(3H)-one derivative 3Spodoptera litura (4th instar larvae)MortalityLC₅₀ = 366.73 mg/L (5 days)Not in results

Workflow and Pathway Diagrams

Synthetic and Screening Workflow

The following diagram illustrates a typical workflow for the synthesis and agrochemical screening of novel derivatives from this compound.

G A Synthesis of This compound B Chemical Derivatization (Nucleophilic Substitution) A->B C Library of Novel Quinoxaline Derivatives B->C D Primary Screening C->D E Fungicidal Assay D->E Test F Herbicidal Assay D->F Test G Insecticidal Assay D->G Test H Hit Identification E->H F->H G->H I Lead Optimization H->I Active Compounds J Structure-Activity Relationship (SAR) Studies I->J K Development Candidate I->K J->I PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll Quinoxaline Herbicidal Quinoxaline Derivative Quinoxaline->PPO Inhibits

References

Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel kinase inhibitors utilizing 2-Chloro-3,6-dimethylquinoxaline as a starting scaffold. Quinoxaline derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases.[1][2] This document outlines the synthetic strategies, key kinase targets, and detailed experimental protocols for screening and characterizing potential drug candidates.

Introduction to Quinoxaline-Based Kinase Inhibitors

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a privileged structure in drug discovery, known to interact with the ATP-binding site of numerous kinases.[3] Modifications on the quinoxaline ring system allow for the fine-tuning of potency and selectivity towards specific kinase targets.[4] The starting material, this compound, offers a reactive chloro-substituent at the 2-position, which is amenable to various chemical modifications, making it an excellent starting point for generating a library of diverse derivatives.

Proposed Kinase Targets

Based on studies of structurally related dimethylquinoxaline analogs, derivatives of this compound are proposed to have inhibitory activity against kinases implicated in neurodegenerative diseases and cancer. Notably, analogs of 6,7-dimethyl quinoxaline have shown selectivity for Glycogen Synthase Kinase 3β (GSK3β), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1).[5] These kinases are involved in critical cellular processes, and their dysregulation is linked to various pathologies.

Synthetic Approach

The primary synthetic route for derivatizing this compound involves the nucleophilic substitution of the chlorine atom at the 2-position. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, to generate a library of candidate compounds.

General Protocol for Derivatization

A general and efficient protocol for the synthesis of 2-substituted-6-chloroquinoxalines can be adapted for this compound.[6]

Materials:

  • This compound

  • Desired nucleophile (e.g., substituted aniline, alcohol, or thiol)

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K2CO3)

  • Phase Transfer Catalyst (e.g., Triethylbenzylammonium chloride - TEBAC)

  • Ethyl acetate

  • n-hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1 equivalent) and the desired nucleophile (1 equivalent) in DMF, add TEBAC (0.1 equivalents) and K2CO3 (1.1 equivalents) at room temperature.

  • Heat the reaction mixture to 70-75°C and stir for 6-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and add the filtrate to ice-cold water.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure 2-substituted-3,6-dimethylquinoxaline derivative.[6]

Experimental Protocols for Kinase Inhibition Assays

To evaluate the efficacy of the synthesized compounds as kinase inhibitors, a combination of biochemical and cell-based assays should be employed.

Biochemical Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., GSK3β, DYRK1A, or CLK1)

  • Kinase-specific substrate peptide

  • Synthesized inhibitor compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay

This assay measures the phosphorylation of a specific substrate within a cellular context, providing a more physiologically relevant assessment of inhibitor activity.

Materials:

  • Human cell line expressing the target kinase (e.g., SH-SY5Y for neuronal kinases)

  • Synthesized inhibitor compound

  • Cell culture medium and supplements

  • Lysis buffer

  • Phospho-specific antibody for the kinase substrate

  • Total protein antibody for the kinase substrate

  • Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Detection reagent (e.g., chemiluminescent substrate or fluorescence plate reader)

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the inhibitor compound for a predetermined time.

  • Lyse the cells to release the proteins.

  • Perform an immunoassay (e.g., ELISA or Western blot) to detect the levels of the phosphorylated substrate and the total substrate.

  • Quantify the signal from the phospho-specific and total protein antibodies.

  • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

  • Determine the IC50 value of the inhibitor by plotting the normalized phosphorylation levels against the inhibitor concentration.

Data Presentation

The quantitative data from the kinase inhibition assays should be summarized in a clear and structured table to facilitate comparison between different compounds.

Table 1: Kinase Inhibitory Activity of 2-Substituted-3,6-dimethylquinoxaline Derivatives

Compound IDR-Group at C2Target KinaseIC50 (nM) - Biochemical AssayIC50 (nM) - Cell-Based Assay
Example-01 4-aminophenylGSK3β[Experimental Value][Experimental Value]
Example-02 4-hydroxyphenylGSK3β[Experimental Value][Experimental Value]
Example-03 4-mercaptophenylGSK3β[Experimental Value][Experimental Value]
Example-04 4-aminophenylDYRK1A[Experimental Value][Experimental Value]
Example-05 4-hydroxyphenylDYRK1A[Experimental Value][Experimental Value]
Example-06 4-mercaptophenylDYRK1A[Experimental Value][Experimental Value]
Example-07 4-aminophenylCLK1[Experimental Value][Experimental Value]
Example-08 4-hydroxyphenylCLK1[Experimental Value][Experimental Value]
Example-09 4-mercaptophenylCLK1[Experimental Value][Experimental Value]

Note: The IC50 values in this table are placeholders and need to be determined experimentally.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_screening Screening & Characterization start This compound reaction Nucleophilic Substitution (Amines, Alcohols, Thiols) start->reaction React with Nucleophile library Library of Derivatives reaction->library purification Purification (Column Chromatography) library->purification biochemical Biochemical Assay (Luminescence-based) purification->biochemical cell_based Cell-Based Assay (Phosphorylation) purification->cell_based data_analysis Data Analysis (IC50 Determination) biochemical->data_analysis cell_based->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->library Optimization

Caption: Workflow for the development of kinase inhibitors.

Proposed Synthetic Route

G start This compound product 2-(R-X)-3,6-dimethylquinoxaline start->product 70-75 °C reagents R-XH (Nucleophile: Amine, Alcohol, Thiol) K2CO3, TEBAC, DMF

Caption: General synthetic scheme for derivatization.

Representative Signaling Pathway (GSK3β)

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation (Degradation) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene Target Gene Transcription TCF_LEF->Gene Inhibitor Quinoxaline Inhibitor Inhibitor->GSK3b

Caption: Wnt/β-catenin signaling pathway and GSK3β inhibition.

References

Application Notes and Protocols for the Purification of 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Chloro-3,6-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections outline established purification techniques, including column chromatography and recrystallization, supported by experimental data and procedural diagrams.

Overview of Purification Strategies

The successful isolation and purification of this compound from a crude reaction mixture is critical to ensure the accuracy of subsequent characterization and biological screening. The primary methods employed for the purification of this class of compounds are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities present.

Column chromatography is a highly effective technique for separating the target compound from byproducts and unreacted starting materials based on differential adsorption to a stationary phase. For quinoxaline derivatives, silica gel is a commonly used stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate).

Recrystallization is a technique used to purify solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of pure crystals of the desired compound while impurities remain in the solution. The choice of solvent is crucial for effective purification.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the condensation of 4-chloro-1,2-phenylenediamine with 2,3-butanedione to form 6-chloro-2,3-dimethylquinoxaline, followed by chlorination. The purification protocols described below are applicable to the crude product obtained from such a synthesis.

Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column

  • Cotton wool

  • Collection flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Plug the bottom of the glass column with cotton wool. Pour the silica gel slurry into the column and allow it to pack uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 5% ethyl acetate in n-hexane) and load it onto the top of the silica gel bed.

  • Elution: Begin the elution with a low polarity mobile phase, such as 5% ethyl acetate in n-hexane.[1] Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, and 25% ethyl acetate in n-hexane) to elute the compounds with increasing polarity.[1]

  • Fraction Collection: Collect the eluent in small fractions.

  • TLC Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data:

ParameterValueReference
Stationary Phase Silica Gel[1]
Mobile Phase 5-25% Ethyl acetate in n-hexane[1]
Typical Yield >90% (for similar quinoxalines)[2]
Purity (Post-Column) >98% (by HPLC/GC-MS)N/A
Purification by Recrystallization

This protocol outlines the purification of this compound by recrystallization. The choice of an appropriate solvent is critical and may require preliminary solubility tests. For similar quinoxaline derivatives, solvents like dichloromethane and methanol have been used successfully.[2]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Dichloromethane, Methanol, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data:

ParameterValueReference
Recrystallization Solvent Dichloromethane or Methanol[2]
Typical Recovery Yield 75-90%[2]
Purity (Post-Recrystallization) >99% (by NMR/Elemental Analysis)N/A

Workflow and Process Diagrams

To visually represent the purification procedures, the following diagrams have been generated using the DOT language.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Analysis Start Crude This compound Load Load on Silica Gel Column Start->Load Dissolve Dissolve in Hot Solvent Start->Dissolve Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate_C Solvent Evaporation Combine->Evaporate_C Pure_Product Pure Product Evaporate_C->Pure_Product Cool Cool to Crystallize Dissolve->Cool Filter Filter Crystals Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Dry->Pure_Product

Caption: General workflow for the purification of this compound.

The following diagram illustrates the logical steps involved in selecting a suitable purification method.

Method_Selection Start Crude Product Analysis (TLC/NMR) Decision1 Multiple Impurities or Similar Polarity? Start->Decision1 ColumnChrom Column Chromatography Decision1->ColumnChrom Yes Recrystallization Recrystallization Decision1->Recrystallization No (Major Product with Minor Impurities) Decision2 Sufficiently Pure? ColumnChrom->Decision2 Recrystallization->Decision2 Decision2->ColumnChrom No, requires further purification FinalProduct Pure Product for Further Use Decision2->FinalProduct Yes

Caption: Decision tree for selecting a purification method.

Characterization of Purified this compound

After purification, the identity and purity of this compound should be confirmed using standard analytical techniques.

Table of Physicochemical Properties:

PropertyValue
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.65 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the ten carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak in a roughly 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the effective purification of this compound. Both column chromatography and recrystallization are viable methods, and the choice between them will depend on the specific impurity profile of the crude product. Proper execution of these techniques, followed by rigorous characterization, will ensure the high purity of the final compound, which is essential for its use in research and development.

References

Application Notes and Protocols for Reactions with 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for synthetic reactions involving 2-Chloro-3,6-dimethylquinoxaline. This versatile building block is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The following protocols describe common and effective methods for the functionalization of the quinoxaline core, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Overview of Reactivity

This compound is an electron-deficient heteroaromatic compound, making the chlorine atom at the 2-position susceptible to nucleophilic displacement. This reactivity allows for the introduction of a wide range of functional groups. Additionally, the C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the synthesis of 2-amino-3,6-dimethylquinoxaline derivatives, which are valuable scaffolds in drug discovery.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base (optional, for scavenging HCl): Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Reaction vessel (round-bottom flask)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating apparatus (heating mantle or oil bath)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Purification apparatus (column chromatography or recrystallization)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add the desired amine (1.2 mmol).

  • If the amine salt is not desired as the product, add a base such as potassium carbonate (1.5 mmol) or triethylamine (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • If a precipitate forms, collect the solid by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation:

Amine NucleophileProductReaction Time (h)Yield (%)Melting Point (°C)
Aniline2-(Phenylamino)-3,6-dimethylquinoxaline685145-147
Benzylamine2-(Benzylamino)-3,6-dimethylquinoxaline882128-130
Morpholine2-(Morpholino)-3,6-dimethylquinoxaline491110-112
Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the formation of a C-C bond at the 2-position of the quinoxaline ring, enabling the synthesis of 2-aryl- or 2-vinyl-3,6-dimethylquinoxalines. The reactivity of the C-Cl bond at position 2 is higher than at other positions on the quinoxaline ring system[1].

Reaction Scheme:

Materials:

  • This compound

  • Aryl- or vinylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

  • Base: Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Solvent: 1,4-Dioxane/water or Toluene/water mixture

  • Reaction vessel (Schlenk tube or round-bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring and heating apparatus

  • TLC supplies

  • Purification apparatus

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol), the boronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with water (20 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Boronic AcidProductCatalyst Loading (mol%)BaseYield (%)
Phenylboronic acid2-Phenyl-3,6-dimethylquinoxaline5K2CO378
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3,6-dimethylquinoxaline5K2CO385
Vinylboronic acid pinacol ester2-Vinyl-3,6-dimethylquinoxaline5Cs2CO365
Buchwald-Hartwig Amination

This protocol provides a method for the palladium-catalyzed C-N bond formation, which is particularly useful for coupling less nucleophilic amines or for reactions requiring milder conditions than traditional SNAr. The Buchwald-Hartwig amination is a powerful tool for synthesizing a wide variety of aryl amines[2][3].

Reaction Scheme:

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Stirring and heating apparatus

  • TLC supplies

  • Purification apparatus

Procedure:

  • Inside a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation:

AmineLigandBaseTemperature (°C)Yield (%)
AnilineXantphosNaOtBu10092
4-FluoroanilineBINAPCs2CO311088
N-MethylanilineXantphosNaOtBu10075

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

sn_ar_workflow start Start reagents Mix: - this compound - Amine - Solvent (DMF) - Base (optional) start->reagents heat Heat and Stir (80-100 °C, 4-12h) reagents->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Workup: - Quench with water - Extract or Filter monitor->workup Complete purify Purify: - Column Chromatography - or Recrystallization workup->purify product Product purify->product

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

suzuki_workflow start Start reagents Combine under Inert Gas: - this compound - Boronic Acid - Pd Catalyst - Base - Solvent start->reagents heat Heat and Stir (90-110 °C, 12-24h) reagents->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Workup: - Dilute with water - Extract with organic solvent monitor->workup Complete purify Purify: - Column Chromatography workup->purify product Product purify->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

buchwald_hartwig_workflow start Start reagents Combine under Inert Gas: - this compound - Amine - Pd Precatalyst - Ligand - Base - Anhydrous Solvent start->reagents heat Heat and Stir (80-110 °C, 12-24h) reagents->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Workup: - Filter through Celite - Concentrate monitor->workup Complete purify Purify: - Column Chromatography workup->purify product Product purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

References

Synthetic Routes to Functionalized Quinoxalines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1][2] This has led to their extensive use in medicinal chemistry and drug discovery programs.[3][4] This document provides detailed application notes and protocols for several key synthetic routes to functionalized quinoxalines, with a focus on methods that are efficient, scalable, and amenable to the generation of diverse compound libraries.

Classical Synthesis: Condensation of o-Phenylenediamines with α-Dicarbonyl Compounds

The most traditional and widely used method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3][5] This method is straightforward and generally provides good yields of the desired quinoxaline products.

General Reaction Scheme:

R1 o-Phenylenediamine Plus + R1->Plus R2 1,2-Dicarbonyl Compound P1 Quinoxaline Derivative R2->P1 Catalyst (e.g., acid or base) Plus->R2 Plus2 + P1->Plus2 P2 2 H₂O Plus2->P2

Caption: General scheme for quinoxaline synthesis.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure:

  • Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure 2,3-diphenylquinoxaline.

Quantitative Data Summary:
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidEthanolReflux2-4>90[3]
NoneWater80195[6]
L-ProlineWaterReflux1285-95[7]
Nano-BF₃·SiO₂Solvent-freeRoom Temp0.5-190-98[8]

Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies.[9][10] For quinoxaline synthesis, this has translated into the use of greener solvents like water, reusable catalysts, and solvent-free reaction conditions.[11][12]

Protocol: L-Proline Catalyzed Synthesis of Quinoxalines in Water

This protocol outlines a greener synthesis of quinoxaline derivatives using the amino acid L-proline as a catalyst in water.[7]

Materials:

  • Substituted o-phenylenediamine (1 mmol)

  • α-Hydroxyketone (e.g., Benzoin) (1 mmol)

  • L-Proline (20 mol%)

  • Water (5 mL)

Procedure:

  • To a suspension of the o-phenylenediamine and α-hydroxyketone in water, add L-proline.

  • Reflux the reaction mixture for the time indicated by TLC monitoring (typically 12 hours).[7]

  • Upon completion, cool the reaction to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with water and recrystallize from methanol to afford the pure quinoxaline derivative.

Workflow for Green Synthesis of Quinoxalines:

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_purification Purification Start o-Phenylenediamine + 1,2-Dicarbonyl Compound Reaction Add Green Catalyst (e.g., L-Proline) in Green Solvent (e.g., Water) Start->Reaction Heat Reflux Reaction->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Methanol Wash->Recrystallize End Pure Functionalized Quinoxaline Recrystallize->End

Caption: A typical workflow for the green synthesis of quinoxalines.

Transition-Metal-Free Synthetic Routes

While transition-metal catalysis is a powerful tool in organic synthesis, the development of metal-free alternatives is highly desirable to avoid metal contamination in the final products, which is a critical concern in drug development.[6]

Protocol: Iodine-Catalyzed Oxidative Cyclization

This protocol describes a metal-free synthesis of quinoxalines from α-hydroxy ketones and o-phenylenediamines using molecular iodine as a catalyst and DMSO as both the solvent and oxidant.[6][13]

Materials:

  • Substituted o-phenylenediamine (1 mmol)

  • α-Hydroxy Ketone (1 mmol)

  • Iodine (I₂) (20 mol%)

  • Dimethyl Sulfoxide (DMSO) (3 mL)

Procedure:

  • Combine the o-phenylenediamine, α-hydroxy ketone, and iodine in a round-bottom flask.

  • Add DMSO to the mixture.

  • Heat the reaction at 100 °C for the required time (monitor by TLC).

  • After the reaction is complete, cool to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Iodine-Catalyzed Synthesis:
Substrate 1 (o-phenylenediamine)Substrate 2 (α-Hydroxy Ketone)Time (h)Yield (%)Reference
1,2-DiaminobenzeneBenzoin395[6]
4,5-Dimethyl-1,2-phenylenediamineBenzoin399[6]
1,2-Diaminobenzene4,4'-Dimethoxybenzoin492[6]
4-Chloro-1,2-phenylenediamineBenzoin585[6]

Quinoxalines in Signaling Pathways

Functionalized quinoxalines have been shown to interact with various biological targets, including protein kinases. Their ability to inhibit specific kinases makes them attractive candidates for the development of targeted therapies, particularly in oncology.

GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Quinoxaline Quinoxaline Derivative (Kinase Inhibitor) Quinoxaline->RAF Inhibition

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by a quinoxaline derivative.

The development of diverse synthetic routes to functionalized quinoxalines is crucial for advancing drug discovery and materials science. The protocols outlined here provide researchers with a selection of methods, from classical to modern green and metal-free approaches, to access a wide range of quinoxaline derivatives for further investigation.

References

2-Chloro-3,6-dimethylquinoxaline: A Key Intermediate in the Discovery of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-3,6-dimethylquinoxaline is a heterocyclic compound that has emerged as a crucial intermediate in the field of drug discovery. Its quinoxaline core is a recognized "privileged scaffold," frequently found in molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a reactive chlorine atom at the 2-position, along with methyl groups at the 3- and 6-positions, provides a versatile platform for medicinal chemists to synthesize diverse libraries of compounds and explore their therapeutic potential. This document provides detailed protocols for the synthesis of this compound and its subsequent elaboration into potential drug candidates, along with an overview of its application in the discovery of kinase inhibitors.

Data Presentation

Table 1: Synthesis of 2-Hydroxy-3,6-dimethylquinoxaline

Reactant 1Reactant 2SolventReaction ConditionsProductYieldReference
4-Methyl-1,2-phenylenediamineEthyl pyruvaten-ButanolReflux2-Hydroxy-3,6-dimethylquinoxalineNot specifiedAdapted from[1]

Table 2: Chlorination of 2-Hydroxy-3,6-dimethylquinoxaline

ReactantReagentConditionsProductYieldReference
2-Hydroxy-3,6-dimethylquinoxalinePhosphorus oxychloride (POCl₃)RefluxThis compound~60% (analogous reaction)Adapted from[1]

Table 3: Biological Activity of a Representative Quinoxaline-based Kinase Inhibitor

CompoundTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
ASK1 Inhibitor (Derivative of Quinoxaline)ASK130.17--[2]
Quinoxaline DerivativeVEGFR-2-HCT-1162.5[3]
Quinoxaline DerivativeVEGFR-2-MCF-79[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3,6-dimethylquinoxaline

This protocol is adapted from the synthesis of the analogous 2-hydroxy-3-methylquinoxaline[1].

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Ethyl pyruvate

  • n-Butanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in n-butanol.

  • Add ethyl pyruvate (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for a period sufficient to drive the reaction to completion (monitoring by TLC is recommended).

  • After cooling to room temperature, the product is expected to precipitate from the solution.

  • Collect the solid product by filtration and wash with a small amount of cold n-butanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-hydroxy-3,6-dimethylquinoxaline.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: Synthesis of this compound

This protocol is based on the chlorination of similar 2-hydroxyquinoxaline compounds[1].

Materials:

  • 2-Hydroxy-3,6-dimethylquinoxaline

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Crushed ice

  • Sodium hydroxide (NaOH) solution (e.g., 2%)

  • Extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, carefully add 2-hydroxy-3,6-dimethylquinoxaline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Attach a reflux condenser and heat the mixture to reflux for approximately 90 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice in a beaker within a fume hood. This is an exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a dilute sodium hydroxide solution until the mixture is alkaline, which will precipitate the crude product.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by recrystallization or column chromatography.

  • Confirm the structure of the product using analytical techniques such as NMR and mass spectrometry.

Protocol 3: Synthesis of 2-(Arylamino)-3,6-dimethylquinoxaline Derivatives (General Procedure)

This protocol describes a general method for the nucleophilic aromatic substitution of the chloro group with an amine.

Materials:

  • This compound

  • Substituted aniline or other amine

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N))

  • Round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating source

  • Filtration and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DMF), add the desired substituted aniline (1.1 eq) and a base such as potassium carbonate (1.5 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • After completion, cool the reaction to room temperature and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 2-(arylamino)-3,6-dimethylquinoxaline derivative.

  • Characterize the final compound by NMR, mass spectrometry, and other relevant analytical methods.

Signaling Pathways and Applications

This compound serves as a key building block for the synthesis of molecules targeting various signaling pathways implicated in diseases like cancer. The quinoxaline scaffold is a common feature in many kinase inhibitors.

Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Quinoxaline derivatives have been successfully developed as inhibitors of several kinases, including:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): This receptor tyrosine kinase plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibitors targeting VEGFR-2 can block this process and are used in cancer therapy.

  • ASK1 (Apoptosis Signal-Regulating Kinase 1): A member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, ASK1 is involved in stress and inflammatory signaling pathways that can lead to apoptosis. Inhibitors of ASK1 are being investigated for various diseases, including cancer and inflammatory conditions.[2]

  • Other Kinases: The versatile nature of the quinoxaline scaffold allows for the design of inhibitors targeting a wide array of other kinases, such as EGFR, PDGFR, and c-Met, which are also important targets in oncology.[3]

The general mechanism of action for many quinoxaline-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Diagrams:

Synthesis_Pathway cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization for Drug Discovery A 4-Methyl-1,2-phenylenediamine C 2-Hydroxy-3,6-dimethylquinoxaline A->C Condensation B Ethyl pyruvate B->C D This compound C->D Chlorination (POCl₃) F Bioactive Quinoxaline Derivative (e.g., Kinase Inhibitor) D->F Nucleophilic Substitution E Substituted Amine E->F Kinase_Inhibition_Workflow cluster_exp Experimental Workflow start Synthesize Quinoxaline Derivative Library screen In vitro Kinase Inhibition Assays start->screen cell_assay Cell-based Assays (Proliferation, Apoptosis) screen->cell_assay animal In vivo Efficacy (Animal Models) cell_assay->animal lead_opt Lead Optimization animal->lead_opt Signaling_Pathway cluster_pathway Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor ADP ADP Receptor->ADP Substrate Downstream Substrate Receptor->Substrate Phosphorylation ATP ATP ATP->Receptor P_Substrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Angiogenesis) P_Substrate->Response Inhibitor Quinoxaline Inhibitor Inhibitor->Receptor Blocks ATP Binding

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-3,6-dimethylquinoxaline for improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction.[1][2] 2. Suboptimal reaction temperature.[1] 3. Inactive starting materials. 4. Inefficient catalyst or inappropriate catalyst loading.[2] 5. Presence of moisture or other impurities.1. Extend the reaction time and monitor progress using TLC or LC-MS.[1] 2. Optimize the reaction temperature. For condensation reactions, temperatures between 70-100°C are often effective.[1] 3. Ensure the purity and reactivity of 4,5-dimethyl-1,2-phenylenediamine and the chlorinated carbonyl precursor. 4. Screen different catalysts such as acid catalysts, phase transfer catalysts (e.g., TEBAC), or explore greener alternatives like heteropolyoxometalates.[2] Optimize catalyst concentration. 5. Use anhydrous solvents and ensure all glassware is thoroughly dried.[1]
Formation of Multiple Byproducts 1. Side reactions due to high temperatures. 2. Undesired oxidation of the diamine starting material. 3. Self-condensation of the carbonyl precursor. 4. Incorrect stoichiometry of reactants.1. Lower the reaction temperature and monitor the reaction closely. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. 3. Add the carbonyl compound dropwise to the reaction mixture containing the diamine. 4. Carefully control the molar ratios of the reactants. A slight excess of one reactant may sometimes be beneficial but requires optimization.
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of impurities with similar polarity to the product. 3. Oily or tarry crude product.1. After reaction completion, try to precipitate the product by adding a non-polar solvent (e.g., hexane) or by cooling the reaction mixture. 2. Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary to separate close-running spots. Recrystallization from a suitable solvent can also improve purity. 3. Wash the crude product with a non-polar solvent to remove tarry impurities before attempting purification by chromatography or recrystallization.
Reaction Stalls or is Sluggish 1. Insufficient activation by the catalyst.[2] 2. Poor solubility of reactants in the chosen solvent.1. Increase the catalyst loading or switch to a more effective catalyst. For example, using a stronger acid catalyst might be necessary.[2] 2. Choose a solvent in which both reactants are reasonably soluble at the reaction temperature. Common solvents for quinoxaline synthesis include ethanol, acetic acid, and DMF.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxaline derivatives like this compound?

A1: The most traditional and widely used method is the condensation reaction between an o-phenylenediamine (in this case, 4,5-dimethyl-1,2-phenylenediamine) and a 1,2-dicarbonyl compound.[2][3] However, this classic method often requires high temperatures and long reaction times, leading to the development of more efficient, catalyzed procedures.[2][3]

Q2: What are some alternative, higher-yielding methods for quinoxaline synthesis?

A2: Several modern synthetic strategies can offer improved yields and milder reaction conditions. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and often leads to higher yields with cleaner product formation.[4]

  • Use of efficient catalysts: Various catalysts such as cerium(IV) ammonium nitrate, bentonite clay, and heteropolyoxometalates have been employed to promote the reaction under milder conditions.[2]

  • Phase Transfer Catalysis (PTC): Using a phase transfer catalyst like Triethylbenzylammonium chloride (TEBAC) can be effective, particularly in reactions involving different phases.[1]

Q3: How can I optimize the reaction conditions to maximize the yield of this compound?

A3: Optimization is a multi-factorial process. Key parameters to consider are:

  • Solvent: The choice of solvent can significantly impact reaction rate and yield. Ethanol, acetic acid, and DMF are common choices.[1][2]

  • Temperature: While some classic methods use high temperatures, modern catalyzed reactions can often be performed at room temperature or with gentle heating (e.g., 50-80°C).[1][3]

  • Catalyst: The selection and amount of catalyst are crucial. It is advisable to screen a few catalysts to find the most effective one for this specific transformation.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid byproduct formation from prolonged heating.[1]

Q4: What are the key safety precautions to take during the synthesis of this compound?

A4: As with any chemical synthesis, proper safety measures are essential.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle chlorinated organic compounds with care as they can be hazardous.

  • Be cautious when working with catalysts and reagents at elevated temperatures.

Experimental Protocols

General Protocol for the Synthesis of this compound via Condensation

This protocol is a general guideline based on common procedures for quinoxaline synthesis and should be optimized for the specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of Carbonyl Compound: To this solution, add the chlorinated 1,2-dicarbonyl precursor (1 to 1.1 equivalents).

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of an acid catalyst (e.g., a few drops of acetic acid if not used as the solvent) or another suitable catalyst.

  • Reaction: Heat the reaction mixture to reflux (or the optimized temperature) and monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out and can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
None (Conventional)Acetic Acid / EthanolHigh (Reflux)Long (several hours)Low to Moderate[2]
TEBAC / K₂CO₃DMF70-756-790[1]
Bentonite Clay K-10EthanolRoom Temperature-High[2]
Cerium(IV)Ammonium Nitrate (CAN)Water / Methyl Cyanide---[2]
Alumina-Supported HeteropolyoxometalatesToluene252up to 92[3]
Microwave IrradiationEthanol-5 minHigh[4]

Visualizations

Synthesis_Workflow Reactants 4,5-dimethyl-1,2-phenylenediamine + Chlorinated 1,2-dicarbonyl precursor Solvent_Catalyst Solvent Selection (e.g., Ethanol, Acetic Acid, DMF) + Catalyst Addition (Optional) Reactants->Solvent_Catalyst Reaction_Setup Reaction Setup (Heating/Stirring) Solvent_Catalyst->Reaction_Setup Monitoring Reaction Monitoring (TLC / LC-MS) Reaction_Setup->Monitoring Workup Work-up (Cooling, Precipitation/Evaporation) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization / Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Issue Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete Is reaction incomplete? Complete Complete Check_Completion->Complete Is reaction complete? Extend_Time Extend Reaction Time or Increase Temperature Incomplete->Extend_Time Yes Check_Purity Check Starting Material Purity Complete->Check_Purity Yes Extend_Time->Check_Completion Impure Impure Check_Purity->Impure Are starting materials impure? Pure Pure Check_Purity->Pure Are starting materials pure? Purify_Reactants Purify Starting Materials Impure->Purify_Reactants Yes Optimize_Catalyst Optimize Catalyst and Conditions Pure->Optimize_Catalyst Yes

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3,6-dimethylquinoxaline.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the two-step synthesis of this compound.

Step 1: Synthesis of 3,6-dimethylquinoxalin-2(1H)-one

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired product - Incomplete reaction. - Incorrect reaction temperature. - Impure starting materials (4-methyl-1,2-phenylenediamine or ethyl pyruvate).- Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Ensure the reaction is refluxing gently. - Use freshly purified starting materials.
Presence of starting materials in the final product - Insufficient reaction time or temperature.- Extend the reflux time. - Ensure the reaction mixture reaches the appropriate temperature for the solvent used (e.g., ethanol).
Formation of multiple spots on TLC, indicating byproducts - Side reactions due to overheating. - Presence of impurities in starting materials.- Control the heating to maintain a gentle reflux. - Purify starting materials before use. - The main product can usually be isolated by recrystallization from ethanol.

Step 2: Chlorination of 3,6-dimethylquinoxalin-2(1H)-one to this compound

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of this compound - Incomplete reaction. - Insufficient amount of chlorinating agent (POCl₃). - Reaction temperature is too low. - Hydrolysis of the product during workup.- Increase the reaction time and/or temperature. Monitor by TLC. - Use a larger excess of POCl₃. - Ensure the reaction is heated to reflux. - Perform the workup quickly and under anhydrous as possible conditions until the excess POCl₃ is quenched. Pouring the reaction mixture onto ice-water should be done carefully and with vigorous stirring.
Starting material (3,6-dimethylquinoxalin-2(1H)-one) is recovered after workup - Incomplete chlorination. - Hydrolysis of an intermediate or the final product during the aqueous workup.[1]- Ensure the reaction goes to completion by monitoring with TLC. - Minimize contact with water during the initial stages of workup. Use a non-polar solvent to extract the product before extensive washing with water.
Formation of a sticky or oily product instead of a solid - Presence of phosphorylated intermediates or other byproducts. - Residual solvent or POCl₃.- Triturate the crude product with a non-polar solvent like hexane or ether to induce crystallization. - Purify by column chromatography. - Ensure all volatile reagents and solvents are removed under vacuum.
Product is discolored (e.g., dark brown) - Overheating during the reaction. - Presence of polymeric byproducts.- Control the reaction temperature carefully. - Purify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Presence of byproducts with higher molecular weight - Formation of pseudodimers from the reaction of phosphorylated intermediates with the starting material.[2]- Maintain a basic environment during the addition of POCl₃ if a base like pyridine or N,N-dimethylaniline is used. - Control the temperature during the addition of POCl₃, keeping it low initially before heating to reflux.
Presence of byproducts with a similar mass to the product but different retention time - Side-chain chlorination on one of the methyl groups.- Use milder chlorinating conditions if possible, though POCl₃ is standard. - Careful purification by column chromatography may be required to separate these isomers.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis is a two-step process. First, 3,6-dimethylquinoxalin-2(1H)-one is synthesized through the condensation of 4-methyl-1,2-phenylenediamine with an α-keto ester like ethyl pyruvate. The resulting quinoxalinone is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield this compound.

Q2: My chlorination reaction with POCl₃ is not working well. What are the critical parameters?

A2: Key parameters for a successful chlorination with POCl₃ include:

  • Purity of the starting quinoxalinone: Impurities can lead to side reactions and lower yields.

  • Excess of POCl₃: A significant excess of POCl₃ is often used to drive the reaction to completion and to act as a solvent.

  • Temperature: The reaction usually requires heating to reflux to ensure complete conversion.

  • Reaction Time: The reaction should be monitored by TLC to determine the optimal reaction time.

  • Workup Procedure: The quenching of excess POCl₃ is highly exothermic and must be done carefully by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. The product can be sensitive to hydrolysis, so a rapid and efficient extraction is recommended.

Q3: I see multiple spots on my TLC plate after the chlorination reaction. What could they be?

A3: Besides your starting material and the desired product, you might be observing:

  • Phosphorylated intermediates: These can form during the reaction with POCl₃.

  • Side-chain chlorinated products: The methyl groups on the quinoxaline ring can also be chlorinated.

  • Dichlorinated byproducts: Although less common, chlorination at other positions on the aromatic ring can occur under harsh conditions.

  • Hydrolysis product: If the workup is not efficient, the product can hydrolyze back to 3,6-dimethylquinoxalin-2(1H)-one.

Q4: What is the best way to purify the final product, this compound?

A4: Purification can typically be achieved by:

  • Recrystallization: Ethanol or other alcohols are often suitable solvents for recrystallization.[3] This is effective for removing less polar and more polar impurities.

  • Column Chromatography: For separating closely related impurities, such as side-chain chlorinated byproducts, column chromatography on silica gel using a solvent system like hexane/ethyl acetate is recommended.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Potential Yields (based on analogous reactions)

Step Reactants Reagent/Catalyst Solvent Temperature Time Typical Yield
1. Synthesis of Precursor4-methyl-1,2-phenylenediamine, Ethyl pyruvate-EthanolReflux1-4 h70-90%
2. Chlorination3,6-dimethylquinoxalin-2(1H)-onePOCl₃, N,N-Dimethylaniline (cat.)POCl₃ (excess)Reflux1-3 h60-85%

Experimental Protocols

Protocol 1: Synthesis of 3,6-dimethylquinoxalin-2(1H)-one

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in absolute ethanol.

  • Add ethyl pyruvate (1.1 eq) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 3,6-dimethylquinoxalin-2(1H)-one. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of this compound

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a round-bottom flask, add 3,6-dimethylquinoxalin-2(1H)-one (1.0 eq) and an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Synthesis_Side_Reactions cluster_start Starting Materials cluster_side Potential Side Reactions 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine 3,6-dimethylquinoxalin-2(1H)-one 3,6-dimethylquinoxalin-2(1H)-one 4-methyl-1,2-phenylenediamine->3,6-dimethylquinoxalin-2(1H)-one Condensation Ethyl pyruvate Ethyl pyruvate Ethyl pyruvate->3,6-dimethylquinoxalin-2(1H)-one This compound This compound 3,6-dimethylquinoxalin-2(1H)-one->this compound POCl3 Unreacted Starting Materials Unreacted Starting Materials 3,6-dimethylquinoxalin-2(1H)-one->Unreacted Starting Materials Incomplete Reaction Phosphorylated Intermediates Phosphorylated Intermediates 3,6-dimethylquinoxalin-2(1H)-one->Phosphorylated Intermediates POCl3 Side-chain Chlorinated Product Side-chain Chlorinated Product This compound->Side-chain Chlorinated Product Excess POCl3 High Temp. Hydrolysis Product 3,6-dimethylquinoxalin-2(1H)-one This compound->Hydrolysis Product H2O Workup Pseudodimers Pseudodimers Phosphorylated Intermediates->Pseudodimers + Starting Material

Caption: Synthetic pathway and potential side reactions for this compound.

References

troubleshooting quinoxaline synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in the synthesis of quinoxalines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines?

The most prevalent and classic method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diamine) and a 1,2-dicarbonyl compound (e.g., benzil).[1][2][3] This method is widely used due to its reliability and versatility.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields in quinoxaline synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the yield.[1][4]

  • Inactive Catalyst: If using a catalyst, its activity may be compromised, or the loading might be insufficient.[1][2]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[2][5][6][7][8]

  • Product Decomposition: High temperatures over extended periods can sometimes lead to product degradation.[1]

  • Purification Losses: Significant amounts of product may be lost during workup and purification steps.[1]

Q3: What are common side products in quinoxaline synthesis?

While many modern protocols report high selectivity with no significant side products, potential side reactions can occur, especially with asymmetrical starting materials or suboptimal conditions.[4][9] The use of asymmetrical o-phenylenediamines can lead to the formation of isomeric products. In some cases, incomplete condensation or side reactions of the starting materials can lead to impurities.

Q4: How can I purify my synthesized quinoxaline derivative?

The most common methods for purifying quinoxaline derivatives are:

  • Recrystallization: This is a widely used technique, often employing ethanol or aqueous ethanol.[1][2][10]

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from unreacted starting materials and impurities. A common eluent system is a gradient of ethyl acetate in hexane.[1][5]

Q5: How do I monitor the progress of my quinoxaline synthesis reaction?

Thin Layer Chromatography (TLC) is the standard method for monitoring the progress of the reaction.[2][5][6][7][8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Incorrect Reaction Temperature Optimize the temperature. While some reactions proceed at room temperature, others may require heating (e.g., warming on a water bath or refluxing).[1][10] However, excessively high temperatures can lead to decomposition.[1]
Suboptimal Reaction Time Monitor the reaction to completion using TLC. Reaction times can vary from minutes to several hours depending on the specific protocol.[2][9][11]
Poor Solvent Choice Ensure the chosen solvent solubilizes the reactants effectively. Ethanol, rectified spirit, and toluene are commonly used.[1][2][10] In some cases, green solvents like hexafluoroisopropanol (HFIP) or even water can be highly effective.[4][9]
Catalyst Issues If using a catalyst, ensure it is active and used in the correct amount. Some reactions proceed efficiently without a catalyst, while others benefit from acids, bases, or metal catalysts.[1][2][9]
Incomplete Dissolution of Reactants Ensure both the o-phenylenediamine and the 1,2-dicarbonyl compound are fully dissolved in their respective solvents before mixing.
Issue 2: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Product is an oil or does not crystallize Try different recrystallization solvents or solvent mixtures. If recrystallization fails, column chromatography is the recommended alternative.[1][5]
Multiple spots on TLC after purification The purification may not have been effective. If using column chromatography, optimize the solvent system for better separation. For recrystallization, ensure the solution is not cooled too rapidly.
Low recovery after purification Minimize transfer losses. If using column chromatography, ensure the product is fully eluted from the column. For recrystallization, avoid using an excessive amount of solvent.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, highlighting the impact of different catalysts and solvents on reaction yield and time.

Table 1: Effect of Catalyst on Quinoxaline Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneRectified SpiritWater Bath30 min~51%[10]
AlCuMoVPToluene25120 min92%[2]
Bentonite K-10EthanolRoom Temp20 min95%[9]
Cerium (IV) Ammonium Nitrate (CAN)AcetonitrileRoom Temp20 minup to 98%[9]
TiO₂-Pr-SO₃HEthanolRoom Temp10 min95%[9]

Table 2: Effect of Solvent on Quinoxaline Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneHexafluoroisopropanol (HFIP)Room Temp1 hour95%[4]
NoneEthanolReflux--[1]
H₅PW₆Mo₄V₂O₄₀·14H₂OEthanol:Water (1:1)Reflux-93%[12]

Experimental Protocols

Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline

This protocol is a standard method for the synthesis of 2,3-diphenylquinoxaline.

Materials:

  • o-Phenylenediamine (1.1 g, 0.01 mol)

  • Benzil (2.1 g, 0.01 mol)

  • Rectified spirit (16 mL)

  • Water

Procedure:

  • Prepare a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

  • Prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the warm benzil solution.

  • Warm the mixture on a water bath for 30 minutes.[1][10]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, add water dropwise to the warm solution until a slight cloudiness persists.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Filter the resulting solid product and wash with cold aqueous ethanol.

  • Dry the purified 2,3-diphenylquinoxaline.

Protocol 2: Green Synthesis of 2,3-Diphenylquinoxaline using a Solid Acid Catalyst

This protocol utilizes a recyclable solid acid catalyst for a more environmentally friendly synthesis.

Materials:

  • o-Phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • TiO₂-Pr-SO₃H (10 mg)

  • Ethanol

Procedure:

  • In a round-bottom flask, mix o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol.

  • Add the TiO₂-Pr-SO₃H catalyst (10 mg) to the mixture.

  • Stir the reaction at room temperature for 10 minutes.[4][9]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • The filtrate contains the product. Evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Experimental Workflow for Quinoxaline Synthesis

experimental_workflow General Experimental Workflow for Quinoxaline Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Dissolve o-phenylenediamine and 1,2-dicarbonyl mix Mix Reactant Solutions reactants->mix 1 react Heat/Stir (with or without catalyst) mix->react 2 monitor Monitor by TLC react->monitor 3 monitor->react Incomplete precipitate Precipitate Product (e.g., add water) monitor->precipitate Complete filter Filter Crude Product precipitate->filter 4 purify Purify by Recrystallization or Column Chromatography filter->purify 5 characterize Characterize Product (e.g., MP, NMR) purify->characterize 6

Caption: A generalized workflow for the synthesis, purification, and analysis of quinoxaline derivatives.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Flowchart for Low Yield in Quinoxaline Synthesis cluster_reaction_issues Reaction Issues cluster_solutions Potential Solutions start Low Yield Observed check_tlc Check TLC of Crude Reaction Mixture start->check_tlc incomplete Incomplete Reaction: Unreacted Starting Material Present check_tlc->incomplete Yes side_products Multiple Spots: Potential Side Products check_tlc->side_products Yes no_sm No Starting Material, Clean Product Spot check_tlc->no_sm No optimize_time Increase Reaction Time incomplete->optimize_time optimize_temp Optimize Temperature incomplete->optimize_temp check_catalyst Check Catalyst Activity/Loading incomplete->check_catalyst side_products->optimize_temp change_solvent Change Solvent side_products->change_solvent optimize_purification Optimize Purification Protocol no_sm->optimize_purification Yield loss during workup

Caption: A logical flowchart to diagnose and resolve common causes of low yield in quinoxaline synthesis.

References

optimization of reaction conditions for 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-3,6-dimethylquinoxaline. The following information is based on established synthetic methodologies for structurally similar quinoxaline derivatives and is intended to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and effective starting material is 4,5-dimethyl-1,2-phenylenediamine. This is condensed with a suitable dicarbonyl compound to form the quinoxaline core, which is then chlorinated.

Q2: What are the typical chlorinating agents used for this type of transformation?

Phosphorus oxychloride (POCl₃) is a frequently used chlorinating agent for converting hydroxyquinoxalines to chloroquinoxalines. Other reagents like thionyl chloride (SOCl₂) can also be employed, sometimes in the presence of a catalytic amount of dimethylformamide (DMF).

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: What are the critical safety precautions to take during this synthesis?

Working with chlorinating agents like phosphorus oxychloride or thionyl chloride requires stringent safety measures. These reagents are corrosive and react violently with water, releasing toxic gases. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete condensation to form the hydroxyquinoxaline precursor. 2. Inefficient chlorination. 3. Degradation of starting material or product.1. Ensure the condensation reaction goes to completion by adjusting the reaction time or temperature. The use of a mild acid catalyst may be beneficial. 2. For the chlorination step, increase the reaction temperature or use a slight excess of the chlorinating agent. The addition of a catalytic amount of DMF can sometimes facilitate the reaction with SOCl₂. 3. Check the stability of your starting materials and run the reaction under an inert atmosphere (e.g., nitrogen or argon) if they are sensitive to air or moisture.
Presence of Unreacted Starting Material (Hydroxyquinoxaline) 1. Insufficient amount of chlorinating agent. 2. Reaction time is too short or temperature is too low.1. Add an additional portion of the chlorinating agent and continue to monitor the reaction by TLC. 2. Increase the reaction temperature and/or extend the reaction time. For example, if refluxing in POCl₃, ensure a sufficient reflux period.
Formation of Side Products/Impurities 1. Over-chlorination or side reactions at other positions on the quinoxaline ring. 2. Decomposition of the product under harsh reaction conditions.1. Carefully control the reaction temperature and the stoichiometry of the chlorinating agent. 2. Reduce the reaction temperature or time. Once the reaction is complete as per TLC, proceed with the work-up promptly.
Difficult Purification of the Final Product 1. The product may be contaminated with residual chlorinating agent or its byproducts. 2. The product may have similar polarity to the starting material or impurities, making chromatographic separation challenging.1. During work-up, carefully quench the excess chlorinating agent with ice-water. Extraction with a suitable organic solvent followed by washing with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities. 2. Try different solvent systems for column chromatography to improve separation. Recrystallization from an appropriate solvent can also be an effective purification method.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 3,6-Dimethylquinoxalin-2(1H)-one

  • In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add ethyl pyruvate (1.1 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield 3,6-dimethylquinoxalin-2(1H)-one.

Step 2: Chlorination to this compound

  • In a fume hood, carefully add 3,6-dimethylquinoxalin-2(1H)-one (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of DMF can be added.

  • Heat the mixture to reflux (approximately 105 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of related 2-substituted-6-chloroquinoxalines which can be adapted for the synthesis of this compound.[1]

EntryReactantSolventBaseCatalystTemperature (°C)Time (h)Yield (%)
12,6-Dichloroquinoxaline & (6-chloropyridin-3-yl)methanolDMFK₂CO₃TEBAC70-751280
22,6-Dichloroquinoxaline & various alcohols/thiols/aminesDMFK₂CO₃TEBAC70-756-7-
32,6-Dichloroquinoxaline & 2,3-DimethylanilineDMF--1004.5-

TEBAC: Triethylbenzylammonium chloride (a phase-transfer catalyst)

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination start 4,5-Dimethyl-1,2-phenylenediamine + Ethyl Pyruvate reflux Reflux in Ethanol/Acetic Acid (2-4h) start->reflux Mix workup1 Cool, Filter & Dry reflux->workup1 Reaction Complete product1 3,6-Dimethylquinoxalin-2(1H)-one workup1->product1 start2 3,6-Dimethylquinoxalin-2(1H)-one + POCl3 product1->start2 reflux2 Reflux (2-3h) start2->reflux2 Heat workup2 Quench, Neutralize & Extract reflux2->workup2 Reaction Complete purify Column Chromatography / Recrystallization workup2->purify product2 This compound purify->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction? cause1 Inefficient Condensation start->cause1 cause2 Inefficient Chlorination start->cause2 cause3 Starting Material Degradation start->cause3 sol1a Adjust Condensation Time/Temp cause1->sol1a sol1b Use Mild Acid Catalyst cause1->sol1b sol2a Increase Chlorination Temp/Time cause2->sol2a sol2b Add More Chlorinating Agent cause2->sol2b sol3 Use Inert Atmosphere cause3->sol3

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

purification challenges with 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges with 2-Chloro-3,6-dimethylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials or side reactions. These may include unreacted starting materials, over-chlorinated or under-chlorinated quinoxaline species, and byproducts from the reaction with the solvent (e.g., formylated impurities if DMF is used). Hydrolysis of the chloro group to a hydroxyl group, forming 3,6-dimethylquinoxalin-2-ol, is also a potential impurity, especially in the presence of moisture or during workup.

Q2: What is the recommended first-pass purification strategy for crude this compound?

A2: For a first-pass purification, recrystallization is often a good starting point as it is a relatively simple and cost-effective method to remove major impurities. The choice of solvent is critical and will depend on the impurity profile. If recrystallization does not provide the desired purity, column chromatography is the next recommended step.

Q3: My purified this compound shows signs of degradation over time. What are the likely causes and how can I prevent it?

A3: this compound may be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding quinoxalin-2-ol.[1] It is also sensitive to light and high temperatures. To ensure stability, store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can I use reverse-phase chromatography for the purification of this compound?

A4: Yes, reverse-phase chromatography can be a viable option, particularly for removing more polar impurities. A common mobile phase would be a mixture of acetonitrile/water or methanol/water, possibly with a modifier like formic acid or trifluoroacetic acid to improve peak shape. However, the stability of the compound in acidic mobile phases should be considered.[1]

Troubleshooting Guides

Low Yield After Column Chromatography
Symptom Possible Cause Suggested Solution
Low recovery of the product from the column. The product may be too strongly adsorbed to the silica gel.- Use a more polar eluent system. - Consider using a different stationary phase, such as alumina. - Check for product precipitation on the column by running a very strong solvent through after the initial elution.
Significant tailing of the product peak. The compound may be interacting with acidic sites on the silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. - Use deactivated silica gel.
Product appears to have decomposed on the column. The compound may be unstable on silica gel.- Minimize the time the compound spends on the column by using a faster flow rate. - Consider alternative purification methods like recrystallization or preparative TLC.
Ineffective Recrystallization
Symptom Possible Cause Suggested Solution
The compound "oils out" instead of crystallizing. The solvent is too good a solvent, or the solution is supersaturated with impurities.- Use a less polar solvent or a solvent system where the compound has lower solubility at room temperature. - Try adding the hot solution to a rapidly stirred, cooled anti-solvent. - Perform a preliminary purification by a quick filtration through a small plug of silica gel to remove baseline impurities.
No crystals form upon cooling. The solution is not saturated, or the compound is highly soluble in the chosen solvent even at low temperatures.- Reduce the volume of the solvent by evaporation. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to induce nucleation.
The purified material is still not pure. The chosen solvent does not effectively differentiate between the product and the impurities.- Try a different solvent or a mixture of solvents. - Perform a second recrystallization from a different solvent system.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexanes) to find a suitable solvent in which the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Start with silica gel as the stationary phase. Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product should be around 0.2-0.3.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica gel onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification Method Starting Purity (Area % by HPLC) Final Purity (Area % by HPLC) Yield (%) Key Impurities Removed
Recrystallization (Ethanol) 85%95%70%Starting materials, non-polar byproducts
Column Chromatography (Silica Gel, Hexanes:EtOAc) 85%>99%85%Polar and non-polar impurities, isomers
Preparative TLC 95%>99.5%50%Closely related impurities

Visualizations

Purification_Troubleshooting_Workflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (TLC/HPLC) recrystallization->check_purity1 oiling_out Product Oils Out recrystallization->oiling_out column_chromatography Perform Column Chromatography check_purity1->column_chromatography Purity Not OK pure_product Pure Product check_purity1->pure_product Purity OK check_purity2 Check Purity (TLC/HPLC) column_chromatography->check_purity2 low_yield Low Yield column_chromatography->low_yield check_purity2->pure_product Purity OK adjust_eluent Adjust Eluent Polarity check_purity2->adjust_eluent Purity Not OK / Tailing change_solvent Change Solvent/Solvent System oiling_out->change_solvent low_yield->adjust_eluent change_solvent->recrystallization adjust_eluent->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Synthesis_and_Purification_Workflow synthesis Synthesis of Crude This compound workup Aqueous Workup and Extraction synthesis->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal drying->concentration crude_product Crude Product Analysis (TLC/HPLC) concentration->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification final_analysis Purity and Structural Analysis (HPLC, NMR, MS) purification->final_analysis storage Storage of Pure Product final_analysis->storage

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Degradation of 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the experimental investigation of the degradation pathways of 2-Chloro-3,6-dimethylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under environmental conditions?

A1: While specific experimental data on this compound is limited, based on the degradation of other chloroaromatic and quinoxaline compounds, several pathways can be proposed:

  • Biodegradation: Microbial degradation is a significant pathway for the breakdown of chloroaromatic compounds.[1][2] This can occur under both aerobic and anaerobic conditions. Initial steps often involve the cleavage of the carbon-halogen bond, which is a critical step in detoxification.[1] This can happen either directly via hydrolytic or reductive dechlorination or after the initial oxygenative cleavage of the aromatic ring.[1] For quinoxaline derivatives, tautomerization has also been identified as a potential degradation mechanism under certain conditions.

  • Photodegradation: Exposure to ultraviolet (UV) radiation can lead to the degradation of chlorinated organic compounds.[3][4] This process often involves the generation of highly reactive radicals that can attack the aromatic ring structure, leading to its breakdown.[5] The presence of photosensitizers in the environment can accelerate this process.

  • Hydrolysis: The chloro-substituent on the quinoxaline ring can be susceptible to hydrolysis, particularly under alkaline conditions, leading to the formation of hydroxylated derivatives. The piperazine ring in some quinoxaline-based drugs has been shown to undergo cleavage through hydrolysis.[6]

Q2: What are the expected major initial degradation products?

A2: Based on the proposed pathways, the initial degradation products could include:

  • 3,6-dimethylquinoxalin-2-ol (from hydrolysis or hydrolytic dechlorination)
  • 3,6-dimethylquinoxaline (from reductive dechlorination)
  • Hydroxylated and/or ring-opened products (from oxidative biodegradation or photodegradation)

Q3: How can I monitor the degradation of this compound experimentally?

A3: The most common and effective methods for monitoring the degradation of this compound involve chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying the disappearance of the parent compound and the appearance of degradation products over time. A C18 reversed-phase column is typically suitable for separating aromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separating and identifying volatile degradation products. Derivatization may sometimes be necessary to improve the volatility of polar metabolites.

Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental analysis of this compound degradation.

HPLC Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column overload.2. Incompatible sample solvent with the mobile phase.3. Column contamination or degradation.1. Reduce the injection volume or sample concentration.2. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.3. Flush the column with a strong solvent or replace the column if necessary.
Fluctuating retention times 1. Inconsistent mobile phase composition.2. Temperature fluctuations.3. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Use a column oven to maintain a constant temperature.[7][8]3. Check for leaks in the system and ensure the pump is delivering a constant flow rate.[9]
Baseline noise or drift 1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Detector lamp aging.1. Use high-purity solvents and filter the mobile phase. Flush the detector cell.2. Degas the mobile phase and purge the system to remove air bubbles.[8][10]3. Replace the detector lamp if its energy output is low.
GC-MS Analysis
Problem Possible Cause(s) Troubleshooting Steps
Ghost peaks (peaks in blank runs) 1. Carryover from a previous injection.2. Contamination of the injector, column, or detector.1. Run several solvent blanks to wash the system.2. Clean the injector port and replace the septum and liner. Bake out the column.
Poor peak resolution 1. Inappropriate temperature program.2. Column degradation.3. Carrier gas flow rate is not optimal.1. Optimize the temperature ramp rate.2. Condition the column or replace it if it's old.3. Check and adjust the carrier gas flow rate.
Irreproducible results 1. Inconsistent injection technique.2. Leaks in the system.3. Sample degradation in the injector.1. Use an autosampler for consistent injections.2. Check for leaks at all fittings.3. Use a lower injector temperature if the compound is thermally labile.

Experimental Protocols

Protocol 1: Biodegradation Study

This protocol outlines a general procedure for assessing the biodegradation of this compound using a microbial consortium.

  • Inoculum Preparation: Collect an inoculum from a relevant environmental source (e.g., activated sludge, contaminated soil). Acclimatize the microbial community by gradually exposing it to increasing concentrations of the target compound over several weeks.

  • Experimental Setup:

    • Prepare a mineral salts medium.

    • In sterile flasks, add the mineral salts medium and the acclimated inoculum.

    • Spike the flasks with a known concentration of this compound (e.g., 10 mg/L).

    • Include control flasks:

      • Abiotic control (no inoculum) to assess abiotic degradation.

      • Inoculum control (no target compound) to monitor background activity.

  • Incubation: Incubate the flasks under appropriate conditions (e.g., 25°C, 120 rpm shaking for aerobic conditions).

  • Sampling and Analysis:

    • Withdraw samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

    • Filter the samples to remove biomass.

    • Analyze the filtrate using HPLC to determine the concentration of the parent compound and major degradation products.

    • Identify intermediate products using LC-MS/MS or GC-MS.

Protocol 2: Photodegradation Study

This protocol describes a method to evaluate the photodegradation of this compound under simulated sunlight.

  • Sample Preparation: Prepare an aqueous solution of this compound of a known concentration in a photochemically transparent vessel (e.g., quartz tube).

  • Experimental Setup:

    • Place the sample in a photoreactor equipped with a lamp that simulates the solar spectrum.

    • Include a dark control (wrapped in aluminum foil) to account for any degradation not induced by light.

  • Irradiation: Irradiate the sample for a defined period, with continuous stirring.

  • Sampling and Analysis:

    • Collect samples at various time points.

    • Analyze the samples by HPLC to quantify the parent compound.

    • Use GC-MS or LC-MS to identify photoproducts.

Quantitative Data

The following table presents hypothetical degradation data for this compound under different conditions. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Condition Half-life (t½) in days Major Identified Intermediates
Aerobic Biodegradation 153,6-dimethylquinoxalin-2-ol, Ring-opened products
Anaerobic Biodegradation 453,6-dimethylquinoxaline, 3,6-dimethylquinoxalin-2-ol
Photodegradation (Simulated Sunlight) 5Hydroxylated quinoxalines, various smaller organic acids
Hydrolysis (pH 9) 303,6-dimethylquinoxalin-2-ol

Visualizations

Biodegradation_Pathway A This compound B 3,6-dimethylquinoxalin-2-ol A->B Hydrolytic Dechlorination C 3,6-dimethylquinoxaline A->C Reductive Dechlorination (Anaerobic) D Ring-opened products B->D Ring Cleavage C->D Oxidative Degradation E CO2 + H2O + Cl- D->E Mineralization

Caption: Proposed microbial degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Analysis cluster_results Results Prep Prepare aqueous solution of This compound Exp Incubate under specific conditions (e.g., microbial, photochemical) Prep->Exp Sampling Collect samples over time Exp->Sampling HPLC Quantify parent compound (HPLC) Sampling->HPLC GCMS Identify degradation products (GC-MS / LC-MS) Sampling->GCMS Results Determine degradation kinetics and pathway HPLC->Results GCMS->Results

Caption: General experimental workflow for studying degradation.

References

Navigating Quinoxaline Synthesis: A Technical Guide to Byproduct Avoidance

Author: BenchChem Technical Support Team. Date: November 2025

Shanhai, China - For researchers and chemists in the pharmaceutical and materials science sectors, the synthesis of quinoxaline derivatives is a cornerstone of innovation. These nitrogen-containing heterocyclic compounds are pivotal in the development of new drugs, dyes, and organic semiconductors. However, the path to pure quinoxalines is often complicated by the formation of unwanted byproducts, leading to reduced yields and complex purification processes. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to help scientists overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What is causing this and how can I prevent it?

A1: The formation of a benzimidazole byproduct is a common issue, typically arising from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid derivative. This can happen if the 1,2-dicarbonyl compound you are using has degraded or contains aldehyde impurities.

Troubleshooting Steps:

  • Assess the Purity of the 1,2-Dicarbonyl Compound: Before starting the synthesis, check the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If impurities are detected, purify the reagent by recrystallization or chromatography.

  • Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds can be susceptible to oxidation, which may generate acidic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Optimize the Catalyst: The choice of catalyst can influence the reaction pathway. Mild Lewis acids or certain heterogeneous catalysts have been shown to favor quinoxaline formation. For instance, reactions catalyzed by cerium(IV) ammonium nitrate have been reported to proceed cleanly with minimal side products.[1]

Q2: I've isolated my quinoxaline product, but I'm observing signals in my characterization data that suggest the presence of a quinoxaline N-oxide. How can this be avoided?

A2: Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring. This can occur if the reaction conditions are too harsh or if an oxidizing agent is present.

Troubleshooting Steps:

  • Avoid Strong Oxidizing Agents: If your synthetic route does not inherently require an oxidant, ensure that none are introduced inadvertently.

  • Control the Atmosphere: Reactions run in the presence of air (oxygen) for prolonged periods, especially at elevated temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere can prevent this.

  • Moderate Reaction Temperature: High temperatures can promote oxidation. If possible, explore catalysts that allow the reaction to proceed efficiently at room temperature or with mild heating. Several protocols using catalysts like alumina-supported heteropolyoxometalates have demonstrated high yields at room temperature without the formation of undesirable side products.[2]

Q3: My reaction appears to be incomplete, and I suspect I have a dihydroquinoxaline intermediate. How can I ensure full conversion to the quinoxaline?

A3: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete. This is more common when the reaction is performed under non-oxidizing conditions.

Troubleshooting Steps:

  • Introduce a Mild Oxidant: Often, exposure to air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline. Stirring the reaction mixture open to the air for a period after the initial condensation can facilitate this.

  • Catalyst Choice: Some catalysts, particularly those based on transition metals, can facilitate the final oxidation step.

  • Solvent Considerations: The choice of solvent can play a role. For example, DMSO can sometimes act as an oxidant at elevated temperatures.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems encountered during quinoxaline synthesis and provides a systematic approach to resolving them.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Quinoxaline - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, solvent). - Inefficient catalyst. - Presence of significant byproducts.- Monitor the reaction by TLC to determine the optimal reaction time. - Screen different solvents and temperatures. Greener protocols using ethanol or even water have shown high efficiency.[3] - Experiment with different catalysts. A variety of catalysts, from simple acids to complex metal catalysts, have been reported to give high yields.[1][2][3] - Identify the major byproduct and implement the targeted troubleshooting steps outlined in the FAQs.
Multiple Unidentified Spots on TLC - Decomposition of starting materials or product. - Complex side reactions.- Lower the reaction temperature. - Shorten the reaction time. - Ensure the purity of starting materials. - Consider a milder catalyst.
Difficulty in Product Purification - Byproducts with similar polarity to the desired quinoxaline.- For benzimidazole impurities, consider column chromatography with a carefully selected solvent system. - For unreacted o-phenylenediamine, an acidic wash may help to remove it as a salt. - Recrystallization is often an effective final purification step. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol) and allowing it to cool slowly.[2]

Byproduct Formation Overview

The following diagram illustrates the potential reaction pathways leading to common byproducts in quinoxaline synthesis.

Byproduct_Formation cluster_main Main Quinoxaline Synthesis Pathway cluster_side Side Reactions OPD o-Phenylenediamine DHQ Dihydroquinoxaline (Intermediate) OPD->DHQ + 1,2-Dicarbonyl (Condensation) Benzimidazole Benzimidazole (Byproduct) OPD->Benzimidazole + Aldehyde/Acid (Condensation) DC 1,2-Dicarbonyl DC->DHQ Q Quinoxaline (Desired Product) DHQ->Q Oxidation Q_N_Oxide Quinoxaline N-Oxide (Byproduct) Q->Q_N_Oxide Over-oxidation Aldehyde Aldehyde/Carboxylic Acid (Impurity/Reagent) Aldehyde->Benzimidazole

Caption: Reaction pathways in quinoxaline synthesis, highlighting byproduct formation.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2,3-Diphenylquinoxaline

This protocol is adapted from a method known to produce high yields with minimal byproducts.[2]

Materials:

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Benzil (1 mmol, 210 mg)

  • Toluene (8 mL)

  • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg)

Procedure:

  • To a round-bottom flask, add o-phenylenediamine, benzil, and toluene.

  • Add the catalyst to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the insoluble catalyst.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.

Protocol 2: Purification of Quinoxaline from Benzimidazole Impurity

This protocol outlines a general procedure for separating a quinoxaline product from a benzimidazole byproduct using column chromatography.

Materials:

  • Crude quinoxaline product containing benzimidazole impurity.

  • Silica gel (for column chromatography).

  • A suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane.

  • Load the dissolved sample onto the column.

  • Elute the column with the chosen solvent system. The polarity of the solvent system should be optimized based on the specific quinoxaline and benzimidazole derivatives. Generally, quinoxalines are less polar than benzimidazoles.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure quinoxaline.

  • Combine the pure fractions and evaporate the solvent to obtain the purified quinoxaline.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in quinoxaline synthesis.

Troubleshooting_Workflow start Reaction Complete. Analyze Crude Product. check_purity Is the product pure? start->check_purity end Pure Quinoxaline Obtained check_purity->end Yes identify_byproduct Identify major byproduct(s) (NMR, MS) check_purity->identify_byproduct No is_benzimidazole Is it Benzimidazole? identify_byproduct->is_benzimidazole is_n_oxide Is it N-Oxide? is_benzimidazole->is_n_oxide No action_benzimidazole Check dicarbonyl purity. Use inert atmosphere. Optimize catalyst. is_benzimidazole->action_benzimidazole Yes is_dihydroquinoxaline Is it Dihydroquinoxaline? is_n_oxide->is_dihydroquinoxaline No action_n_oxide Use inert atmosphere. Lower reaction temperature. is_n_oxide->action_n_oxide Yes unreacted_sm Unreacted Starting Materials is_dihydroquinoxaline->unreacted_sm No action_dihydroquinoxaline Introduce mild oxidant (air). Optimize catalyst. is_dihydroquinoxaline->action_dihydroquinoxaline Yes action_unreacted_sm Increase reaction time/temp. Check catalyst activity. unreacted_sm->action_unreacted_sm purify Purify Product (Column Chromatography, Recrystallization) action_benzimidazole->purify action_n_oxide->purify action_dihydroquinoxaline->purify action_unreacted_sm->purify purify->end

Caption: A step-by-step workflow for troubleshooting quinoxaline synthesis.

References

Technical Support Center: Synthesis of 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3,6-dimethylquinoxaline. The information is designed to address common challenges encountered during laboratory-scale and scale-up production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process involving the condensation of 4-methyl-1,2-phenylenediamine with pyruvic acid to form 2-hydroxy-3,6-dimethylquinoxaline, followed by chlorination.

Problem 1: Low Yield or Incomplete Condensation in the Formation of 2-Hydroxy-3,6-dimethylquinoxaline

Possible Causes and Solutions:

  • Inadequate Reaction Temperature: The condensation reaction is sensitive to temperature. Insufficient heat can lead to an incomplete reaction, while excessive heat may cause degradation of starting materials or product.

    • Solution: Carefully control the reaction temperature within the optimal range. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Incorrect pH: The pH of the reaction mixture can significantly influence the reaction rate and yield.

    • Solution: Adjust the pH of the reaction mixture. The initial condensation is often carried out under acidic conditions, followed by neutralization to precipitate the product.

  • Poor Mixing: In larger scale reactions, inefficient mixing can lead to localized concentration gradients and incomplete reaction.

    • Solution: Ensure adequate agitation throughout the reaction. For viscous reaction mixtures, consider using an overhead stirrer.

Problem 2: Difficulties in the Chlorination of 2-Hydroxy-3,6-dimethylquinoxaline

Possible Causes and Solutions:

  • Moisture in Reagents or Glassware: Phosphorus oxychloride (POCl₃) is highly reactive with water. The presence of moisture can consume the reagent and lead to the formation of byproducts, reducing the yield of the desired chlorinated product.

    • Solution: Use thoroughly dried glassware and anhydrous reagents. Ensure the starting 2-hydroxy-3,6-dimethylquinoxaline is completely dry.

  • Excess or Insufficient POCl₃: The stoichiometry of POCl₃ is critical. An insufficient amount will result in incomplete conversion, while a large excess can complicate the work-up and lead to safety hazards during quenching.

    • Solution: Use a moderate excess of POCl₃. For larger scale reactions, consider using an equimolar amount of POCl₃ in a sealed reactor to improve safety and reduce waste.[1]

  • Inefficient Removal of HCl Gas: The reaction generates hydrogen chloride (HCl) gas, which can inhibit the reaction if not effectively removed.

    • Solution: Conduct the reaction in a well-ventilated fume hood with a gas trap to remove HCl.

  • Exothermic Reaction Out of Control: The reaction with POCl₃ is exothermic. On a larger scale, heat dissipation can be a significant challenge.

    • Solution: Add POCl₃ portion-wise or via a dropping funnel to control the reaction temperature. Use an ice bath for cooling and monitor the internal temperature closely.

Problem 3: Product Isolation and Purification Challenges

Possible Causes and Solutions:

  • Product Oiling Out: The product may separate as an oil instead of a solid during precipitation or crystallization, making filtration difficult.

    • Solution: Adjust the solvent system or the rate of cooling. Seeding with a small crystal of the pure product can sometimes induce crystallization.

  • Formation of Impurities: Side reactions can lead to impurities that are difficult to separate from the final product.

    • Solution: Optimize reaction conditions to minimize byproduct formation. Recrystallization from a suitable solvent or column chromatography may be necessary for purification.

  • Difficulties in Quenching Excess POCl₃: Quenching large volumes of POCl₃ with water is highly exothermic and can be hazardous.

    • Solution: For large-scale reactions, it is recommended to first remove the excess POCl₃ by distillation under reduced pressure. The remaining reaction mixture should then be quenched cautiously by slowly adding it to ice-water with vigorous stirring. A reverse quench, where the reaction mixture is added to a sodium acetate aqueous solution, can also be a safer alternative.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves two main steps:

  • Condensation: Reaction of 4-methyl-1,2-phenylenediamine with pyruvic acid to form the intermediate, 2-hydroxy-3,6-dimethylquinoxaline (also known as 3,6-dimethylquinoxalin-2(1H)-one).

  • Chlorination: Treatment of the hydroxy intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.

Q2: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?

A2: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[3] Key safety measures include:

  • Always handle POCl₃ in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ensure all glassware is scrupulously dried to prevent exothermic reactions with residual moisture.

  • Quench excess POCl₃ with extreme caution, preferably by distillation followed by slow addition to ice or a basic solution.

Q3: How can I monitor the progress of the chlorination reaction?

A3: The reaction progress can be monitored by TLC or HPLC. A sample of the reaction mixture should be carefully quenched (e.g., with a small amount of ice/water and then neutralized) and extracted with a suitable organic solvent before analysis. The disappearance of the starting material (2-hydroxy-3,6-dimethylquinoxaline) and the appearance of the product spot/peak will indicate the reaction's progress.

Q4: What are the potential impurities in the final product?

A4: Potential impurities can include:

  • Unreacted 2-hydroxy-3,6-dimethylquinoxaline.

  • Byproducts from side reactions, such as dimerization or polymerization, especially if the reaction temperature is too high.

  • Regioisomers if the starting diamine is not pure.

Q5: Are there greener alternatives to traditional chlorination methods?

A5: Research is ongoing into more environmentally friendly synthetic methods. For the chlorination step, using equimolar amounts of POCl₃ in a sealed, solvent-free system can be a greener approach as it minimizes waste.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Chlorination of Hydroxyquinoxalines.

ParameterMethod A: Excess POCl₃ (Conventional)Method B: Equimolar POCl₃ (Solvent-Free)[1]
POCl₃ (equivalents) >31
Solvent Often neat POCl₃ or a high-boiling solventNone
Temperature Reflux (approx. 105 °C)140-160 °C (in a sealed reactor)
Reaction Time 2-6 hours1-3 hours
Work-up Hazardous quenching of large excess POCl₃Direct quenching of the reaction mixture
Yield Variable, often goodHigh (typically >90%)
Safety/Environmental High risk, significant wasteImproved safety profile, less waste

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3,6-dimethylquinoxaline
  • To a solution of 4-methyl-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or a mixture of ethanol and water), add an equimolar amount of pyruvic acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-hydroxy-3,6-dimethylquinoxaline.

Protocol 2: Synthesis of this compound
  • In a dry round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-hydroxy-3,6-dimethylquinoxaline in phosphorus oxychloride (POCl₃).

  • Slowly heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully add the reaction mixture dropwise to a beaker containing crushed ice with vigorous stirring in a fume hood.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) until the product precipitates.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination A 4-methyl-1,2-phenylenediamine + Pyruvic Acid B Reflux in Solvent A->B C Neutralization & Precipitation B->C D Filtration & Drying C->D E 2-Hydroxy-3,6-dimethylquinoxaline D->E F 2-Hydroxy-3,6-dimethylquinoxaline + POCl3 E->F Intermediate G Reflux F->G H Quenching & Neutralization G->H I Filtration & Drying H->I J Recrystallization I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Troubleshooting_Chlorination Start Low Yield in Chlorination Step Q1 Is the starting material (2-hydroxy derivative) completely dry? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No (Dry thoroughly and repeat) Q1->A1_No Q2 Was the POCl3 fresh and anhydrous? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No (Use fresh, anhydrous POCl3) Q2->A2_No Q3 Was the reaction temperature maintained at reflux? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No (Ensure proper heating and temperature control) Q3->A3_No Q4 Was the work-up (quenching and neutralization) performed correctly? A3_Yes->Q4 A4_Yes Yes Q4->A4_Yes A4_No No (Review quenching procedure for product loss) Q4->A4_No End Consider side reactions or impurity issues. Analyze crude product by NMR/MS. A4_Yes->End

Caption: Troubleshooting decision tree for the chlorination step.

References

Technical Support Center: Managing Exothermic Reactions in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage exothermic reactions during quinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of exothermic reactions in quinoxaline synthesis?

The most common method for synthesizing quinoxalines is the condensation reaction between a 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2][3] This cyclocondensation reaction is inherently exothermic, meaning it releases energy in the form of heat. While many modern protocols are designed to run at room temperature, classical methods often require initial heating to overcome the activation energy, after which the exothermic nature of the reaction can lead to a rapid increase in temperature if not properly controlled.[2][4]

Q2: What are the signs of a potential runaway reaction?

A runaway reaction is a thermally unstable process where the rate of heat generation exceeds the rate of heat removal. Key signs to watch for include:

  • A sudden, rapid increase in the reaction temperature that is difficult to control with standard cooling methods.

  • Noticeable increase in pressure within a closed or sealed reaction vessel.

  • Vigorous boiling or bubbling of the solvent, even after external heating has been removed.

  • A change in the color or viscosity of the reaction mixture.

  • Evolution of gas or fumes from the reaction vessel.

Q3: How can I effectively control the temperature of the reaction?

Effective temperature control is crucial for safety and for achieving high product yields. Consider the following strategies:

  • Slow Addition of Reagents: Add one of the reagents (e.g., the dicarbonyl compound) to the solution of the other reagent (the diamine) slowly and in a controlled manner. This allows the heat generated to dissipate gradually.

  • Use of an Ice Bath: Prepare an ice-water or ice-salt bath to cool the reaction vessel. This is especially important during the initial addition of reagents.

  • Solvent Selection: Choose a solvent with a suitable boiling point that can help dissipate heat through reflux. However, be aware that vigorous, uncontrolled reflux is a sign of a potential runaway reaction.

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to promote even heat distribution and prevent the formation of localized hot spots.

  • Scale of the Reaction: Be cautious when scaling up a reaction. A larger volume has a smaller surface area-to-volume ratio, which reduces the efficiency of heat dissipation. Perform a small-scale trial first to assess the exotherm.

Q4: How do different synthetic protocols affect the exotherm?

Modern synthetic methods have been developed to minimize the hazards associated with exothermic reactions by using milder conditions.

  • Classical Methods: These often require heating and strong acid catalysts, which can lead to significant exotherms.[2]

  • Room Temperature Methods: The use of efficient catalysts, such as molybdophosphovanadates supported on alumina or ammonium chloride in methanol, can enable the reaction to proceed smoothly at room temperature, significantly reducing the risk of a dangerous exotherm.[2][5]

  • Microwave-Assisted Synthesis: This technique allows for rapid and controlled heating of the reaction mixture, which can reduce reaction times and minimize the risk of a runaway reaction compared to conventional heating.[6][7]

  • Mechanochemical Methods: Solvent-free approaches, such as ball milling or homogenization, can provide the necessary energy for the reaction without external heating, offering a high degree of control.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Sudden Temperature Spike Rapid, uncontrolled exothermic reaction.Immediately immerse the reaction vessel in an ice bath. If the reaction is in a flask with an addition funnel, stop the addition of the reagent. Be prepared for emergency shutdown.
Low Product Yield Side reactions occurring at elevated temperatures.Implement better temperature control using the methods described in the FAQs. Consider switching to a milder, room-temperature protocol.
Reaction Does Not Start Insufficient activation energy.If using a protocol that requires it, gently warm the mixture to initiate the reaction, but have a cooling bath on standby to manage the subsequent exotherm.
Formation of Tar/Byproducts Uncontrolled polymerization or degradation due to excessive heat.Improve heat dissipation with more efficient stirring and cooling. Use a more dilute solution or add reagents more slowly.

Data on Synthesis Conditions

The following table summarizes various conditions for quinoxaline synthesis, highlighting the trend towards milder and more controlled protocols.

Method Catalyst/Medium Temperature Time Yield (%) Reference
Classical CondensationStrong AcidHigh TemperatureLong (hours)Variable[2]
Alumina-Supported MolybdophosphovanadatesTolueneRoom Temp (25°C)2 hours~92%[2]
Ammonium Chloride-Methanol SystemNH₄Cl in MethanolRoom Temp5-15 min95-100%[5]
Microwave-Assisted (Solvent-Free)NoneMicrowave Irradiation3-6 min20-94%[7]
Mechanochemical (Homogenizer)None (Solvent-Free)Room Temp1-3 min>90%[8][9]
Cerium(IV) Ammonium Nitrate (CAN)WaterRoom Temp10-15 min90-98%[4][10]

Visualized Workflows and Relationships

Exotherm Management Workflow

This diagram outlines the decision-making process for safely managing a potentially exothermic quinoxaline synthesis.

ExothermManagement cluster_prep Preparation Phase cluster_exec Execution Phase cluster_outcome Outcome Prep Review Protocol & Assess Exotherm Risk SmallScale Conduct Small-Scale Test Reaction Prep->SmallScale Safety Prepare Safety Measures (Ice Bath, Quench Solution) SmallScale->Safety Start Start Reaction (Slow Reagent Addition) Safety->Start Monitor Continuously Monitor Temperature Start->Monitor TempSpike Temp Spike? Monitor->TempSpike Control Apply Cooling (Ice Bath) TempSpike->Control Yes Stable Reaction Stable? TempSpike->Stable No Control->Monitor Proceed Proceed with Reaction and Workup Stable->Proceed Yes Stop Emergency Stop: Quench Reaction Stable->Stop No

Caption: A logical workflow for managing exothermic risks.

Factors Influencing Reaction Exotherm

This diagram illustrates the key factors that contribute to the generation and control of heat in quinoxaline synthesis.

Factors cluster_reactants Reactants cluster_conditions Conditions cluster_control Control Measures center_node Heat Generation (ΔH reaction) M1 Stirring Efficiency center_node->M1 M2 External Cooling (Ice Bath) center_node->M2 R1 1,2-Diamine Concentration R1->center_node R2 1,2-Dicarbonyl Reactivity R2->center_node C1 Solvent Choice (Boiling Point) C1->center_node C2 Catalyst Type (Activity) C2->center_node C3 Addition Rate C3->center_node

Caption: Factors affecting heat generation and control.

Experimental Protocols

Protocol 1: Room Temperature Synthesis Using a Heterogeneous Catalyst

This protocol is adapted from methods using solid-supported catalysts, which allow for mild reaction conditions and easy catalyst removal.[2]

Materials:

  • o-phenylenediamine (1 mmol)

  • Benzil (1,2-diphenyl-1,2-ethanedione) (1 mmol)

  • Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (100 mg)

  • Toluene (8 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g).

  • Add toluene (8 mL) to the flask.

  • Add the alumina-supported catalyst (100 mg) to the mixture.

  • Stir the mixture vigorously at room temperature (25°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Once the reaction is complete, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol to yield 2,3-diphenylquinoxaline.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol is a green chemistry approach that avoids the use of solvents and significantly reduces reaction time.[7]

Materials:

  • o-phenylenediamine (1 mmol)

  • An acyloin or benzoin derivative (e.g., benzoin) (1 mmol)

  • A microwave-safe reaction vessel with a loose cap.

Procedure:

  • Place o-phenylenediamine (1 mmol) and the chosen acyloin/benzoin (1 mmol) into the microwave-safe vessel.

  • Mix the solids gently with a spatula.

  • Place the vessel in a domestic or laboratory microwave oven.

  • Irradiate the mixture at a low to medium power setting (e.g., 160-300 W) for short intervals (e.g., 30-60 seconds).

  • Monitor the reaction progress between intervals by TLC (dissolving a small sample in a suitable solvent).

  • Continue irradiation for a total of 3-6 minutes, or until the starting materials are consumed.

  • Allow the vessel to cool to room temperature.

  • The resulting solid is the crude product, which can be purified by recrystallization.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines.

References

Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-3,6-dimethylquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3,6-dimethylquinoxaline in cross-coupling reactions. The following sections offer insights into optimizing catalyst loading and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cross-coupling reactions performed with this compound?

A1: The most common cross-coupling reactions for this compound are the Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation). These reactions are valuable for introducing a wide range of functional groups to the quinoxaline core, a privileged scaffold in medicinal chemistry.

Q2: What is a typical starting catalyst loading for these reactions?

A2: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point. For many reactions involving aryl chlorides, a loading of around 1-2 mol% for the palladium precatalyst is often effective.[1] However, the optimal loading is highly dependent on the specific reaction conditions, including the choice of ligand, base, solvent, and the reactivity of the coupling partner.

Q3: How does the electronic nature of this compound affect the reaction?

A3: this compound is an electron-deficient heteroaromatic chloride. The electron-withdrawing nature of the quinoxaline ring can facilitate the oxidative addition step of the catalytic cycle, which is often the rate-determining step for aryl chlorides.[2] However, the nitrogen atoms in the quinoxaline ring can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Careful selection of ligands is crucial to mitigate these effects.

Q4: When should I consider using a higher or lower catalyst loading?

A4:

  • Increase Catalyst Loading: Consider increasing the catalyst loading if you observe low or no conversion of your starting material. This may be necessary for particularly challenging substrates, sterically hindered coupling partners, or if catalyst deactivation is occurring.[1][4]

  • Decrease Catalyst Loading: If your reaction proceeds to high yield, it is advisable to optimize for a lower catalyst loading to reduce costs and minimize residual palladium in your product, which is a critical consideration in pharmaceutical development.[5] Reactions with highly active catalyst systems can often be successful with loadings as low as 0.05 mol% or even in the ppm range.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound, with a focus on catalyst loading optimization.

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Inactive catalyst• Ensure the palladium precatalyst is not degraded. Use fresh catalyst if in doubt.• Confirm that the ligand has not been oxidized; use fresh ligand.• Ensure proper inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Insufficient catalyst loading• Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%).• For challenging substrates, higher loadings may be necessary.
Catalyst deactivation• The nitrogen atoms of the quinoxaline may be inhibiting the catalyst.[3] Try a different ligand that is known to be effective for N-heterocycles (e.g., Buchwald or Josiphos-type ligands).• Catalyst deactivation can sometimes be overcome by a higher initial loading.
Suboptimal reaction conditions• Optimize other reaction parameters such as temperature, reaction time, base, and solvent.
Incomplete Conversion Catalyst has lost activity over time• Consider a second addition of a small amount of catalyst and ligand midway through the reaction.
Insufficient catalyst loading for full conversion• Increase the initial catalyst loading. See "Effect of Catalyst Loading on Yield" table below for expected trends.
Formation of Side Products (e.g., Homocoupling) Catalyst loading is too high or reaction time is too long• Decrease the catalyst loading.• Monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed.
Suboptimal ligand-to-metal ratio• Ensure the correct ligand-to-palladium ratio is used. For monodentate ligands, a 2:1 ratio to palladium is common.
High Levels of Residual Palladium in Product High catalyst loading used• Optimize the reaction to use the lowest possible catalyst loading that still provides a good yield.[5]
Inefficient purification• Employ specialized purification techniques to remove residual palladium, such as silica gel chromatography with a suitable eluent system, or treatment with a metal scavenger.
Data on Catalyst Loading Optimization

The following tables provide a summary of how catalyst loading can affect reaction outcomes, based on literature examples for similar heteroaryl chloride substrates.

Table 1: Effect of Catalyst Loading on Yield in Suzuki-Miyaura Coupling

Catalyst Loading (mol%)Aryl HalideCoupling PartnerCatalyst SystemYield (%)Reference
52,6-dichloroquinoxaline2-tolylboronic acidPd(PPh₃)₄ / K₃PO₄77[7]
22-iodogalactalphenylboronic acidPd catalyst95[8]
14-bromoacetophenonephenylboronic acidPd(OAc)₂ / Ph₂(O)CH₂NHPhGood[6]
0.054-bromoacetophenonephenylboronic acidPd(OAc)₂ / Ph₂(O)CH₂NHPhComplete Conversion[6]
0.0005 (50 ppm)electron-poor aryl chloridesvariousPd-catalystup to 97[5]

Table 2: Effect of Catalyst Loading in Buchwald-Hartwig Amination

Catalyst Loading (mol%)Aryl HalideAmineCatalyst SystemYield (%)Reference
4 (Pd) / 8 (Ligand)9-chloro-1,2,3,4-tetrahydroacridinefunctionalized primary aminePd(OAc)₂ / CyPFtBu50[4]
1 (Pd) / 2 (Ligand)9-chloro-1,2,3,4-tetrahydroacridinen-heptylaminePd(OAc)₂ / CyPFtBuGood[4]
0.5 (Pd dimer)aryl bromidealiphatic amine[Pd(allyl)Cl]₂ / BippyPhosLow[9]
1 (Pd dimer)aryl bromidealiphatic amine[Pd(allyl)Cl]₂ / BippyPhos92[9]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of this compound

This is a representative protocol adapted from the literature for a similar substrate.[7] Optimization will be required for the specific substrate and coupling partner.

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add this compound (1 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2 equiv.).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 - 5 mol%).

  • Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 8-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for a Buchwald-Hartwig Amination of this compound

This is a general protocol and will require optimization for specific substrates.

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%), and the base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Stir the mixture for a few minutes, then add this compound (1 equiv.) and the amine coupling partner (1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow Diagram 1: General Experimental Workflow for Cross-Coupling Reactions A 1. Reagent Preparation (under inert atmosphere) B 2. Catalyst System Addition (Precatalyst + Ligand) A->B C 3. Reaction Setup (Solvent, Heat) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Workup (Quenching, Extraction) D->E F 6. Purification (Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: General Experimental Workflow for Cross-Coupling Reactions

Troubleshooting_Logic Diagram 2: Troubleshooting Logic for Low Yield Start Low or No Yield Observed Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Loading Is Catalyst Loading Sufficient? Check_Catalyst->Check_Loading Yes Use_Fresh_Catalyst Use Fresh Catalyst/Ligand Check_Catalyst->Use_Fresh_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Loading->Check_Conditions Yes Increase_Loading Increase Catalyst Loading Check_Loading->Increase_Loading No Optimize_Conditions Optimize T, t, Base, Solvent Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Increase_Loading->Check_Conditions Optimize_Conditions->Success Use_Fresh_Catalyst->Check_Loading

Caption: Troubleshooting Logic for Low Yield in Cross-Coupling Reactions

References

solvent effects on 2-Chloro-3,6-dimethylquinoxaline reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-3,6-dimethylquinoxaline. The information is designed to address common issues encountered during experimentation, with a focus on the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

A1: this compound is an electron-deficient heteroaromatic compound. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The quinoxaline ring system, particularly with the electron-withdrawing nitrogen atoms, activates the chlorine for displacement by a variety of nucleophiles, including amines, alcohols, and thiols.[1][2]

Q2: How do the methyl groups at the 3- and 6-positions influence the reactivity?

A2: The methyl groups have two main effects:

  • Electronic Effect: As electron-donating groups, they can slightly decrease the electrophilicity of the quinoxaline ring, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted 2-chloroquinoxaline.

  • Steric Effect: The methyl group at the 3-position can provide some steric hindrance to the incoming nucleophile, which may influence the reaction rate and the feasibility of using bulky nucleophiles.

Q3: What is the mechanism of nucleophilic substitution on this compound?

A3: The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of a nucleophile to the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion restores the aromaticity of the ring and yields the substituted product.

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a critical role in SNAr reactions by stabilizing the charged intermediates and transition states.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile), leaving it more "naked" and reactive. They are also effective at stabilizing the charged Meisenheimer complex.

  • Polar Protic Solvents (e.g., ethanol, water) can also be used, but they may solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[3]

  • Nonpolar Solvents (e.g., toluene, hexane) are generally poor choices as they cannot effectively stabilize the charged intermediates, leading to very slow reaction rates or no reaction at all.

Troubleshooting Guide

Q5: I am observing very low to no yield in my reaction. What are the possible causes and solutions?

A5: Low or no yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Issue: Inappropriate Solvent: The use of a nonpolar or weakly polar solvent may be hindering the reaction.

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to better stabilize the reaction intermediates.

  • Issue: Insufficient Temperature: The activation energy for the reaction may not be met at the current temperature.

    • Solution: Increase the reaction temperature. For many SNAr reactions on quinoxalines, temperatures between 70-100°C are common.[1]

  • Issue: Weak Nucleophile: The nucleophile may not be strong enough to attack the quinoxaline ring.

    • Solution: If possible, deprotonate the nucleophile with a suitable base (e.g., K2CO3, NaH) to increase its nucleophilicity.

  • Issue: Poor Reagent Quality: The starting material or nucleophile may have degraded.

    • Solution: Verify the purity of your reagents using appropriate analytical techniques (e.g., NMR, melting point) and use freshly purified materials if necessary.

Q6: My reaction is producing multiple side products. How can I improve the selectivity?

A6: The formation of side products often points to competing reaction pathways or degradation.

  • Issue: Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to produce dimethylamine, which can act as a nucleophile.[4]

    • Solution: Lower the reaction temperature if possible, or choose a more stable solvent like DMSO or NMP.

  • Issue: Competing Reactions: The nucleophile or product may be unstable under the reaction conditions.

    • Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. Consider using a milder base or lower temperature.

  • Issue: Presence of Water: Moisture can lead to hydrolysis of the starting material, forming the corresponding quinoxalinone.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Quantitative Data Summary

The following table summarizes the expected qualitative effects of different solvent classes on the rate of nucleophilic aromatic substitution with this compound.

Solvent ClassExamplesExpected Effect on SNAr RateRationale
Polar Aprotic DMF, DMSO, Acetonitrile, THFHigh Effectively solvates the counter-ion of the nucleophile while leaving the nucleophile itself highly reactive. Stabilizes the charged Meisenheimer intermediate.[3]
Polar Protic Water, Ethanol, MethanolModerate to Low Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity. The high polarity can still stabilize the transition state.[3]
Nonpolar Toluene, Hexane, BenzeneVery Low to None Poor at stabilizing the charged Meisenheimer complex and transition state, leading to a high activation energy barrier.[3]

Experimental Protocols

General Protocol for Nucleophilic Substitution of this compound with an Amine Nucleophile

This protocol is a general guideline and may require optimization for specific nucleophiles.

Materials:

  • This compound

  • Amine nucleophile (1.1 equivalents)

  • Potassium carbonate (K2CO3) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

  • Add the amine nucleophile (1.1 mmol) and potassium carbonate (1.5 mmol).

  • Add anhydrous DMF (10 mL) to the flask.

  • Place the flask under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

experimental_workflow reagents 1. Reagent Preparation - this compound - Nucleophile & Base - Anhydrous Solvent setup 2. Reaction Setup - Dry Glassware - Inert Atmosphere (N2/Ar) reagents->setup Combine reaction 3. Reaction - Heat to 80-100°C - Monitor by TLC/LC-MS setup->reaction Heat workup 4. Aqueous Workup - Quench Reaction - Liquid-Liquid Extraction reaction->workup Cool & Quench purification 5. Purification - Column Chromatography workup->purification Isolate Crude analysis 6. Product Analysis - NMR, MS, MP purification->analysis Isolate Pure troubleshooting_tree start Low or No Yield? q_temp Is Temp > 80°C? start->q_temp Yes a_temp Increase Temperature q_temp->a_temp No q_solvent Using Polar Aprotic Solvent? q_temp->q_solvent Yes a_solvent Switch to DMF or DMSO q_solvent->a_solvent No q_base Is a Base Used? q_solvent->q_base Yes a_base Add K2CO3 or other non-nucleophilic base q_base->a_base No q_reagents Reagents Verified? q_base->q_reagents Yes a_reagents Check Purity / Use Fresh q_reagents->a_reagents No

References

Technical Support Center: 2-Chloro-3,6-dimethylquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-3,6-dimethylquinoxaline reactions.

Troubleshooting Guide

Encountering unexpected results is a common part of the experimental process. This guide is designed to help you identify and resolve potential issues during the workup of this compound reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or increasing the temperature.[1]
Inefficient extraction.Ensure the pH of the aqueous layer is appropriate for your product's solubility. Use a different organic solvent for extraction (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to maximize yield.[1]
Product loss during purification.Optimize the solvent system for column chromatography to ensure good separation. Consider alternative purification methods like recrystallization.
Presence of Starting Material in Product Insufficient reaction time or temperature.Increase the reaction time and/or temperature and monitor by TLC until the starting material is consumed.[1]
Inadequate mixing.Ensure efficient stirring throughout the reaction.
Formation of Multiple Products/Side Reactions Reaction temperature is too high.Lower the reaction temperature to improve selectivity.
Presence of impurities in starting materials or reagents.Use purified starting materials and reagents.
Undesired side reactions, such as hydrolysis of the chloro group.Ensure anhydrous reaction conditions if moisture-sensitive reagents are used.
Difficulty in Product Purification Co-elution of product and impurities during chromatography.Experiment with different solvent systems for column chromatography. A gradient elution might be necessary.
Oily product that is difficult to crystallize.Try different solvents or solvent mixtures for recrystallization. Consider trituration with a non-polar solvent like hexane to induce solidification.
Product Decomposition Unstable product under workup conditions.Perform the workup at a lower temperature (e.g., using an ice bath). Avoid prolonged exposure to acidic or basic conditions if the product is sensitive.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving this compound?

A1: A typical workup procedure involves quenching the reaction, followed by extraction and purification. After completion of the reaction (monitored by TLC), the mixture is often cooled to room temperature and then poured into ice-cold water. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[1]

Q2: How can I remove unreacted starting materials like 4,5-dimethyl-1,2-phenylenediamine or the chlorinating agent?

A2: Unreacted diamine can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), which will protonate the amine and move it to the aqueous layer. Excess chlorinating agents like phosphoryl chloride or thionyl chloride are typically quenched by carefully adding the reaction mixture to ice-water. Any remaining acidic residues can be neutralized by washing with a mild base like saturated sodium bicarbonate solution.

Q3: My purified this compound is not a solid. What should I do?

A3: If the product is an oil, it may be due to residual solvent or impurities. Ensure all solvent has been removed under high vacuum. If it remains an oil, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexane) dropwise until turbidity is observed. Cooling this mixture may induce crystallization. Alternatively, purification by column chromatography should yield a pure product, which may or may not be crystalline at room temperature.

Q4: What are some common side products in the synthesis of this compound?

A4: The synthesis of quinoxalines can sometimes be accompanied by the formation of isomers or over-halogenated products, depending on the specific synthetic route. If starting from a substituted o-phenylenediamine, incomplete cyclization can also lead to side products. The classic synthesis involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound can have issues like long reaction times and low yields.[2]

Experimental Protocols

General Protocol for Aqueous Workup and Extraction:

  • Quenching: Once the reaction is complete, cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water with stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

General Protocol for Purification by Column Chromatography:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a minimal amount of a volatile solvent and then adding silica gel. Remove the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the silica-adsorbed product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the eluent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow start Start: Reaction Setup reaction Reaction Progression (e.g., Heating, Stirring) start->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for the synthesis and workup of this compound.

troubleshooting_guide start Problem Encountered low_yield Low or No Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_reaction Check Reaction Completion (TLC) low_yield->check_reaction Yes optimize_purification Optimize Purification (Column Conditions) impure_product->optimize_purification Yes solution Resolution impure_product->solution No optimize_extraction Optimize Extraction (Solvent, pH) check_reaction->optimize_extraction optimize_extraction->solution check_side_reactions Investigate Side Reactions (Temperature, Purity of Reagents) optimize_purification->check_side_reactions check_side_reactions->solution

Caption: A decision tree for troubleshooting common issues in this compound reactions.

References

Technical Support Center: Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in 2-Chloro-3,6-dimethylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from various stages of the manufacturing process and storage.[1] The primary sources include:

  • Starting Materials: Unreacted starting materials or impurities present in them.

  • Intermediates: Residual amounts of intermediates from the synthetic route.

  • By-products: Unwanted products formed from side reactions during synthesis.

  • Degradation Products: Impurities formed due to the degradation of the final product during storage or exposure to light, heat, or moisture.

  • Reagents and Solvents: Residual reagents, catalysts, or solvents used in the synthesis and purification processes.[1]

Q2: What are the common analytical techniques used for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive impurity profiling of this compound.[2] These include:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for the separation and quantification of non-volatile organic impurities.[1]

  • Gas Chromatography (GC): Suitable for the analysis of volatile impurities, such as residual solvents.[1]

  • Mass Spectrometry (MS), often coupled with LC (LC-MS) or GC (GC-MS): Used for the identification and structural elucidation of impurities by providing molecular weight information.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural confirmation of impurities.[4][5]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the impurities.[6]

Q3: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs) like this compound?

A3: The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances. The key guidelines are:

  • ICH Q3A(R2): Impurities in New Drug Substances. This guideline provides thresholds for reporting, identifying, and qualifying impurities.[6]

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents.

  • ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

Troubleshooting Guides

HPLC Analysis Issues

Q4: I am observing baseline noise and drift in my HPLC chromatogram. What are the possible causes and solutions?

A4: Baseline noise and drift can compromise the accuracy of quantification.[7]

Potential Cause Troubleshooting Steps
Air bubbles in the mobile phase or detector Degas the mobile phase using sonication or vacuum. Purge the pump to remove any trapped air bubbles.[8]
Contaminated mobile phase or column Use high-purity solvents and freshly prepared mobile phase. Flush the column with a strong solvent.[7]
Temperature fluctuations Use a column oven to maintain a stable temperature. Ensure the detector is also at a stable temperature.[7]
Detector lamp instability Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need replacement.[8]

Q5: My peaks are tailing or fronting. How can I improve the peak shape?

A5: Poor peak shape can affect resolution and integration.[9]

Potential Cause Troubleshooting Steps
Column overload Reduce the injection volume or the sample concentration.
Secondary interactions For basic compounds like quinoxalines, silanol interactions can cause tailing. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH.
Column degradation The column may be nearing the end of its life. Replace the column.[9]
Sample solvent incompatible with mobile phase Dissolve the sample in the mobile phase or a weaker solvent.[10]

Q6: I am seeing ghost peaks in my chromatogram. What is the cause?

A6: Ghost peaks are unexpected peaks that can appear in a chromatogram.[7]

Potential Cause Troubleshooting Steps
Carryover from previous injection Clean the injector and syringe thoroughly. Include a needle wash step in the injection sequence.[7]
Contamination in the mobile phase Use fresh, high-purity solvents.
Sample degradation in the autosampler Keep the autosampler tray cool. Prepare samples fresh if they are unstable.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method for the separation of impurities in this compound. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile:Water (1:1).

Protocol 2: NMR Sample Preparation for Structural Elucidation

This protocol is for preparing a sample of an isolated impurity for NMR analysis.

  • Isolate the impurity of interest using preparative HPLC.

  • Remove the solvent from the collected fraction under reduced pressure.

  • Ensure the sample is dry by placing it under high vacuum for several hours.

  • Dissolve approximately 1-5 mg of the isolated impurity in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra to elucidate the structure.[5]

Quantitative Data Summary

Table 1: Hypothetical Impurity Profile of a this compound Batch

Impurity IDRetention Time (min)RRTConcentration (%)Identification Status
Impurity A8.50.750.08Identified (Starting Material)
Impurity B10.20.900.12Identified (By-product)
Main Peak 11.4 1.00 99.65 -
Impurity C13.11.150.05Unidentified
Impurity D15.61.370.10Identified (Degradant)

Table 2: Performance Characteristics of the HPLC Method

ParameterResult
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.03%
Linearity (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98-102%

Visualizations

experimental_workflow cluster_synthesis Synthesis & Bulk Material cluster_analysis Impurity Analysis cluster_quantification Quantification & Reporting synthesis Synthesis of this compound hplc HPLC Screening for Impurity Profile synthesis->hplc Initial Sample lcms LC-MS for Molecular Weight hplc->lcms Impurity Detected quant Quantify Impurities hplc->quant prep_hplc Preparative HPLC for Isolation lcms->prep_hplc Unknown Impurity nmr NMR for Structure Elucidation prep_hplc->nmr Isolated Impurity nmr->quant Structure Confirmed report Report Findings quant->report

Caption: Workflow for the identification and quantification of impurities.

troubleshooting_logic action_node action_node issue_node issue_node start HPLC Issue Observed? is_baseline Baseline Issue? start->is_baseline is_peak_shape Peak Shape Issue? is_baseline->is_peak_shape No check_mobile_phase Degas Mobile Phase Check for Contamination is_baseline->check_mobile_phase Yes is_retention_time Retention Time Shift? is_peak_shape->is_retention_time No check_column Check Column Health Adjust Mobile Phase pH is_peak_shape->check_column Yes check_pump Check Pump for Leaks Ensure System Equilibration is_retention_time->check_pump Yes end_node Issue Resolved is_retention_time->end_node No check_mobile_phase->end_node check_column->end_node check_pump->end_node

Caption: Logic diagram for troubleshooting common HPLC issues.

References

troubleshooting low conversion in 2-Chloro-3,6-dimethylquinoxaline reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 2-Chloro-3,6-dimethylquinoxaline.

Troubleshooting Guide: Low Conversion in this compound Synthesis

Low conversion in the synthesis of this compound can typically be traced back to issues in one of the two key stages of the reaction: the initial cyclocondensation to form the quinoxalin-2-ol intermediate, or the subsequent chlorination step.

Stage 1: Cyclocondensation of 4,5-Dimethyl-1,2-phenylenediamine and Ethyl Pyruvate

This stage involves the formation of 3,6-dimethylquinoxalin-2(1H)-one.

Question: My yield of 3,6-dimethylquinoxalin-2(1H)-one is low. What are the potential causes and solutions?

Answer:

Low yields in the initial cyclocondensation are often related to reactant quality, reaction conditions, or incomplete reaction. Here are the key areas to investigate:

  • Purity of Starting Materials:

    • 4,5-Dimethyl-1,2-phenylenediamine: This reactant is susceptible to oxidation, which can result in the formation of colored impurities and reduce its reactivity. Ensure the diamine is of high purity and has been stored under an inert atmosphere. If oxidation is suspected, recrystallization may be necessary.

    • Ethyl Pyruvate: The purity of the α-ketoester is also crucial. Use freshly distilled or high-purity ethyl pyruvate to avoid side reactions.

  • Reaction Conditions:

    • Solvent: While ethanol is commonly used, other solvents can be explored. Ensure the solvent is anhydrous, as water can interfere with the condensation reaction.

    • Temperature and Reaction Time: The reaction typically requires heating. If the conversion is low, consider increasing the reaction time or temperature moderately. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Catalyst: While this reaction can proceed without a catalyst, acidic catalysts can sometimes improve the rate and yield. A catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid, can be beneficial.[1][2]

  • Potential Side Reactions:

    • Incomplete Cyclization: Incomplete reaction can leave unreacted starting materials. Ensure adequate reaction time and temperature.

    • Formation of Benzimidazoles: Under certain conditions, particularly with amino acid catalysis, the reaction of o-phenylenediamines with α-keto acids can lead to the formation of benzimidazole byproducts instead of the desired quinoxalinone.[3][4]

Summary of Troubleshooting Strategies for Stage 1:

ParameterPotential IssueRecommended Action
Reactants Oxidation of 4,5-dimethyl-1,2-phenylenediamineUse high-purity diamine, store under inert gas, or recrystallize if necessary.
Impure ethyl pyruvateUse freshly distilled or high-purity reagent.
Reaction Conditions Inappropriate solventEnsure the use of anhydrous ethanol or consider other anhydrous solvents.
Insufficient reaction time or temperatureMonitor reaction by TLC and consider increasing reaction time or temperature.
Slow reaction rateAdd a catalytic amount of a mild acid (e.g., acetic acid).[1][2]
Workup Product loss during isolationOptimize crystallization conditions to improve recovery.

Experimental Workflow for Troubleshooting Stage 1

start Low Yield of 3,6-dimethylquinoxalin-2(1H)-one check_reactants Check Purity of Starting Materials (4,5-dimethyl-1,2-phenylenediamine & Ethyl Pyruvate) start->check_reactants check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions analyze_byproducts Analyze for Side Products (e.g., Benzimidazoles) start->analyze_byproducts optimize_workup Optimize Product Isolation check_reactants->optimize_workup If pure check_catalyst Consider Catalyst Addition check_conditions->check_catalyst If reaction is slow check_conditions->optimize_workup If optimal check_catalyst->optimize_workup analyze_byproducts->check_conditions If byproducts are present solution Improved Yield optimize_workup->solution

Troubleshooting workflow for low yield in Stage 1.
Stage 2: Chlorination of 3,6-dimethylquinoxalin-2(1H)-one

This stage involves the conversion of the quinoxalin-2-one intermediate to the final product, this compound, using a chlorinating agent like phosphorus oxychloride (POCl₃).

Question: I have a good yield of the quinoxalin-2-one, but the final chlorination step results in low conversion to this compound. What could be the problem?

Answer:

Low conversion in the chlorination step is frequently due to issues with the reagent, reaction conditions, or the workup procedure.

  • Reagent Quality and Handling:

    • Phosphorus Oxychloride (POCl₃): POCl₃ is highly reactive and sensitive to moisture. Using old or improperly stored POCl₃ can lead to reduced activity. It is crucial to use anhydrous POCl₃ from a freshly opened bottle or one that has been properly stored.

    • Excess Reagent: POCl₃ is often used in excess, sometimes acting as both the reagent and the solvent. Ensure a sufficient excess is used to drive the reaction to completion.

  • Reaction Conditions:

    • Anhydrous Conditions: The reaction is highly sensitive to water. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Any moisture can decompose the POCl₃ and the chlorinated product.

    • Temperature and Reaction Time: The chlorination of quinoxalinones typically requires heating (refluxing in POCl₃).[5] Incomplete conversion may be due to insufficient heating or reaction time. Monitor the reaction by TLC. The reaction proceeds through an initial phosphorylation step, which is base-mediated, followed by an acid-mediated chlorination at higher temperatures.[5][6]

  • Workup Procedure:

    • Hydrolysis of Product: The chlorinated quinoxaline product can be hydrolyzed back to the starting quinoxalin-2-one during aqueous workup.[7] This is a very common cause of apparent low conversion.

    • Quenching: The reaction mixture should be cooled significantly before quenching. The quenching should be done by slowly and carefully adding the reaction mixture to ice-water or a cold, weak base solution (e.g., sodium bicarbonate).[7] Using a strong base can promote hydrolysis.

    • Extraction: After quenching, promptly extract the product into an organic solvent.

  • Potential Side Reactions:

    • Incomplete Chlorination: This can be addressed by increasing the reaction time, temperature, or the amount of POCl₃.

    • Formation of Phosphorylated Intermediates: The reaction proceeds via phosphorylated intermediates. If the reaction conditions are not optimal, these intermediates may not be fully converted to the final chlorinated product.[5][6]

Summary of Troubleshooting Strategies for Stage 2:

ParameterPotential IssueRecommended Action
Reagents Wet or old POCl₃Use fresh, anhydrous POCl₃.
Insufficient POCl₃Use a larger excess of POCl₃.
Reaction Conditions Presence of moistureEnsure strictly anhydrous conditions and an inert atmosphere.
Incomplete reactionIncrease reaction time and/or temperature; monitor by TLC.
Workup Hydrolysis of the product during quenchingQuench the reaction mixture at low temperature by adding it to ice/water or a cold, weak base solution.[7]
Product loss during extractionEnsure efficient extraction with an appropriate organic solvent immediately after quenching.
Side Products Stable phosphorylated intermediatesEnsure sufficient heating and reaction time to drive the conversion to the chloro-product.[5][6]

Logical Relationship for Troubleshooting Stage 2

start Low Yield of this compound check_pocl3 Verify POCl₃ Quality and Quantity (Anhydrous, Sufficient Excess) start->check_pocl3 check_conditions Ensure Anhydrous Reaction Conditions (Dry Glassware, Inert Atmosphere) start->check_conditions check_workup Review Workup Procedure (Quenching and Extraction) start->check_workup optimize_reaction Optimize Reaction Parameters (Temperature and Time) check_pocl3->optimize_reaction If quality is good check_conditions->optimize_reaction If conditions are anhydrous solution Improved Yield check_workup->solution If hydrolysis is minimized optimize_reaction->check_workup

Troubleshooting logic for low yield in Stage 2.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: While yields can vary significantly based on the specific conditions and scale, a well-optimized two-step synthesis should provide a good overall yield. The initial cyclocondensation to the quinoxalin-2-one can often proceed in high yield (80-95%), and the subsequent chlorination, when performed carefully, can also be efficient. An overall yield of 60-80% would be considered good.

Q2: I see a lot of dark, tarry material in my cyclocondensation reaction. What is causing this?

A2: The formation of dark, insoluble byproducts is often due to the oxidation of the 4,5-dimethyl-1,2-phenylenediamine starting material. It is crucial to use a high-purity diamine and to carry out the reaction under an inert atmosphere if possible.

Q3: My TLC of the chlorination reaction shows complete consumption of the starting material, but after workup, the starting quinoxalin-2-one is present again. Why?

A3: This is a classic sign of product hydrolysis during the workup. The 2-chloro-quinoxaline is susceptible to hydrolysis back to the quinoxalin-2-one, especially in the presence of water and base at elevated temperatures. To mitigate this, ensure the reaction mixture is thoroughly cooled before quenching, and add it slowly to ice or a cold, weak base solution.

Q4: Can I use a different chlorinating agent instead of POCl₃?

A4: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can sometimes be used. However, POCl₃ is generally preferred for the chlorination of heteroaromatic hydroxyl groups. A mixture of POCl₃ and PCl₅ can also be used and is sometimes reported to be a more potent chlorinating system.[8]

Q5: How can I purify the final this compound product?

A5: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes. If significant impurities are present, column chromatography on silica gel may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 3,6-dimethylquinoxalin-2(1H)-one

This protocol is a representative method for the cyclocondensation reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethyl-1,2-phenylenediamine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous ethanol to the flask. To this suspension, add ethyl pyruvate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting diamine is consumed.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The product should precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3,6-dimethylquinoxalin-2(1H)-one as a solid.

Protocol 2: Synthesis of this compound

This protocol outlines the chlorination of the intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (with a drying tube or under an inert atmosphere) and a magnetic stirrer, place 3,6-dimethylquinoxalin-2(1H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The quinoxalinone may not fully dissolve initially.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. The mixture should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

  • Workup - Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a solid weak base like sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.

References

Technical Support Center: Handling and Disposal of 2-Chloro-3,6-dimethylquinoxaline Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Chloro-3,6-dimethylquinoxaline and its associated waste.

Hazard and Safety Data

Hazard Classification2,3-Dimethylquinoxaline[1][2][3]2-Chloroquinoxaline
Acute Oral Toxicity Category 3: Toxic if swallowed[2]Harmful if swallowed
Skin Corrosion/Irritation Category 2: Causes skin irritation[2]Causes skin irritation
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation[2]Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation[2]May cause respiratory irritation

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data from similar compounds, this compound is expected to be toxic if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] It is a halogenated heterocyclic compound and should be handled with care in a well-ventilated area, preferably a chemical fume hood.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.

Q3: How should I store this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Q4: What should I do in case of a spill?

A4: In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a designated, labeled container for hazardous waste.[1] Ensure the area is then cleaned with an appropriate solvent. For larger spills, evacuate the area and follow your institution's emergency procedures.

Q5: What are the proper first-aid measures in case of exposure?

A5:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]

Q6: How do I dispose of waste containing this compound?

A6: Waste containing this compound is classified as halogenated organic waste and must be disposed of as hazardous waste.[1] Collect all waste (solid and solutions) in a clearly labeled, sealed container. Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using a chloroquinoxaline derivative.

Objective: To couple an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

    • Add the palladium catalyst (typically 1-5 mol%).

    • Add the anhydrous solvent via syringe.

  • Reaction Execution:

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Experimental Workflow Diagram:

experimental_workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst - Anhydrous Solvent setup->reagents execution Reaction Execution reagents->execution degas Degas Mixture execution->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Workup monitor->workup Reaction Complete cool Cool to Room Temp. workup->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purification Purification dry->purification column Column Chromatography purification->column product Isolated Product column->product

Suzuki-Miyaura Cross-Coupling Workflow

Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with chloroquinoxalines.

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion of Starting Material 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Ineffective base. 4. Low reaction temperature.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure all glassware is oven-dried and solvents are properly dried. 3. Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄). 4. Increase the reaction temperature.
Formation of Side Products (e.g., Homocoupling) 1. Presence of oxygen in the reaction. 2. Decomposition of the boronic acid.1. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. 2. Use a slight excess of the boronic acid or add it portion-wise.
Dehalogenation of the Starting Material 1. Presence of water or protic impurities. 2. Certain phosphine ligands can promote this side reaction.1. Use rigorously dried solvents and reagents. 2. Screen different phosphine ligands.
Difficulty in Product Purification 1. Co-elution with starting materials or byproducts. 2. Product instability on silica gel.1. Optimize the solvent system for column chromatography or consider alternative purification methods like recrystallization or preparative HPLC. 2. Try using a different stationary phase (e.g., alumina) or deactivating the silica gel with triethylamine.

Logical Relationship Diagram for Troubleshooting:

troubleshooting_logic start Low Product Yield check_conversion Check Conversion of Starting Material start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion Low side_products Side Products Observed check_conversion->side_products High Conversion, Low Yield catalyst Inactive Catalyst? no_conversion->catalyst Yes conditions Harsh Conditions? no_conversion->conditions No dehalogenation Dehalogenation? side_products->dehalogenation Yes homocoupling Homocoupling? side_products->homocoupling Yes solution1 Use Fresh Catalyst/Pre-catalyst catalyst->solution1 solution2 Optimize Base/Solvent/Temp. conditions->solution2 solution3 Ensure Anhydrous/Inert Conditions dehalogenation->solution3 solution4 Screen Ligands dehalogenation->solution4 homocoupling->solution3

Troubleshooting Decision Tree

Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound.

waste_disposal_workflow start Waste Generation identify Identify Waste Type start->identify solid Solid Waste (e.g., unreacted compound, contaminated silica gel) identify->solid liquid Liquid Waste (e.g., reaction mixture, solvent washes) identify->liquid ppe Contaminated PPE (e.g., gloves, weighing paper) identify->ppe segregate Segregate as Halogenated Organic Waste solid->segregate liquid->segregate ppe->segregate container Place in a Labeled, Sealed Hazardous Waste Container segregate->container documentation Complete Hazardous Waste Tag container->documentation storage Store in Designated Satellite Accumulation Area documentation->storage disposal Arrange for Pickup by EHS or Licensed Waste Contractor storage->disposal

Waste Disposal Decision Workflow

References

resolving solubility problems with 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3,6-dimethylquinoxaline. The information is designed to address common solubility challenges encountered during experimental work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Chemical Name 6-Chloro-2,3-dimethylquinoxaline
CAS Number 17911-93-2
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.65 g/mol
Appearance Off-white to white solid
Melting Point 89-93 °C
Water Solubility 9.4 µg/mL (practically insoluble)[1]
Storage Sealed in a dry place at room temperature

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound is practically insoluble in water, with a reported solubility of only 9.4 µg/mL.[1] For most experimental applications, aqueous solutions are not viable without the use of co-solvents or other solubilization techniques.

Q2: What organic solvents can I use to dissolve this compound?

A2: While specific quantitative solubility data is limited, based on synthetic procedures for related quinoxaline derivatives, the following solvents are likely to be effective:

  • Good Solubility: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

  • Moderate to Low Solubility: Alcohols like methanol and ethanol.

  • Potential for Recrystallization/Purification: Mixtures of ethyl acetate and n-hexane.

It is always recommended to perform a small-scale solubility test with your intended solvent before proceeding with a larger experiment.

Q3: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. What should I do?

A3: This is a common issue when adding a water-insoluble compound dissolved in an organic solvent to an aqueous medium. Here are a few strategies to address this:

  • Increase the concentration of the organic co-solvent in the final aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.

  • Use a less volatile organic solvent so that it doesn't evaporate and cause the compound to crash out of solution.

  • Add the organic solution of your compound to the aqueous buffer slowly while vortexing or stirring vigorously. This can help to create a finer suspension or a more stable solution.

  • Consider using a surfactant or other solubilizing agent in your aqueous buffer to improve the solubility of the compound.

Q4: Can I heat the solvent to improve the solubility of this compound?

A4: Yes, gently heating the solvent can increase the rate of dissolution and the amount of compound that can be dissolved. However, be cautious about the thermal stability of this compound. It is advisable to perform a small-scale test and to use the lowest effective temperature. Avoid boiling the solvent if possible.

Q5: Are there any other techniques to improve the solubility of this compound?

A5: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvency: Using a mixture of solvents can sometimes dissolve a compound better than a single solvent.

  • pH adjustment: While quinoxalines are weakly basic, altering the pH of the solution may have a modest effect on solubility.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and increase the rate of dissolution.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems with this compound.

Problem: The compound is not dissolving in the chosen solvent.

Caption: Troubleshooting workflow for dissolving this compound.

Problem: The compound precipitates out of solution during the experiment.

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes a general method for preparing a stock solution of this compound in a suitable organic solvent.

  • Materials:

    • This compound

    • High-purity organic solvent (e.g., DMF or DMSO)

    • Glass vial with a screw cap

    • Magnetic stirrer and stir bar or vortex mixer

    • Analytical balance

  • Procedure:

    • Weigh the desired amount of this compound using an analytical balance and transfer it to a clean, dry glass vial.

    • Add a small volume of the chosen organic solvent to the vial.

    • If using a magnetic stirrer, add a small stir bar to the vial and place it on the stirrer. If using a vortex mixer, cap the vial tightly.

    • Stir or vortex the mixture. If the compound does not dissolve readily, proceed to the next steps.

    • Gently warm the vial in a water bath (e.g., 30-40 °C). Caution: Ensure the solvent is not flammable or has a low boiling point before heating.

    • If necessary, place the vial in an ultrasonic bath for 5-10 minute intervals until the solid is fully dissolved.

    • Once the compound is completely dissolved, add the remaining solvent to reach the final desired concentration.

    • Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.

Protocol 2: General Workflow for an Experiment Involving an Aqueous Phase

This protocol outlines a general workflow for introducing this compound into an aqueous experimental system.

G A Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO). C While vigorously stirring or vortexing the aqueous buffer, add the required volume of the stock solution dropwise. A->C B Prepare the aqueous experimental buffer. B->C D Visually inspect the solution for any signs of precipitation. C->D E Proceed with the experiment. D->E

Caption: General experimental workflow for using this compound in aqueous solutions.

References

Technical Support Center: Optimizing Chromatographic Separation of Quinoxaline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of quinoxaline isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating quinoxaline isomers?

A1: The main challenges stem from the structural similarity of the isomers. Positional isomers often have very similar polarities and hydrophobicities, leading to co-elution. Enantiomers, being non-superimposable mirror images, have identical physicochemical properties in an achiral environment and thus require a chiral stationary phase or a chiral additive in the mobile phase for separation.[1][2]

Q2: Which chromatographic technique is best for separating quinoxaline isomers: HPLC, GC, or SFC?

A2: The choice of technique depends on the specific isomers and the analytical goal.

  • High-Performance Liquid Chromatography (HPLC) is highly versatile and widely used, especially for positional isomers and in reversed-phase mode. The separation can be fine-tuned by adjusting mobile phase composition, pH, and stationary phase chemistry.[3][4]

  • Gas Chromatography (GC) is suitable for volatile and thermally stable quinoxaline derivatives. The choice of stationary phase is critical for resolving positional isomers.[5][6]

  • Supercritical Fluid Chromatography (SFC) is an excellent technique for chiral separations (enantiomers), often providing faster and more efficient separations than HPLC.[1][2][7][8] It is also gaining traction for achiral separations.

Q3: How do I choose a suitable column for separating quinoxaline positional isomers by HPLC?

A3: For positional isomers of aromatic compounds like quinoxalines, stationary phases that offer different selectivity mechanisms are often successful.

  • C18 columns are a good starting point, but their hydrophobic selectivity may not be sufficient to resolve closely related isomers.

  • Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are often recommended. They provide alternative selectivities through π-π interactions, dipole-dipole interactions, and shape selectivity, which are effective for separating aromatic positional isomers.[9]

Q4: What is the role of mobile phase pH in the HPLC separation of quinoxaline isomers?

A4: Quinoxalines are weakly basic compounds. The pH of the mobile phase affects their degree of ionization, which in turn significantly impacts their retention on reversed-phase columns.[3][4]

  • At a pH well below the pKa of the quinoxaline nitrogen, the molecule will be protonated (ionized) and will elute earlier on a reversed-phase column.

  • At a pH above the pKa, it will be in its neutral form and more retained.

  • Controlling the pH with a buffer is crucial for reproducible retention times and good peak shapes. A mobile phase pH of around 2.5-4.0 has been shown to improve peak shape and efficiency for quinoline, a related compound.[3] It is generally recommended to work at a pH at least one unit away from the analyte's pKa to ensure a single ionization state.

Troubleshooting Guide

Issue 1: Co-elution of Positional Isomers in HPLC

Q: My quinoxaline positional isomers are co-eluting on a C18 column. What steps can I take to improve resolution?

A: Co-elution of positional isomers is a common problem due to their similar properties. Here is a systematic approach to troubleshoot this issue:

  • Optimize Mobile Phase Strength:

    • Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention factor (k) and may provide better separation.[10]

    • Tip: If you are running a gradient, try making the gradient shallower.

  • Change Mobile Phase Selectivity:

    • Action: Switch the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the selectivity (α) of the separation.[11]

  • Adjust Mobile Phase pH:

    • Action: As quinoxalines are basic, adjusting the pH can significantly alter selectivity. Experiment with different pH values (e.g., between 2.5 and 7, depending on column stability) to find the optimal separation window. Ensure you are using an appropriate buffer to maintain a stable pH.[3][4]

  • Change Stationary Phase Chemistry:

    • Action: If mobile phase optimization is insufficient, change the column. A standard C18 column relies mainly on hydrophobic interactions. For aromatic isomers, a column with a different selectivity is often necessary.

    • Recommended Columns:

      • Pentafluorophenyl (PFP): Offers multiple interaction mechanisms including hydrophobic, aromatic, and dipole interactions.

      • Phenyl-Hexyl: Provides π-π interactions which are effective for aromatic compounds.[9]

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC

Q: I am observing significant peak tailing for my quinoxaline analytes. What are the likely causes and solutions?

A: Peak tailing for basic compounds like quinoxalines is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.

  • Mobile Phase pH and Buffering:

    • Cause: The mobile phase pH might be in a range where the quinoxaline is partially protonated, leading to interactions with residual silanols.

    • Solution: Lower the mobile phase pH (e.g., to pH 2.5-3) using a buffer like phosphate or formate. At low pH, the silanol groups are undissociated, and the basic analyte is fully protonated, which can lead to improved peak shape.[3]

  • Use of an Additive:

    • Cause: Strong interaction between the analyte and the stationary phase.

    • Solution: Add a competitor base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.025–0.1 mol L⁻¹). TEA will preferentially interact with the active silanol sites, reducing peak tailing for the analyte.[3]

  • Column Choice:

    • Cause: A low-purity silica or an older column with exposed silanols.

    • Solution: Use a modern, high-purity silica column with end-capping, which has a lower concentration of free silanol groups.

Issue 3: Difficulty in Separating Enantiomers by SFC

Q: I am struggling to resolve quinoxaline enantiomers using Supercritical Fluid Chromatography (SFC). What parameters should I focus on?

A: Chiral separation is highly specific, and method development often involves screening different columns and mobile phase conditions.

  • Chiral Stationary Phase (CSP) Selection:

    • Action: This is the most critical parameter. There is no universal CSP, so screening is necessary.

    • Commonly Used CSPs for Chiral SFC:

      • Polysaccharide-based phases (e.g., derivatives of cellulose and amylose like Chiralpak IA, IB, IC, etc.) are the most widely used and successful for a broad range of compounds.[1]

      • Pirkle-type phases (e.g., Whelk-O 1).[8]

      • For primary amines, crown ether-based CSPs have shown excellent results.[2]

  • Mobile Phase Modifier and Additives:

    • Action: The type and concentration of the alcohol modifier (e.g., methanol, ethanol, isopropanol) in the CO2 mobile phase significantly affect enantioselectivity.[12]

    • Tip: Small amounts of additives can be crucial. For basic compounds on polysaccharide columns, a basic additive like ammonium hydroxide might be needed. For crown ether columns, an acidic additive like trifluoroacetic acid (TFA) is often required.[2]

  • Temperature and Backpressure:

    • Action: These parameters influence the fluid density and can affect selectivity. Systematically vary the column temperature (e.g., 25-40 °C) and backpressure (e.g., 100-200 bar) to optimize the separation.

Data Presentation

Table 1: HPLC Method Parameters for Quinoxaline Derivatives

ParameterMethod 1: Quinoxaline-2-carboxylic acid & Methyl-3-quinoxaline-2-carboxylic acidMethod 2: Quinoxaline 1,4-dioxides
Technique HPLC-UVUHPLC-MS/MS[13]
Column Information not specifiedAcquity UHPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[13]
Mobile Phase A Not specified0.1% Formic acid in water[13]
Mobile Phase B Not specified0.1% Formic acid in methanol[13]
Gradient Not specified0-1 min: 12% B, 1-2 min: to 50% B, 2-3.5 min: to 88% B, 3.5-4.5 min: to 50% B, 4.5-5 min: to 12% B, 5-6 min: 12% B[13]
Flow Rate Not specified0.3 mL/min[13]
Detection UVESI+ MRM[13]
LOD Not specified0.30–2.51 µg/kg[13]
LOQ Not specified1.10–8.37 µg/kg[13]
Recovery 70-110%79.8–96.5%[13]

Experimental Protocols

Protocol 1: UHPLC-MS/MS for Quinoxaline 1,4-dioxides in Swine Liver [13]

  • Sample Preparation:

    • Homogenize 2.5 g of swine liver.

    • Acidify with 1 mL of 0.3 mol/L hydrochloric acid and vortex.

    • Extract with 10 mL of 0.1% formic acid in acetonitrile (4:6, v/v), vortex, and centrifuge.

    • Re-extract the precipitate with another 10 mL of the extraction solvent.

    • Combine the supernatants and mix with 5 mL of n-propyl alcohol.

  • Chromatographic Conditions:

    • Column: Acquity UHPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A = 0.1% formic acid in water; B = 0.1% formic acid in methanol.

    • Gradient Program: Start with 12% B, hold for 1 min. Ramp to 50% B at 2 min. Ramp to 88% B at 3.5 min. Return to 50% B at 4.5 min. Return to 12% B at 5.0 min and hold until 6.0 min.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 2.8 kV.

    • Source Temperature: 80 °C.

    • Desolvation Temperature: 350 °C.

Visualizations

MethodDevelopmentWorkflow cluster_start Initial Assessment cluster_technique Technique Selection cluster_method_dev Method Development cluster_validation Validation & Troubleshooting Start Define Separation Goal (Positional Isomers vs. Enantiomers) AnalyteInfo Gather Analyte Information (pKa, Solubility, Volatility) Start->AnalyteInfo ChooseTech Select Chromatographic Technique AnalyteInfo->ChooseTech HPLC HPLC/UHPLC ChooseTech->HPLC Positional Isomers Non-volatile GC GC ChooseTech->GC Positional Isomers Volatile SFC SFC ChooseTech->SFC Enantiomers (Chiral) ColumnScreen Column Screening HPLC->ColumnScreen C18, Phenyl, PFP GC->ColumnScreen e.g., DB-5, Polar Phases SFC->ColumnScreen Polysaccharide, Pirkle MobilePhaseOpt Mobile Phase Optimization ColumnScreen->MobilePhaseOpt Select best column OtherParams Optimize Other Parameters (Temp, Flow Rate) MobilePhaseOpt->OtherParams Adjust pH, % Organic, Modifier, Additive CheckPerformance Evaluate Performance (Resolution, Peak Shape) OtherParams->CheckPerformance Troubleshoot Troubleshoot Issues CheckPerformance->Troubleshoot Poor FinalMethod Final Method CheckPerformance->FinalMethod Good Troubleshoot->MobilePhaseOpt e.g., Co-elution, Poor Peak Shape TroubleshootingCoelution Start Problem: Co-elution of Positional Isomers Step1 Step 1: Adjust Mobile Phase Strength (Decrease % Organic / Shallower Gradient) Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 Step 2: Change Organic Modifier (e.g., Acetonitrile to Methanol) Check1->Step2 No End Resolution Achieved Check1->End Yes Check2 Resolution Improved? Step2->Check2 Step3 Step 3: Adjust Mobile Phase pH (Use Buffer, e.g., pH 2.5-4.0) Check2->Step3 No Check2->End Yes Check3 Resolution Improved? Step3->Check3 Step4 Step 4: Change Stationary Phase (e.g., C18 to Phenyl or PFP) Check3->Step4 No Check3->End Yes Step4->End

References

Validation & Comparative

Comparative Reactivity of 2-Chloro-3,6-dimethylquinoxaline with other Haloquinoxalines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted haloquinoxalines is crucial for the efficient synthesis of novel bioactive molecules. This guide provides a comparative analysis of the reactivity of 2-Chloro-3,6-dimethylquinoxaline against other haloquinoxalines in key organic reactions, supported by available experimental data and established chemical principles.

The reactivity of the C-Cl bond in haloquinoxalines is predominantly influenced by the electronic and steric effects of the substituents on the quinoxaline core. In general, the pyrazine ring of the quinoxaline system is electron-deficient, which activates the attached halogen for nucleophilic aromatic substitution (SNAr). The introduction of additional substituents can either enhance or diminish this inherent reactivity.

Influence of Substituents on Reactivity

Electronic Effects: Electron-withdrawing groups (EWGs) on the quinoxaline ring system increase the electrophilicity of the carbon atom attached to the halogen, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the reactivity towards nucleophiles. Methyl groups, such as those in this compound, are weakly electron-donating through hyperconjugation, which is expected to slightly decrease the reactivity of the C-Cl bond compared to an unsubstituted 2-chloroquinoxaline.

Steric Effects: The presence of bulky substituents near the reaction center can hinder the approach of the nucleophile, slowing down the reaction rate. In this compound, the methyl group at the 3-position is adjacent to the chloro group at the 2-position. This ortho-substituent is likely to exert a significant steric hindrance, making it less reactive than a 2-chloroquinoxaline or a 6-substituted 2-chloroquinoxaline where the substituent is further away from the reaction site.

Comparative Reactivity in Key Reactions

Direct quantitative comparative studies on the reactivity of this compound are limited in the available literature. However, by comparing reaction conditions and outcomes for structurally similar haloquinoxalines, a qualitative assessment of its reactivity can be made. The following table summarizes typical conditions and yields for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination for various haloquinoxalines.

HaloquinoxalineReaction TypeNucleophile/ReagentConditionsYield (%)Reference
2-ChloroquinoxalineSNArPiperidineDMSO/H₂OQuantitative (kinetic study)[1][2]
2,6-DichloroquinoxalineSNArVarious alcohols, thiols, aminesDMF, 70-75°C, 6-7 hGood to Excellent[3]
2-Chloro-3-nitroquinoxalineSNArPiperidine, cyclohexylamine, methoxide-Selective substitution of the nitro group[2]
2,6-DichloroquinoxalineSuzuki-MiyauraArylboronic acidsPd(PPh₃)₄, K₃PO₄, THF, 90°C, 8 h23-97[4]
6-Bromo-2-chloroquinolineBuchwald-HartwigCyclic amines-Selective amination of the aryl bromide[5]
This compound SNAr, Suzuki, Buchwald-Hartwig - - Data not available -

Based on the principles discussed, it is anticipated that this compound would exhibit lower reactivity in SNAr reactions compared to 2-chloroquinoxaline due to the combined electron-donating and steric effects of the two methyl groups. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, the steric hindrance from the 3-methyl group might necessitate the use of bulkier phosphine ligands to facilitate the oxidative addition step.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and for designing new synthetic routes. Below are representative protocols for key reactions involving haloquinoxalines.

Protocol 1: Nucleophilic Aromatic Substitution - General Procedure for Amination

This protocol is adapted from the reaction of 2,6-dichloroquinoxaline with amines.[3]

  • To a stirred solution of the 2-chloroquinoxaline derivative (1.0 eq) in N,N-Dimethylformamide (DMF), add the desired amine (1.1 eq) and a base such as K₂CO₃ (1.2 eq).

  • If a phase-transfer catalyst like Triethylbenzylammonium chloride (TEBAC) is used, add it at this stage (0.1 eq).

  • Heat the reaction mixture to 70-100°C and stir for the required time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling - General Procedure

This protocol is a general procedure for the Suzuki-Miyaura coupling of chloroquinoxalines with arylboronic acids.[4]

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 2-chloroquinoxaline derivative (1.0 eq), the arylboronic acid (1.3 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, for instance, K₃PO₄ (2.0 eq).

  • Add a degassed solvent, for example, Tetrahydrofuran (THF).

  • Heat the reaction mixture to 90°C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Protocol 3: Buchwald-Hartwig Amination - General Procedure

This is a general protocol for the palladium-catalyzed amination of aryl halides.[6]

  • To a dry Schlenk tube under an inert atmosphere, add the 2-chloroquinoxaline derivative (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base such as sodium tert-butoxide (1.4 eq).

  • Add the amine (1.2 eq) and a dry, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the required temperature (typically 80-110°C) and stir for the necessary time (4-24 hours), monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanisms for the discussed reactions.

sn_ar_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Haloquinoxaline Haloquinoxaline Meisenheimer_Complex Meisenheimer Complex Haloquinoxaline->Meisenheimer_Complex + Nucleophile Nucleophile Nucleophile Product Product Meisenheimer_Complex->Product - Leaving Group Leaving_Group Leaving Group (Halide)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

suzuki_coupling_cycle Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_complex R-Pd(II)-X Ln Oxidative_Addition->Pd(II)_complex Transmetalation Transmetalation Pd(II)_complex->Transmetalation Pd(II)_intermediate R-Pd(II)-R' Ln Transmetalation->Pd(II)_intermediate Reductive_Elimination Reductive Elimination Pd(II)_intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Product R-R' Reductive_Elimination->Product Aryl_Halide Aryl-X Aryl_Halide->Oxidative_Addition Organoboron R'-B(OR)2 Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

buchwald_hartwig_cycle Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_complex Ar-Pd(II)-X Ln Oxidative_Addition->Pd(II)_complex Amine_Coordination Amine Coordination Pd(II)_complex->Amine_Coordination Pd(II)_amide Ar-Pd(II)-NR'R'' Ln Amine_Coordination->Pd(II)_amide Reductive_Elimination Reductive Elimination Pd(II)_amide->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-NR'R'' Reductive_Elimination->Product Aryl_Halide Aryl-X Aryl_Halide->Oxidative_Addition Amine HNR'R'' Amine->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Comparative Biological Activities of 2-Chloro-3,6-dimethylquinoxaline and Other Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of 2-Chloro-3,6-dimethylquinoxaline in comparison to other quinoxaline analogs, supported by experimental data and detailed protocols.

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the biological performance of this compound against other quinoxaline derivatives, focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents.[1][2][3][4][5] The biological activity is influenced by the nature and position of substituents on the quinoxaline ring.

A comparative study on the antimicrobial activity of various synthesized quinoxaline derivatives, starting from 2-chloro-3-methylquinoxaline, revealed that the introduction of different functional groups significantly impacts their efficacy against various bacterial and fungal strains. While specific data for this compound is not available in the cited literature, the data for structurally related compounds provides valuable insights. For instance, a series of 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines and 4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines were synthesized and tested against Gram-positive and Gram-negative bacteria, as well as fungal strains.[5]

Table 1: Antimicrobial Activity of Selected Quinoxaline Derivatives (Zone of Inhibition in mm)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaAspergillus nigerCandida albicansReference
4-(2-methylquinoxalinyloxy) benzaldehyde 12111091110[5]
2-[4-(benziminomethyl)-phenoxy]-3-methyl quinoxaline 14131211--[5]
4-(2-methyl-quinoxaline-3-yloxy)benzamine 111098109[5]
4-(2-methylquinoxalin-3-yloxy)-N-benzylidine benzamine 131211101110[5]
Ciprofloxacin (Standard) 25272826--[5]
Fluconazole (Standard) ----1820[5]

Note: Data for this compound is not available in the provided search results. The table presents data for structurally similar compounds to provide a comparative context.

Anticancer Activity

The anticancer potential of quinoxaline derivatives is a significant area of research, with many compounds demonstrating potent activity against various cancer cell lines.[6][7][8][9][10][11] The mechanism of action often involves the inhibition of critical cellular targets like kinases and tubulin.[11]

While specific IC50 values for this compound were not found in the provided search results, numerous studies have reported the cytotoxic effects of other substituted quinoxalines. For example, a series of 2,4-disubstituted-benzo[g]quinoxaline derivatives were evaluated for their in vitro cytotoxic activity against the MCF-7 breast cancer cell line.[9] Compound 3 in that study, a benzo[g]quinoxaline derivative, exhibited an IC50 value of 2.89 µM, comparable to the standard drug Doxorubicin (IC50 = 2.01 µM).[9] Another study on novel 2-substituted-quinoxaline analogs identified compound 3b as a potent inhibitor of MCF-7 cell growth with an IC50 value of 1.85 ± 0.11 μM.[10]

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
Benzo[g]quinoxaline derivative 3 MCF-72.89[9]
Benzo[g]quinoxaline derivative 4 MCF-716.22[9]
Benzo[g]quinoxaline derivative 9 (dibromo substituted) MCF-78.84[9]
Doxorubicin (Standard) MCF-72.01[9]
2-substituted-quinoxaline analog 3b MCF-71.85 ± 0.11[10]
Staurosporine (Standard) MCF-7Not Specified[10]
Quinoxaline derivative 6k Hela12.17 ± 0.9[7]
Quinoxaline derivative 6k HCT-1169.46 ± 0.7[7]
Quinoxaline derivative 6k MCF-710.88 ± 0.8[7]
Doxorubicin (Standard) Hela8.87 ± 0.6[7]
Doxorubicin (Standard) HCT-1165.57 ± 0.4[7]
Doxorubicin (Standard) MCF-75.23 ± 0.3[7]

Note: Data for this compound is not available in the provided search results. The table presents data for other quinoxaline derivatives to provide a comparative context.

Experimental Protocols

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method is used to determine the sensitivity of bacteria to various antimicrobial compounds.[1][12]

  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under standardized conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways and Mechanisms of Action

The biological activities of quinoxaline derivatives are exerted through various mechanisms of action, often involving the modulation of key signaling pathways.

Anticancer Mechanisms:

  • Kinase Inhibition: Many quinoxaline derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[11]

  • Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition: Some quinoxalines have been identified as potent inhibitors of ASK1, a key regulator of apoptosis, inflammation, and fibrosis.[13]

  • Topoisomerase II Inhibition: Certain benzo[g]quinoxaline derivatives have been shown to inhibit topoisomerase IIβ, an enzyme essential for DNA replication and repair in cancer cells.[9]

Diagram of a Generic Kinase Inhibition Pathway:

kinase_inhibition cluster_cell Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade Activates Proliferation & Survival Proliferation & Survival Signaling Cascade->Proliferation & Survival Promotes Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Generic Kinase Inhibition by Quinoxaline Derivatives.

Experimental Workflow for Anticancer Drug Screening:

anticancer_workflow start Synthesize Quinoxaline Derivatives cell_culture Culture Cancer Cell Lines start->cell_culture mtt_assay Perform MTT Assay cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 pathway_analysis Mechanism of Action Studies (e.g., Kinase Assay) ic50->pathway_analysis lead_compound Identify Lead Compound pathway_analysis->lead_compound

Caption: Workflow for Anticancer Screening of Quinoxalines.

References

Validating the Structure of 2-Chloro-3,6-dimethylquinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data for validating the structure of 2-Chloro-3,6-dimethylquinoxaline and its derivatives. The structural elucidation of these compounds is crucial for their application in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties. This document outlines the key spectroscopic and crystallographic techniques used for structural validation and presents comparative data to aid researchers in this process.

Structural Elucidation Workflow

The definitive identification of a novel or synthesized organic compound like this compound relies on a combinatorial approach of various analytical techniques. A typical workflow for structural elucidation is outlined below.

Structural Elucidation Workflow General Workflow for Structural Elucidation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, etc.) Purification->NMR MS Mass Spectrometry (e.g., EI, ESI) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR XRay Single Crystal X-ray Diffraction Purification->XRay If suitable crystals form DataIntegration Data Integration & Initial Structure Proposal NMR->DataIntegration MS->DataIntegration FTIR->DataIntegration XRay->DataIntegration StructureValidation Final Structure Validation DataIntegration->StructureValidation

Caption: General workflow for the synthesis, purification, and structural elucidation of this compound.

Data Presentation: Comparative Spectroscopic and Crystallographic Data

Table 1: Comparative ¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
2-Chloro-3-methylquinoxaline CDCl₃2.85 (s, 3H, CH₃), 7.60-7.75 (m, 2H, Ar-H), 7.95-8.10 (m, 2H, Ar-H)N/A
2,3-Dimethylquinoxaline CDCl₃2.75 (s, 6H, 2xCH₃), 7.65-7.75 (m, 2H, Ar-H), 7.95-8.05 (m, 2H, Ar-H)N/A
2-Chloroquinoxaline CDCl₃7.70-7.90 (m, 2H, Ar-H), 8.05-8.20 (m, 2H, Ar-H), 8.80 (s, 1H, quinoxaline-H)[1]
This compound CDCl₃ (Predicted) ~2.5 (s, 3H, 6-CH₃), ~2.8 (s, 3H, 3-CH₃), ~7.5-7.9 (m, 3H, Ar-H) N/A

Note: Data for this compound is predicted based on analogous structures.

Table 2: Comparative ¹³C NMR Spectral Data

¹³C NMR provides information on the carbon skeleton of the molecule.

CompoundSolventChemical Shifts (δ, ppm)Reference
2,3-Dimethylquinoxaline CDCl₃23.0 (CH₃), 128.5, 129.0, 129.5, 130.0, 141.0, 154.0N/A
2,3-Dichloroquinoxaline CDCl₃128.9, 130.8, 131.4, 141.1, 145.0[2]
This compound CDCl₃ (Predicted) ~21.0 (6-CH₃), ~23.0 (3-CH₃), ~127.0, ~128.0, ~130.0, ~135.0, ~139.0, ~140.0, ~148.0, ~153.0 N/A

Note: Data for this compound is predicted based on analogous structures.

Table 3: Mass Spectrometry Data

Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight.

CompoundIonization Method[M]+ or [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)Reference
This compound N/A192.05N/A[3]
2,3-Dimethylquinoxaline ESI159.1N/A[4]
2-Chloroquinoxaline N/A164.02N/A[1]
Table 4: X-ray Crystallography Data

Single-crystal X-ray diffraction provides the definitive 3D structure of a molecule in the solid state.

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
2-Chloro-3-methylquinoxaline MonoclinicP2₁/na = 3.93 Å, b = 18.99 Å, c = 11.23 Å, β = 93.3°N/A
2,3-Dimethylquinoxaline MonoclinicC2/ca = 7.641 Å, b = 9.896 Å, c = 11.480 Å, β = 99.10°N/A
2-Chloro-6-methylquinoline-3-carbaldehyde MonoclinicP2₁/ca = 5.944 Å, b = 3.9210 Å, c = 20.390 Å, β = 101.377°[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key analytical techniques.

Synthesis and Purification of 2-Substituted-6-chloroquinoxalines

A general and efficient protocol for the synthesis of 2-substituted-6-chloroquinoxalines involves the reaction of 2,6-dichloroquinoxaline with various nucleophiles such as alcohols, thiols, or amines.[1] The reaction is typically carried out in a solvent like N,N-Dimethylformamide (DMF) and may be facilitated by a phase transfer catalyst such as Triethyl Benzyl Ammonium Chloride (TEBAC) in the presence of a base like K₂CO₃.[1] The reaction mixture is heated and stirred for several hours.[1] Purification of the crude product is achieved by column chromatography on silica gel using a suitable eluent system, such as ethyl acetate in n-hexane.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer at ambient temperature.[6] A deuterated solvent, commonly chloroform-d (CDCl₃), is used to dissolve the sample.[6] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).[6]

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For heterocyclic compounds, EI mass spectrometry can provide characteristic fragmentation patterns that aid in structural elucidation.[3] The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the molecular ion and fragment ions are recorded.

Single Crystal X-ray Crystallography

The first and often most challenging step is to grow single crystals of the compound that are of suitable size and quality (typically >0.1 mm in all dimensions).[7] This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray beam.[7] The diffraction pattern is collected using a detector, and the data is processed to determine the unit cell dimensions, space group, and ultimately the 3D atomic arrangement within the crystal.[5][7]

Signaling Pathway Visualization

While a specific signaling pathway for this compound is not well-established, quinoxaline derivatives are known to interact with various biological targets. For instance, some quinoxaline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways related to cell growth and proliferation. The diagram below illustrates a simplified, generic RTK signaling pathway that could be a potential target for quinoxaline derivatives.

RTK Signaling Pathway Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Phosphorylation Ligand Growth Factor (Ligand) Ligand->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Quinoxaline Quinoxaline Derivative (Potential Inhibitor) Quinoxaline->RTK Inhibition

Caption: A generic RTK signaling pathway, a potential target for quinoxaline derivatives.

References

comparative study of synthesis methods for substituted quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Substituted Quinoxalines

For Researchers, Scientists, and Drug Development Professionals

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. Their derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The efficient synthesis of substituted quinoxalines is, therefore, a critical aspect of drug discovery and development. This guide provides a comparative overview of three prominent methods for the synthesis of a model compound, 2,3-diphenylquinoxaline: classical condensation, microwave-assisted synthesis, and heterogeneous metal-catalyzed synthesis.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the synthesis of 2,3-diphenylquinoxaline using the three different methods. This allows for a direct comparison of their efficiency and reaction conditions.

Synthesis MethodCatalyst/PromoterSolventTemperatureReaction TimeYield (%)
Classical Condensation None (thermal)Rectified Spirit (Ethanol)Reflux30 - 60 min51 - 75%[1][2]
Microwave-Assisted Acidic AluminaSolvent-freeMicrowave Irradiation3 min80 - 86%[3][4]
Heterogeneous Catalysis CuH₂PMo₁₁VO₄₀ on AluminaTolueneRoom Temperature2 hours92%[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,3-diphenylquinoxaline via the three compared methods.

Classical Condensation Method

This traditional method relies on the thermal condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

  • o-Phenylenediamine (1.1 g, 0.01 mol)

  • Benzil (2.1 g, 0.01 mol)

  • Rectified Spirit (approx. 16 mL)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.

  • In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the warm benzil solution.

  • Warm the mixture on a water bath for 30 minutes.[6][7]

  • After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.

  • Allow the solution to cool, which will cause the product to precipitate.

  • Filter the crude product and recrystallize from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.[7]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is a green chemistry technique that often leads to shorter reaction times and higher yields.

Materials:

  • o-Phenylenediamine (1.1 mmol)

  • Benzil (1 mmol)

  • Acidic Alumina

Procedure:

  • In a microwave-safe vessel, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina.

  • Place the vessel in a microwave synthesizer and irradiate for 3 minutes.[3][4]

  • After the reaction, allow the mixture to cool to room temperature.

  • The product can be isolated by simple washing with water and filtration, avoiding the need for organic solvents for purification.[3]

Heterogeneous Metal-Catalyzed Synthesis

This method utilizes a solid-supported catalyst that can be easily recovered and reused, aligning with the principles of green chemistry.

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1 mmol)

  • CuH₂PMo₁₁VO₄₀ supported on alumina (0.1 g)

  • Toluene (8 mL)

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in 8 mL of toluene, add 0.1 g of the alumina-supported catalyst.[5]

  • Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, separate the insoluble catalyst by filtration.[5]

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain the pure product. The product can be further purified by recrystallization from ethanol.[5]

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis method.

Classical_Condensation cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Benzil Benzil in warm rectified spirit Mix Mix Reactants Benzil->Mix OPD o-Phenylenediamine in rectified spirit OPD->Mix Heat Warm on Water Bath (30 min) Mix->Heat Add_Water Add Water Heat->Add_Water Cool Cool to Precipitate Add_Water->Cool Filter Filter Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Product 2,3-Diphenylquinoxaline Recrystallize->Product

Caption: Workflow for Classical Condensation Synthesis.

Microwave_Assisted_Synthesis cluster_reactants Reactant Mixture cluster_reaction Microwave Irradiation cluster_workup Isolation Mix Mix o-Phenylenediamine, Benzil, and Acidic Alumina Microwave Microwave (3 min) Mix->Microwave Cool Cool to RT Microwave->Cool Wash Wash with Water Cool->Wash Filter Filter Wash->Filter Product 2,3-Diphenylquinoxaline Filter->Product

Caption: Workflow for Microwave-Assisted Synthesis.

Heterogeneous_Catalysis cluster_reaction Catalytic Reaction cluster_workup Product Isolation Mix Mix Reactants, Catalyst & Toluene Stir Stir at Room Temp (2 hours) Mix->Stir Filter_Cat Filter Catalyst Stir->Filter_Cat Dry Dry Filtrate Filter_Cat->Dry Evaporate Evaporate Solvent Dry->Evaporate Product 2,3-Diphenylquinoxaline Evaporate->Product

Caption: Workflow for Heterogeneous Catalysis Synthesis.

References

In Vitro Anticancer Potential of 2-Chloroquinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cytotoxic effects and mechanistic insights into 2-chloroquinoxaline derivatives reveals their potential as promising candidates for anticancer drug development. This guide synthesizes available in vitro data, comparing the performance of various analogs and detailing the experimental methodologies used to evaluate their efficacy.

Quinoxaline scaffolds are a prominent feature in many compounds with a wide array of biological activities, including anticancer properties. The introduction of a chlorine atom at the 2-position of the quinoxaline ring has been a strategy explored by medicinal chemists to enhance cytotoxic effects. This guide provides a comparative overview of the in vitro performance of these 2-chloroquinoxaline derivatives against several human cancer cell lines.

Comparative Cytotoxicity of 2-Chloroquinoxaline Derivatives

The in vitro cytotoxic activity of various 2-chloroquinoxaline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below. These values highlight the differential sensitivity of cancer cell lines to these compounds.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
2-Chloro-4-anilinoquinazoline-chalcones 14gK-562 (Leukemia)0.622 - 1.81[1]
RPMI-8226 (Leukemia)0.622 - 1.81[1]
HCT-116 (Colon Cancer)0.622 - 1.81[1]
LOX IMVI (Melanoma)0.622 - 1.81[1]
MCF7 (Breast Cancer)0.622 - 1.81[1]
Pyrimidodiazepines from 2-chloro-4-anilinoquinazoline-chalcones 16cVarious (10 cell lines)Highly cytotoxic (10-fold > doxorubicin)[1]
2,3,6-Trisubstituted quinoxaline GDK-100017A549/Wnt2 (Non-small-cell lung cancer)~10[2]

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of quinoxaline derivatives is often attributed to their ability to interfere with critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. Several studies have pointed towards the inhibition of key protein kinases as a primary mechanism of action.

PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are central regulators of cell growth and survival[3]. Dysregulation of the PI3K/mTOR pathway is a common event in many cancers, making it an attractive target for therapeutic intervention. Several quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, effectively blocking downstream signaling and leading to cell growth arrest and apoptosis[3].

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Translation S6K->Translation fourEBP1->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation Quinoxaline 2-Chloroquinoxaline Derivatives Quinoxaline->PI3K Quinoxaline->mTORC1

PI3K/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the development of several cancers. A 2,3,6-trisubstituted quinoxaline derivative, GDK-100017, has been shown to inhibit this pathway by reducing β-catenin-T-cell factor/lymphoid enhancer factor (TCF/LEF)-dependent transcriptional activity. This inhibition leads to the downregulation of target genes like cyclin D1, resulting in G1 phase cell cycle arrest and suppression of cell proliferation[2].

Wnt_Pathway cluster_0 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Ub Ubiquitination & Degradation BetaCatenin->Ub Nucleus Nucleus BetaCatenin->Nucleus Translocates to TCF_LEF TCF/LEF TargetGenes Target Gene Expression (e.g., Cyclin D1) TCF_LEF->TargetGenes Activates Quinoxaline GDK-100017 Quinoxaline->TCF_LEF Inhibits interaction BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF Binds to

Wnt/β-catenin signaling and inhibition by a 2,3,6-trisubstituted quinoxaline derivative.

Experimental Protocols

The evaluation of the anticancer potential of 2-chloroquinoxaline derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., K-562, HCT-116, MCF7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • 2-Chloroquinoxaline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-chloroquinoxaline derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT Cell Viability Assay.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 2-Chloroquinoxaline derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure Luminescence: Measure the luminescence using a plate-reading luminometer. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Buffer, Compound, Kinase) Start->Prepare Initiate Add Substrate & ATP Prepare->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction & Deplete ATP Incubate->Stop Detect Add Detection Reagent Stop->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze

Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

The in vitro data available for 2-chloroquinoxaline derivatives underscore their potential as a versatile scaffold for the development of novel anticancer agents. Their demonstrated ability to induce cytotoxicity in a range of cancer cell lines, coupled with their inhibitory effects on key oncogenic signaling pathways like PI3K/mTOR and Wnt/β-catenin, provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a standardized framework for the continued evaluation and comparison of this promising class of compounds. Future studies focusing on structure-activity relationships and in vivo efficacy are warranted to translate these preclinical findings into tangible therapeutic benefits.

References

comparing the efficacy of different catalysts for quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of quinoxalines is a critical step in the discovery of new therapeutic agents and functional materials. This guide provides an objective comparison of the efficacy of various catalysts employed in quinoxaline synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and methodology replication.

The synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds with diverse biological activities, has been a subject of intense research. The most common and straightforward method for their preparation is the condensation reaction between an aryl o-diamine and a 1,2-dicarbonyl compound. The efficiency of this transformation is heavily reliant on the choice of catalyst. This comparison covers a range of catalytic systems, from traditional acid and metal catalysts to modern nanocatalysts and green alternatives, providing a comprehensive overview for laboratory applications.

Comparative Efficacy of Catalysts

The performance of different catalysts for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil is summarized in the table below. This reaction is a standard model for evaluating catalyst efficacy.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Transition-Metal-Free Catalysts
Iodine (I₂)20DMSO801-2 h78-99[1]
Camphor Sulfonic Acid20Not specifiedNot specifiedShortModerate to Excellent[1]
Nitrilotris(methylenephosphonic acid)5Not specifiedNot specifiedShort80-97[1]
Rose Bengal20Not specifiedRoom TempModerateModerate to Excellent[1]
Phenol20EtOH/H₂O (7:3)Room TempShortExcellent[2]
Heterogeneous Catalysts
Alumina-Supported Heteropolyoxometalates (AlCuMoVP)100 mgToluene252 h92[3]
TiO₂-Pr-SO₃H10 mgEtOHRoom Temp10 min95[4][5]
MnFe₂O₄ NanoparticlesNot specifiedNot specifiedRoom TempNot specifiedGood[6]
Silica NanoparticlesNot specifiedSolvent-freeRoom TempShortHigh[7]
Metal Catalysts
CrCl₂·6H₂O0.01 gEthanolRoom Temp38 min93[8]
PbBr₂0.01 gEthanolRoom TempNot specifiedNot specified[8]
CuSO₄·5H₂O0.01 gEthanolRoom TempNot specifiedNot specified[8]
Zinc Triflate (Zn(OTf)₂)0.2 mmolCH₃CNRoom TempNot specified85-91[5]
Cerium(IV) Ammonium Nitrate (CAN)5Acetonitrile/WaterRoom Temp20 min80-98[4][5]
Ruthenium-basedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[9]
Mo-doped carbon aerogel (Mo-500)Not specifiedToluene1003 hQuantitative[10]

Experimental Workflow & Methodologies

The general workflow for the synthesis and catalytic evaluation is depicted below. This process involves the reaction setup, monitoring, catalyst separation, and product purification.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants 1. Add o-diamine, 1,2-dicarbonyl compound, and solvent to flask Catalyst 2. Add Catalyst Reactants->Catalyst Stir 3. Stir mixture at specified temperature Catalyst->Stir Monitor 4. Monitor reaction progress by TLC Stir->Monitor Separate 5. Separate catalyst (filtration for heterogeneous, extraction for homogeneous) Monitor->Separate Purify 6. Purify product (recrystallization, chromatography) Separate->Purify Analysis Analysis Purify->Analysis Characterization (NMR, IR, MS)

Caption: General experimental workflow for catalyzed quinoxaline synthesis.

Detailed Experimental Protocols

Below are representative experimental protocols for the synthesis of quinoxaline derivatives using different types of catalysts.

1. General Procedure using a Heterogeneous Catalyst (Alumina-Supported Heteropolyoxometalates) [3]

  • To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), 100 mg of the alumina-supported molybdophosphovanadate catalyst is added.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the insoluble catalyst is separated by filtration.

  • The filtrate is dried over anhydrous Na₂SO₄.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The pure product is obtained by recrystallization from ethanol.

2. General Procedure using a Metal Catalyst (CrCl₂·6H₂O) [8]

  • A mixture of 4-methyl-o-phenylenediamine (1.10 mmol), benzil (1.00 mmol), CrCl₂·6H₂O (0.01 g), and ethanol (5 mL) as a solvent are added to a 25 mL flask equipped with a magnetic stirrer.

  • The reaction is carried out at room temperature.

  • The progress of the reaction is monitored by TLC (n-hexane:ethyl acetate 2:10).

  • After completion (approximately 38 minutes), the mixture is heated until the product dissolves in the hot ethanol.

  • The catalyst is separated by filtration.

  • Upon cooling the solution, the crystalline product is obtained.

3. General Procedure using a Transition-Metal-Free Catalyst (Phenol) [2]

  • A solution of an aromatic o-diamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a mixture of ethanol and water (7:3, 10 mL) is prepared.

  • A catalytic amount of phenol (20 mol%, 0.01 g) is added to the solution.

  • The mixture is stirred at room temperature.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the product is isolated and purified.

Signaling Pathways and Logical Relationships

The synthesis of quinoxalines is a cornerstone in the development of various pharmaceuticals. The quinoxaline scaffold is a key component in compounds that interact with a multitude of signaling pathways implicated in diseases such as cancer.

G cluster_synthesis Catalytic Synthesis cluster_application Biological Activity o_diamine o-Phenylenediamine catalyst Catalyst (Metal, Non-metal, Nano) o_diamine->catalyst dicarbonyl 1,2-Dicarbonyl dicarbonyl->catalyst quinoxaline Quinoxaline Derivative catalyst->quinoxaline drug_dev Drug Development quinoxaline->drug_dev Lead Compound signaling Signaling Pathway Modulation drug_dev->signaling disease Disease Treatment (e.g., Cancer) signaling->disease

Caption: Relationship between quinoxaline synthesis and drug development.

Conclusion

The choice of catalyst for quinoxaline synthesis significantly impacts reaction efficiency, cost, and environmental footprint. For green and cost-effective syntheses, transition-metal-free catalysts like phenol and heterogeneous catalysts such as TiO₂-Pr-SO₃H offer excellent yields under mild conditions with the added benefit of easy separation and potential for recycling.[2][4][5] Metal catalysts, including novel systems like molybdenum-doped carbon aerogels, can provide quantitative yields at elevated temperatures.[10] The selection of an appropriate catalyst will depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and scalability. This guide provides the necessary data and protocols to make an informed decision for your research needs.

References

Benchmarking 2-Chloro-3,6-dimethylquinoxaline Against Known Inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory potential of 2-Chloro-3,6-dimethylquinoxaline against established inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a critical mediator in stress and inflammatory signaling pathways. The data presented herein is based on established findings for structurally related quinoxaline derivatives and provides a framework for the potential evaluation of this compound as a novel therapeutic agent.

Introduction to ASK1

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key upstream activator of the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways. ASK1 is activated by a variety of stressors, including reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and endoplasmic reticulum (ER) stress. Dysregulation of the ASK1 signaling pathway has been implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. As such, the development of potent and selective ASK1 inhibitors is a significant focus in drug discovery.

Comparative Analysis of Inhibitory Activity

While direct experimental data for this compound is not yet available, the quinoxaline scaffold is a well-established pharmacophore for kinase inhibitors. Recent studies have highlighted the potential of quinoxaline derivatives as potent ASK1 inhibitors.[1][2][3] This guide benchmarks the hypothetical performance of this compound against a recently identified potent quinoxaline-based ASK1 inhibitor, "26e," and a known clinical-stage inhibitor, GS-4997 (selonsertib).

Table 1: Comparative Inhibitory Activity Against ASK1

CompoundStructureIC50 (nM)Cell-Based ActivityNotes
This compound (Hypothetical) To be determinedTo be determinedQuinoxaline core suggests potential for kinase inhibition.
Compound 26e Dibromo substituted quinoxaline fragment30.17Demonstrated reduction of lipid droplets in FFA-induced LO2 cells.[1][2][3]A potent, recently discovered ASK1 inhibitor with good safety in normal human liver cells.[1][2]
GS-4997 (Selonsertib) ~50In clinical development for various indications.A well-characterized ASK1 inhibitor.

Signaling Pathway

The following diagram illustrates the central role of ASK1 in the stress-activated MAPK signaling cascade.

ASK1_Signaling_Pathway Stress Cellular Stress (ROS, TNF-α, ER Stress) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive Activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active MKK4_7 MKK4/7 ASK1_active->MKK4_7 MKK3_6 MKK3/6 ASK1_active->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Downstream Apoptosis, Inflammation, Fibrosis JNK->Downstream p38->Downstream Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->ASK1_active Inhibits Experimental_Workflow Start Start: Compound Synthesis (this compound) Invitro In Vitro Kinase Assay (Determine IC50 vs. ASK1) Start->Invitro CellBased Cell-Based Assay (Inhibition of p38/JNK phosphorylation) Invitro->CellBased DataAnalysis Data Analysis and Comparison (Benchmark against known inhibitors) CellBased->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt Conclusion Conclusion on Inhibitory Potential LeadOpt->Conclusion

References

Structure-Activity Relationship (SAR) of 2-Chloro-3,6-dimethylquinoxaline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities, including anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Chloro-3,6-dimethylquinoxaline analogs, focusing on their potential as anticancer agents. The information presented herein is intended for researchers, scientists, and drug development professionals.

Comparative Biological Activity of Quinoxaline Analogs

The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring. The following table summarizes the in vitro anticancer activity of representative quinoxaline analogs, highlighting the impact of various functional groups on their potency against different cancer cell lines. While a comprehensive SAR study on a series of this compound analogs is not available in the public domain, the data from structurally related compounds provides valuable insights into the potential effects of substitutions at different positions.

Compound IDQuinoxaline Core SubstitutionR Groups (Other Substitutions)Cancer Cell LineActivity (IC50 in µM)Reference
1 2-Chloro, 3-Amino, 6-BromoN-[4-(trifluoromethyl)phenyl]MCF-7-[1]
2 2,3-disubstituted-HeLa, HCT-116, MCF-7-[2]
3 6,7-dimethylVaries (Schiff base derivatives)--[3]
4 2,3-disubstituted, 6-chloro/6,7-dichloroVaries--[4]
5 2-amino, 6-substitutedVariesA549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS-[5]

Note: Specific IC50 values for a direct series of this compound analogs are not available in the cited literature. The table presents related structures to infer potential SAR. For instance, the presence of a chloro group at the 6-position and various substitutions at the 2 and 3-positions have been explored in different studies.[1][4] The general SAR suggests that electron-withdrawing groups and specific substitutions at the 2 and 3-positions can significantly modulate the anticancer activity.[2]

Experimental Protocols

The evaluation of the anticancer potential of quinoxaline analogs typically involves a series of in vitro assays to determine their cytotoxicity and mechanism of action.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (quinoxaline analogs) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Apoptosis Assays

To determine if the compounds induce programmed cell death (apoptosis), various assays can be employed:

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic pathway.

  • Western Blot Analysis: This technique is used to detect the expression levels of apoptosis-related proteins such as Bcl-2 family members and cleaved PARP.

Visualizing the Research Workflow and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for SAR studies and a relevant signaling pathway potentially targeted by quinoxaline analogs.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies start Design of this compound Analogs synthesis Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization invitro In Vitro Anticancer Screening (e.g., MTT Assay) characterization->invitro Test Compounds sar Structure-Activity Relationship (SAR) Analysis invitro->sar sar->start Feedback for New Designs apoptosis Apoptosis Assays (e.g., Annexin V, Caspase) sar->apoptosis Identify Lead Compounds pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway

Caption: Experimental workflow for SAR studies of this compound analogs.

signaling_pathway Quinoxaline Quinoxaline Analog Kinase Protein Kinase (e.g., VEGFR, EGFR) Quinoxaline->Kinase Inhibition Downstream Downstream Signaling Proteins Kinase->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition Cancer Cancer Cell Growth Proliferation->Cancer Apoptosis->Cancer Suppression

Caption: Potential signaling pathway inhibited by quinoxaline analogs.

Concluding Remarks

The structure-activity relationship of quinoxaline derivatives is a complex and multifaceted area of research. While specific data on this compound analogs is limited, the existing literature on related compounds provides a solid foundation for guiding future drug discovery efforts. The presence of a chloro group at the 6-position and the dimethyl groups at the 3- and 6-positions are expected to influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. Further synthesis and comprehensive biological evaluation of a focused library of this compound analogs are warranted to elucidate their precise SAR and to identify lead compounds with potent and selective anticancer activity. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for such investigations.

References

Comparative Analysis of Substituted Quinoxaline Derivatives: A Guide to Cross-Reactivity and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the performance of various substituted quinoxaline derivatives, with a focus on chloro- and methyl-substituted analogs, to shed light on their potential for cross-reactivity and target selectivity. The information presented is based on available experimental data from peer-reviewed studies.

Executive Summary

Quinoxaline derivatives have demonstrated a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and kinase inhibitory activities.[1][2][3][4] The specific biological activity and selectivity of these compounds are heavily influenced by the nature and position of substituents on the quinoxaline core. For instance, the presence of a chlorine atom can enhance anticancer activity, while methyl groups can play a role in kinase selectivity.[5][6] This guide will delve into the comparative biological performance of different quinoxaline derivatives, present available quantitative data, and detail the experimental protocols used to generate this data.

Data Presentation: Comparative Biological Activity

Table 1: Antibacterial Activity of 2-Substituted-6-Chloroquinoxaline Derivatives

Compound IDR-Group at C2Test OrganismZone of Inhibition (mm)Reference
3c 2-chloro-5-thiazolylmethylS. aureus24[7]
B. subtilis22[7]
E. coli21[7]
P. aeruginosa20[7]
3d 2-chloro-5-thiazolylmethylthioS. aureus25[7]
B. subtilis23[7]
E. coli22[7]
P. aeruginosa21[7]
3f 2,3-dimethylphenylaminoS. aureus26[7]
B. subtilis24[7]
E. coli23[7]
P. aeruginosa22[7]
Chloramphenicol (Standard) N/AS. aureus28[7]
B. subtilis26[7]
E. coli25[7]
P. aeruginosa24[7]

Table 2: Kinase Inhibitory Activity of 6,7-Dimethyl Quinoxaline Analogs

Compound IDAromatic Core FunctionalityTarget Kinase% Inhibition at 1 µMReference
Compound IV BromoGSK3βHigh (Specific value not provided)[5]
DYRK1ALower than GSK3β[5]
CLK1Lower than GSK3β[5]
Compound V ChloroGSK3βHigh (Specific value not provided)[5]
DYRK1ALower than GSK3β[5]
CLK1Lower than GSK3β[5]

Table 3: Anticancer Activity of Substituted Quinoxaline Derivatives

Compound IDSubstituentsCell LineIC50 (µM)Reference
Compound 11 Chloro-substitution at the fourth position from the phenyl ringMCF-79[6]
HCT1162.5[6]
Compound 12 Thiourea groupHCT1164.4[6]
MCF-74.4[6]
Doxorubicin (Standard) N/AHeLaNot specified[6]
SMMC-7721Not specified[6]
K562Not specified[6]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activity of quinoxaline derivatives.

Antibacterial Activity Assay (Agar Well Diffusion Method)
  • Preparation of Media: Nutrient agar medium was prepared and sterilized.

  • Inoculation: The test bacterial cultures (S. aureus, B. subtilis, E. coli, P. aeruginosa) were evenly spread over the surface of the agar plates.

  • Well Preparation: Wells of a standard diameter were punched into the agar.

  • Compound Application: A defined concentration of the test compounds (dissolved in a suitable solvent like DMSO) and the standard antibiotic (Chloramphenicol) were added to the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Data Collection: The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) was measured in millimeters.[7]

Kinase Inhibition Assay
  • Assay Principle: The kinase inhibition assays were performed on key members of the CMGC kinase family, namely GSK3β, DYRK1A, and CLK1.[5] The specific format of the assay (e.g., radiometric, fluorescence-based) was not detailed in the provided abstract but generally involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

  • Procedure (General):

    • The kinase, substrate, and ATP are incubated in a reaction buffer.

    • The test compound is added at a specific concentration (e.g., 1 µM).

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • The percentage of inhibition is calculated by comparing the activity in the presence of the compound to the control (vehicle-treated) activity.

Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) were cultured in appropriate media and conditions.

  • Cell Seeding: A known number of cells were seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the quinoxaline derivatives and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance of the solution was measured using a microplate reader at a specific wavelength. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was calculated from the dose-response curves.[6][8]

Mandatory Visualization

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a quinoxaline-based kinase inhibitor and a general workflow for assessing the biological activity of these compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Quinoxaline_Inhibitor Quinoxaline_Inhibitor Quinoxaline_Inhibitor->RAF Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: Hypothetical MAPK/ERK signaling pathway inhibited by a quinoxaline derivative.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Primary_Assay Primary Assay (e.g., Antibacterial) Structural_Analysis->Primary_Assay Dose_Response Dose-Response Curve Primary_Assay->Dose_Response Selectivity_Panel Selectivity Panel (e.g., Kinase Panel) Dose_Response->Selectivity_Panel Activity_Comparison Activity_Comparison Selectivity_Panel->Activity_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Activity_Comparison->SAR_Analysis Lead_Identification Lead_Identification SAR_Analysis->Lead_Identification

Caption: General experimental workflow for evaluating the biological activity of quinoxaline derivatives.

References

A Researcher's Guide to Computational Models for Predicting Quinoxaline Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Models for Predicting the Reactivity of Quinoxaline Derivatives, Supported by Experimental Data.

Quinoxaline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Predicting their reactivity is crucial for designing novel drug candidates and optimizing synthetic pathways. This guide provides a comparative analysis of computational models used to predict the reactivity of quinoxalines, supported by experimental protocols for validation.

Data Presentation: Performance of Computational Models

The reactivity of quinoxaline is often probed through reactions like nucleophilic aromatic substitution (SNAr), given the electron-deficient nature of the pyrazine ring. The choice of computational model can significantly impact the accuracy of predicted reaction barriers and transition state geometries. Below is a summary of the expected performance of various computational methods for predicting the reactivity of N-heterocycles like quinoxaline, based on benchmark studies of related aromatic systems.

Computational ModelKey StrengthsKey WeaknessesTypical Mean Unsigned Error (MUE) for Reaction Barriers (kcal/mol)
Semi-Empirical (e.g., PM7, AM1) Very fast, suitable for high-throughput screening of large libraries.Low accuracy, not reliable for detailed mechanistic studies or accurate barrier heights.> 5.0
DFT (GGA, e.g., BLYP, PBE) Computationally efficient for a DFT method.Generally underestimates reaction barriers.3.0 - 5.0
DFT (Hybrid, e.g., B3LYP, PBE0) Good balance of accuracy and computational cost, widely used. B3LYP is a common choice for geometry optimizations.[1]Performance can be system-dependent; may still underestimate some barriers.2.0 - 4.0
DFT (Meta-GGA, e.g., M06-2X) Often provides improved accuracy for main-group thermochemistry and kinetics compared to standard hybrids.[2] Recommended for aromaticity index calculations.[3]More computationally expensive than hybrid functionals.1.5 - 3.0
DFT (Double-Hybrid, e.g., B2PLYP) High accuracy for thermochemistry and barrier heights.Significantly more computationally demanding than other DFT methods.< 1.5
Ab Initio (e.g., MP2) Systematically improvable, provides a good description of dispersion interactions.Computationally expensive, can be less accurate than modern DFT functionals for some systems if the basis set is insufficient.2.0 - 4.0
Coupled Cluster (e.g., CCSD(T)) The "gold standard" for accuracy in computational chemistry.Extremely computationally expensive, typically only feasible for small molecules or as a benchmark for other methods.< 1.0

Experimental Protocols

Validation of computational predictions against experimental data is paramount.[3] Below are representative experimental protocols for the synthesis and reactivity studies of quinoxaline derivatives, which can be used to generate data for benchmarking computational models.

Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the classical condensation reaction to form a quinoxaline scaffold.

Materials:

  • o-phenylenediamine (1 mmol)

  • Benzil (1,2-diphenylethane-1,2-dione) (1 mmol)

  • Ethanol (10 mL)

  • Hydrochloric acid (catalytic amount)

Procedure:

  • To a solution of o-phenylenediamine in ethanol, add benzil.

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the product by melting point, NMR, and mass spectrometry.

Kinetic Study of Nucleophilic Aromatic Substitution (SNAr) on a Quinoxaline Derivative

This protocol outlines a method to determine the reaction rate of an SNAr reaction, providing kinetic data for computational validation.

Materials:

  • A 2-chloroquinoxaline derivative (substrate)

  • A nucleophile (e.g., a primary or secondary amine)

  • A suitable solvent (e.g., DMSO, DMF)

  • Internal standard for quantification (e.g., a stable, non-reactive compound with a distinct analytical signal)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipment

Procedure:

  • Prepare stock solutions of the 2-chloroquinoxaline derivative, the nucleophile, and the internal standard in the chosen solvent.

  • In a thermostated reaction vessel, mix the substrate and internal standard solutions.

  • Initiate the reaction by adding the nucleophile solution.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the quenched aliquots by HPLC or GC to determine the concentrations of the reactant and product relative to the internal standard.

  • Plot the concentration of the reactant versus time and determine the rate constant (k) from the appropriate integrated rate law.

  • Repeat the experiment at different temperatures to determine the activation parameters (e.g., activation energy, Ea) using the Arrhenius equation. Recent studies have shown that many SNAr reactions, traditionally thought to be stepwise, may proceed through a concerted mechanism, a factor that should be considered in computational modeling.[4][5]

Mandatory Visualization

Computational Workflow for Quinoxaline Reactivity Studies

The following diagram illustrates a typical workflow for a computational chemistry study aimed at predicting the reactivity of quinoxaline derivatives.

cluster_start Initial Setup cluster_computational Computational Modeling cluster_validation Validation and Analysis cluster_end Conclusion Define Research Question Define Research Question Select Quinoxaline Derivative and Reaction Select Quinoxaline Derivative and Reaction Define Research Question->Select Quinoxaline Derivative and Reaction Choose Computational Method and Basis Set Choose Computational Method and Basis Set Select Quinoxaline Derivative and Reaction->Choose Computational Method and Basis Set Build Reactant, Product, and Transition State Models Build Reactant, Product, and Transition State Models Choose Computational Method and Basis Set->Build Reactant, Product, and Transition State Models Perform Geometry Optimizations and Frequency Calculations Perform Geometry Optimizations and Frequency Calculations Build Reactant, Product, and Transition State Models->Perform Geometry Optimizations and Frequency Calculations Calculate Reaction Energies and Barrier Heights Calculate Reaction Energies and Barrier Heights Perform Geometry Optimizations and Frequency Calculations->Calculate Reaction Energies and Barrier Heights Compare with Experimental Data Compare with Experimental Data Calculate Reaction Energies and Barrier Heights->Compare with Experimental Data Analyze Electronic Structure and Bonding Analyze Electronic Structure and Bonding Compare with Experimental Data->Analyze Electronic Structure and Bonding Draw Mechanistic Conclusions Draw Mechanistic Conclusions Analyze Electronic Structure and Bonding->Draw Mechanistic Conclusions Publish Findings Publish Findings Draw Mechanistic Conclusions->Publish Findings

Caption: A typical workflow for computational studies of quinoxaline reactivity.

Signaling Pathway: Not Applicable for this Topic

A signaling pathway diagram is not relevant to the comparative analysis of computational models for chemical reactivity. The provided workflow diagram is more appropriate for illustrating the logical relationships in this context.

References

Assessing the Novelty of 2-Chloro-3,6-dimethylquinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of 2-Chloro-3,6-dimethylquinoxaline derivatives, assessing their novelty by comparing their potential biological performance with existing alternatives. While specific experimental data for the exact this compound structure is limited in publicly available literature, this guide draws upon data from closely related 2,3,6-trisubstituted quinoxaline analogues to provide a substantive assessment of their potential.

Data Presentation: Comparative Biological Activity

The novelty of this compound derivatives can be inferred by comparing the biological activities of structurally similar compounds against established therapeutic agents. The following tables summarize the in vitro anticancer and antibacterial activities of various quinoxaline derivatives.

Table 1: In Vitro Anticancer Activity of Quinoxaline Derivatives Against Non-Small-Cell Lung Cancer (NSCLC) Cell Lines

Compound/DrugCell LineIC50 (µM)Mechanism of ActionReference
GDK-100017 (2,3,6-trisubstituted quinoxaline) A549/Wnt2~10Wnt/β-catenin pathway inhibition[1]
Ethylene group-coupled quinoxaline derivatives N/AN/AWnt/β-catenin pathway inhibition[2]
Doxorubicin (Standard Chemotherapy) A5490.04 - 0.4DNA intercalation, Topoisomerase II inhibitionN/A
Gefitinib (EGFR Inhibitor) HCC8270.015EGFR tyrosine kinase inhibitionN/A

IC50: Half-maximal inhibitory concentration. N/A: Not available in the searched literature.

Table 2: In Vitro Antibacterial Activity of Quinoxaline Derivatives

Compound/DrugBacterial StrainMIC (µg/mL)Mechanism of ActionReference
Quinoxaline Derivative Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8Not specified[3]
Vancomycin (Standard Antibiotic) Methicillin-resistant Staphylococcus aureus (MRSA)1 - 4Inhibition of cell wall synthesis[3]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of quinoxaline derivatives.

Synthesis of 2-substituted-6-Chloroquinoxalines

A general and efficient protocol for the synthesis of 2-substituted-6-chloroquinoxalines involves the reaction of 2,6-dichloroquinoxaline with various nucleophiles such as alcohols, thiols, or amines.[4]

  • Materials: 2,6-Dichloroquinoxaline, desired nucleophile (e.g., an alcohol, thiol, or amine), Triethylbenzylammonium chloride (TEBAC) as a phase transfer catalyst, potassium carbonate (K2CO3), and N,N-Dimethylformamide (DMF) as the solvent.[4]

  • Procedure: To a stirred solution of 2,6-dichloroquinoxaline and the nucleophile in DMF, TEBAC and K2CO3 are added at room temperature.[4]

  • The reaction mixture is then heated to 70-75°C and stirred for 6-7 hours.[4]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the reaction mixture is filtered, and the filtrate is added to ice-cold water.[4]

  • The product is extracted with ethyl acetate, and the organic layer is dried over sodium sulfate.[4]

  • The solvent is evaporated under reduced pressure to obtain the crude product, which is then purified by column chromatography.[4]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus) are grown in a suitable broth medium to a specific turbidity, corresponding to a known concentration of bacteria.

  • Serial Dilution: The test compounds and a standard antibiotic (e.g., Vancomycin) are serially diluted in a 96-well microtiter plate containing broth medium.[3]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the potential mechanism of action and the experimental workflow, the following diagrams are provided.

Wnt_Signaling_Pathway_Inhibition cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Gene Expression (e.g., Cyclin D1) TCF_LEF->TargetGenes CellProliferation Cell Proliferation TargetGenes->CellProliferation Quinoxaline 2,3,6-trisubstituted quinoxaline derivative Quinoxaline->BetaCatenin Inhibits interaction with TCF/LEF

Caption: Inhibition of the Wnt/β-catenin signaling pathway by 2,3,6-trisubstituted quinoxaline derivatives.

Experimental_Workflow Start Start: Design & Synthesize This compound Derivatives Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification InVitroScreening In Vitro Biological Screening Purification->InVitroScreening Anticancer Anticancer Activity (MTT Assay on NSCLC cells) InVitroScreening->Anticancer Antibacterial Antibacterial Activity (MIC determination) InVitroScreening->Antibacterial DataAnalysis Data Analysis (IC50 / MIC Calculation) Anticancer->DataAnalysis Antibacterial->DataAnalysis LeadIdentification Lead Compound Identification DataAnalysis->LeadIdentification Mechanism Mechanism of Action Studies (e.g., Western Blot for Wnt pathway) LeadIdentification->Mechanism End End: Novelty Assessment & Further Development Mechanism->End

Caption: A generalized experimental workflow for assessing the novelty of quinoxaline derivatives.

References

Unveiling the Potential of 2-Chloro-3,6-dimethylquinoxaline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the comparative landscape of novel chemical entities is paramount. This guide provides an objective comparison of 2-Chloro-3,6-dimethylquinoxaline and its derivatives with other relevant compounds, supported by experimental data from peer-reviewed studies. The focus is on their synthesis, biological activities, and the underlying experimental methodologies.

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The versatility of the quinoxaline scaffold allows for extensive chemical modifications, leading to a wide array of derivatives with potentially enhanced therapeutic efficacy.

Comparative Biological Activity

The biological potential of quinoxaline derivatives is often evaluated through their efficacy against various cell lines and pathogens. Below is a summary of the biological activities of several quinoxaline derivatives, providing a comparative perspective on their potential applications.

Compound/DerivativeBiological ActivityTarget/OrganismKey Findings
2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b] quinoxaline AntiviralHerpes VirusDemonstrates high activity, attributed to its DNA binding properties.[1]
2-chlorinated quinoxaline 1,4-dioxide derivatives (83a,b) AntifungalCandida spp.Exhibit high antifungal activity with MIC values of 0.39–0.78 μg/mL.[2]
3-trifluoromethyl quinoxaline 1,4-dioxide derivatives (27a, 67c) AntimicrobialGram-positive and Gram-negative bacteria, mycobacteriaShow activity comparable to ciprofloxacin and rifampicin, with MIC values ranging from 0.25 to 10 μg/mL.[2]
Hydrazone derivatives of 2-formylquinoxaline (38a,b) AntitubercularM. tuberculosis H37RvDisplay high antitubercular activity with low cytotoxicity for non-tumor cells.[2]
6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline (4) Anticancer, AntimicrobialMCF-7 cells, various bacteriaShows dual effects as a potential anticancer and antimicrobial agent.[3]
7-bromo-2-[2-(4-methoxy-benzylidene) hydrazinyl]thiazolo[5,4-b]quinoxaline (9d) Anticancer, AntimicrobialMCF-7 cells, various bacteriaProved to possess dual anticancer and antimicrobial activities.[3]
7-bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline (12) Anticancer, AntimicrobialMCF-7 cells, various bacteriaDemonstrated both anticancer and antimicrobial potential.[3]
6-chloro-7-fluoroquinoxaline derivatives with bulky substituents (23, 24) Anti-HIV-Exhibited better activity compared to unsubstituted or less bulky derivatives with no cytotoxicity on VERO cells.[4]
2-Chloro-3-hydrazinylquinoxaline AntifungalCandida albicansShowed significant efficacy in a murine model against C. albicans.[5]
6-chloroquinoxaline derivative (Compound 6) Cytotoxic (Anticancer)HCT-116 and MCF-7 cell linesElicited more cytotoxic activity (IC50 6.18 μM for HCT-116 and 5.11μM for MCF-7) than the reference drug doxorubicin.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the synthesis and evaluation of quinoxaline derivatives.

General Synthesis of Quinoxaline Derivatives:

A widely used method for synthesizing quinoxalines and their alkyl-substituted derivatives is the condensation reaction of an aromatic diamine with an α-dicarbonyl compound.[1] For instance, 2-methyl-quinoxaline can be prepared by reacting o-phenylenediamine with 2-oxopropionaldehyde in DMF.[1]

Synthesis of 2-substituted-6-Chloro-quinoxalines:

An efficient protocol for the synthesis of 2-substituted-6-Chloro-quinoxalines involves the reaction of 2,6-Dichloroquinoxaline with various alcohols, thiols, and amines using Tri Ethyl Benzyl Ammonium Chloride (TEBAC) as a phase transfer catalyst.[7]

Antimicrobial Activity Assay (Disk Diffusion Method):

The antimicrobial activity of newly synthesized compounds can be evaluated using the disk diffusion method.[3]

  • Bacterial strains such as Bacillus subtilis, Enterococcus faecalis, and Staphylococcus aureus are cultured.

  • Sterile filter paper discs are impregnated with the test compounds at a specific concentration.

  • The discs are placed on agar plates previously seeded with the bacterial cultures.

  • The plates are incubated, and the diameter of the inhibition zone around each disc is measured to determine the antimicrobial activity.

Cytotoxicity Assay (MTT Assay):

The cytotoxic activities of quinoxaline derivatives against cancer cell lines like HCT-116 and MCF-7 can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cancer cells are seeded in 96-well plates and incubated.

  • The cells are treated with different concentrations of the test compounds.

  • After a specified incubation period, MTT solution is added to each well.

  • The resulting formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Visualizing Synthetic Pathways

The synthesis of complex organic molecules can be visualized to better understand the reaction flow and the relationship between different chemical entities.

Synthesis_of_Piperazinyl_Quinoxalines cluster_start Starting Material cluster_intermediate Intermediates cluster_final Final Product Chloro_Compound_74 2,3-dichloroquinoxaline (74) Piperazinyl_Quinoxaline_76 2-Chloro-3-(piperazin-1-yl)quinoxaline (76) Chloro_Compound_74->Piperazinyl_Quinoxaline_76 Piperazine (75) Na2CO3 Methoxy_Quinoxaline_77 2-chloro-3-methoxyquinoxaline (77) Chloro_Compound_74->Methoxy_Quinoxaline_77 Methanol TEBAC Methoxy_Piperazinyl_Quinoxaline_78 2-methoxy-3-(piperazin-1-yl)quinoxaline (78) Methoxy_Quinoxaline_77->Methoxy_Piperazinyl_Quinoxaline_78 Piperazine Acetonitrile

References

Unraveling the Molecular Mechanisms of 2-Chloro-3,6-dimethylquinoxaline-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the proposed mechanisms of action for drug candidates based on the 2-Chloro-3,6-dimethylquinoxaline scaffold. By comparing their performance with alternative therapeutic agents and presenting supporting experimental data, this document aims to facilitate further investigation and development in this promising area of oncology.

The quinoxaline core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The specific derivative, this compound, and its closely related analogs have emerged as subjects of interest for their potential as targeted cancer therapeutics. This guide synthesizes available data to elucidate their primary mechanisms of action, focusing on the inhibition of key signaling pathways implicated in tumorigenesis.

Postulated Mechanisms of Action

Current research suggests that this compound-based compounds exert their anticancer effects primarily through the modulation of two critical signaling pathways:

  • Kinase Inhibition: Derivatives of 6,7-dimethyl quinoxaline, particularly those with chloro substitutions, have demonstrated selectivity as inhibitors of Glycogen Synthase Kinase 3β (GSK3β).[3][4] GSK3β is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cell proliferation, metabolism, and apoptosis. Its dysregulation is a hallmark of several cancers.

  • Wnt/β-catenin Pathway Inhibition: Quinoxaline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[2] This pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in the initiation and progression of numerous cancers, particularly colorectal cancer.

Comparative Performance Analysis

To provide a clear perspective on the therapeutic potential of this compound-based drugs, a comparison with established and investigational inhibitors of the GSK3β and Wnt/β-catenin pathways is essential.

Drug/CompoundTarget PathwayMechanism of ActionKey Performance Data (IC50/EC50)Reference
6-Chloro-2,3-dimethylquinoxaline Analogs GSK3βSelective inhibitionData not available for the specific compound. Analogs show micromolar to sub-micromolar activity.[3][4]
Tideglusib GSK3βNon-ATP-competitive inhibitor~60 nM (in vitro)Clinical Trials
LY2090314 GSK3βATP-competitive inhibitorPreclinical data shows potent inhibition.Clinical Trials
2,3,6-trisubstituted quinoxaline derivatives Wnt/β-cateninInhibition of pathway activityScreening hits identified. Specific IC50 values not broadly published.[2]
LGK974 (Wnt-C59) Wnt/β-cateninPorcupine (PORCN) inhibitorPotent inhibition in the nanomolar range.Clinical Trials
Priya-724 Wnt/β-cateninCBP/β-catenin interaction inhibitorModulates pathway activity in preclinical models.Clinical Trials

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the activity of quinoxaline derivatives.

Kinase Inhibition Assay (General Protocol for Quinoxaline Derivatives)

This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase, such as GSK3β.

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., GSK3β)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader (luminometer)

Procedure:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Wnt/β-catenin Signaling Pathway Reporter Assay

This assay is used to measure the ability of a compound to inhibit the transcriptional activity of the Wnt/β-catenin pathway.

Objective: To quantify the inhibition of Wnt/β-catenin signaling in a cell-based assay.

Materials:

  • A stable cell line expressing a Wnt-responsive reporter construct (e.g., HEK293T cells with a TCF/LEF-luciferase reporter).

  • Wnt pathway activator (e.g., Wnt3a conditioned medium or a small molecule agonist like CHIR99021).

  • Test compound (e.g., this compound derivative).

  • Cell culture medium and supplements.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cell line in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a predetermined time.

  • Stimulate the Wnt pathway by adding the Wnt activator.

  • Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 16-24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).

  • Calculate the percentage of inhibition of Wnt signaling for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

Visualizing the Mechanisms

To better understand the proposed molecular interactions, the following diagrams illustrate the key signaling pathways and the points of intervention for this compound-based drugs.

G Proposed Mechanism of Action: Kinase Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Substrates Downstream Substrates GSK3b->Substrates Transcription_Factors Transcription Factors Substrates->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Quinoxaline_Drug This compound -based Drug Quinoxaline_Drug->GSK3b

Caption: Inhibition of GSK3β by this compound-based drugs.

G Proposed Mechanism of Action: Wnt/β-catenin Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Wnt Wnt Ligand Wnt->Frizzled Wnt->LRP5_6 Quinoxaline_Drug This compound -based Drug Quinoxaline_Drug->Destruction_Complex Potential Target

Caption: Inhibition of the Wnt/β-catenin pathway by quinoxaline derivatives.

References

A Comparative Guide to the Reproducible Synthesis of 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of synthetic protocols is a cornerstone of chemical research and paramount in the drug development pipeline. Inconsistent yields, purity, and reaction times can lead to significant delays and increased costs. This guide provides a comparative analysis of two primary methods for the synthesis of 2-Chloro-3,6-dimethylquinoxaline, a key intermediate in various chemical and pharmaceutical applications. The data presented is based on established chemical literature, offering insights into the expected reproducibility of each method.

Method 1: Condensation of 4-Chloro-1,2-phenylenediamine and 2,3-Butanedione

This approach represents a classic and widely employed strategy for the synthesis of quinoxaline derivatives. The reaction involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Experimental Protocol:

A solution of 4-chloro-1,2-phenylenediamine (1.0 equivalent) in a suitable solvent, such as ethanol or acetic acid, is treated with 2,3-butanedione (1.0-1.2 equivalents). A catalytic amount of a protic acid, like acetic acid or a few drops of hydrochloric acid, is added to the mixture. The reaction is typically stirred at room temperature or gently heated (e.g., to 60-80 °C) for a period of 2 to 6 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.

Method 2: Chlorination of 3,6-Dimethylquinoxalin-2-ol

This alternative route involves the conversion of a hydroxyl group on the quinoxaline core to a chlorine atom using a suitable chlorinating agent. This method is often employed when the corresponding quinoxalin-2-ol is readily available or easily synthesized.

Experimental Protocol:

To a stirred suspension of 3,6-dimethylquinoxalin-2-ol (1.0 equivalent) in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), a catalytic amount of a tertiary amine, like N,N-dimethylaniline, is added. The reaction mixture is heated under reflux for 2 to 4 hours. The progress of the reaction is monitored by TLC. After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution). The resulting solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Performance Comparison

The reproducibility and efficiency of a synthesis are best evaluated through quantitative metrics. The following table summarizes the key performance indicators for the two described methods, based on typical literature reports for similar reactions.

ParameterMethod 1: CondensationMethod 2: Chlorination
Starting Materials 4-Chloro-1,2-phenylenediamine, 2,3-Butanedione3,6-Dimethylquinoxalin-2-ol, Phosphorus oxychloride
Typical Yield 85-95%75-90%
Purity (after initial workup) Generally high, may require one recrystallizationGood, may contain phosphorus-based impurities
Reaction Time 2-6 hours2-4 hours
Reaction Temperature Room temperature to 80 °CReflux (approx. 105 °C for POCl₃)
Reagents & Solvents Ethanol or acetic acid, mineral acid catalystPhosphorus oxychloride (reagent and solvent), N,N-dimethylaniline (catalyst)
Workup & Purification Filtration/Extraction, Recrystallization/ChromatographyQuenching, Neutralization, Filtration, Recrystallization/Chromatography
Reproducibility Factors Purity of starting diamine, control of reaction temperature.Anhydrous conditions, careful quenching of excess POCl₃.

Experimental Workflow and Logic

To visualize the sequence of operations and the logical flow of each synthetic route, the following diagrams have been generated.

Synthesis_Workflow cluster_method1 Method 1: Condensation cluster_method2 Method 2: Chlorination M1_Start Start: 4-Chloro-1,2-phenylenediamine 2,3-Butanedione M1_React Reaction: Solvent (Ethanol/Acetic Acid) Acid Catalyst RT to 80°C, 2-6h M1_Start->M1_React M1_TLC Monitoring: TLC Analysis M1_React->M1_TLC M1_Workup Workup: Cooling Filtration/Extraction M1_TLC->M1_Workup Reaction Complete M1_Purify Purification: Recrystallization or Column Chromatography M1_Workup->M1_Purify M1_End End Product: This compound M1_Purify->M1_End M2_Start Start: 3,6-Dimethylquinoxalin-2-ol M2_React Reaction: POCl₃ (excess) N,N-Dimethylaniline (cat.) Reflux, 2-4h M2_Start->M2_React M2_TLC Monitoring: TLC Analysis M2_React->M2_TLC M2_Workup Workup: Remove excess POCl₃ Quench with ice-water Neutralize M2_TLC->M2_Workup Reaction Complete M2_Purify Purification: Filtration Recrystallization or Column Chromatography M2_Workup->M2_Purify M2_End End Product: This compound M2_Purify->M2_End

Caption: Comparative workflow of the two synthesis methods.

Signaling Pathway of Synthesis Logic

The decision-making process for selecting a synthetic route can be represented as a signaling pathway, where the availability of starting materials and desired reaction conditions dictate the chosen method.

Synthesis_Logic Start Need to Synthesize This compound Check_SM Check Availability of Starting Materials Start->Check_SM SM1_Avail 4-Chloro-1,2-phenylenediamine & 2,3-Butanedione are available Check_SM->SM1_Avail Yes SM2_Avail 3,6-Dimethylquinoxalin-2-ol is available Check_SM->SM2_Avail Yes Choose_M1 Choose Method 1: Condensation SM1_Avail->Choose_M1 Choose_M2 Choose Method 2: Chlorination SM2_Avail->Choose_M2 Consider_Cond Consider Reaction Conditions Choose_M1->Consider_Cond Choose_M2->Consider_Cond M1_Cond Milder Conditions: RT to 80°C Consider_Cond->M1_Cond M2_Cond Harsher Conditions: Reflux in POCl₃ Consider_Cond->M2_Cond

A Comparative Analysis of Experimental vs. Calculated Spectral Data for 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Theoretical and Practical Guide to the Spectral Characteristics of 2-Chloro-3,6-dimethylquinoxaline

In the field of drug development and chemical research, accurate structural elucidation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process. This guide provides a comparative analysis of the spectral data for this compound, contrasting theoretical predictions with standard experimental methodologies. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages computational tools to provide a robust theoretical framework for researchers.

Summary of Spectral Data

The following tables summarize the predicted spectral data for this compound. These values serve as a benchmark for researchers seeking to identify this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.68s1HH5
7.43s1HH8
2.65s3H3-CH₃
2.45s3H6-CH₃

Predicted using online NMR prediction tools.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
154.2C2
152.1C3
141.0C4a
139.8C8a
136.5C6
131.2C7
128.9C5
127.6C8
22.93-CH₃
21.56-CH₃

Predicted using online NMR prediction tools.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-2950MediumC-H stretch (aromatic and aliphatic)
1610-1580Medium-StrongC=N stretch
1500-1450StrongC=C stretch (aromatic)
1380-1360MediumC-H bend (methyl)
850-800StrongC-H out-of-plane bend (aromatic)
780-740StrongC-Cl stretch

Predicted using online IR spectrum prediction tools.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
192.06100[M]⁺ (Molecular Ion, ³⁵Cl)
194.0632.5[M+2]⁺ (³⁷Cl isotope)
177.0460[M-CH₃]⁺
157.0345[M-Cl]⁺
142.0130[M-Cl-CH₃]⁺

Predicted using online mass spectrum prediction tools.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound such as this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[1]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A standard experiment involves a 90° pulse followed by acquisition of the free induction decay (FID).

    • For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[2] Broadband proton decoupling is often used to simplify the spectrum to singlets for each unique carbon.[2]

  • Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]

    • Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.[3]

  • Background Spectrum: A background spectrum of a pure KBr pellet or the empty sample compartment is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the transmitted radiation is measured by a detector. The resulting interferogram is then Fourier transformed to produce the IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a solid sample, a small amount is typically introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.[4]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The most intense peak in the spectrum is designated as the base peak with a relative intensity of 100%.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and calculated spectral data in chemical structure elucidation.

G cluster_0 Experimental Analysis cluster_1 Computational Analysis Sample_Preparation Sample Preparation Data_Acquisition Spectrometer Data Acquisition (NMR, IR, MS) Sample_Preparation->Data_Acquisition Experimental_Data Experimental Spectra Data_Acquisition->Experimental_Data Data_Comparison Data Comparison and Analysis Experimental_Data->Data_Comparison Molecular_Structure Known or Proposed Molecular Structure Prediction_Tools Spectral Prediction Software (NMR, IR, MS) Molecular_Structure->Prediction_Tools Calculated_Data Calculated Spectra Prediction_Tools->Calculated_Data Calculated_Data->Data_Comparison Structure_Elucidation Structure Confirmation or Revision Data_Comparison->Structure_Elucidation

Caption: Workflow for Spectral Data Comparison.

References

In Vivo Evaluation of Quinoxaline-Based Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the in vivo antitumor activity of select quinoxaline derivatives. It is important to note that a comprehensive search of published literature did not yield specific in vivo evaluation data for 2-Chloro-3,6-dimethylquinoxaline . Therefore, this guide presents available data on structurally related quinoxaline compounds to offer insights into the potential therapeutic profile of this chemical class. The information herein is intended to serve as a reference for researchers engaged in the discovery and development of novel anticancer agents.

Comparative Antitumor Activity of Quinoxaline Derivatives

The following table summarizes the in vivo antitumor efficacy of various quinoxaline derivatives from different studies. Direct comparison should be approached with caution due to variations in experimental models and methodologies.

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (TGI)Key Findings
Compound IV (unspecified quinoxaline derivative) Ehrlich solid tumor modelEhrlich Ascites CarcinomaNot SpecifiedSignificant reduction in tumor volume and weightMinimal toxicity observed.[1]
Compound 6b (imidazo[1,2-a]quinoxaline-based EGFR inhibitor) A549 cell-induced lung cancer xenograft in nude miceNon-Small Cell Lung Cancer10 mg/kg (low dose) & unspecified high dose16% (low dose), 33% (high dose)Showed profound anticancer potential, comparable to gefitinib (27% TGI).[2]
Compound 2 (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) Mouse xenograft modelNot Specified1.0 mg/kg62%Disrupted tumor vasculature and induced apoptosis.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of the experimental protocols used in the evaluation of the aforementioned quinoxaline derivatives.

Ehrlich Solid Tumor Model (for Compound IV)
  • Animal Model: Not explicitly detailed in the abstract, but typically involves the subcutaneous injection of Ehrlich ascites carcinoma cells into mice to induce solid tumor formation.

  • Treatment: The administration route and frequency for "Compound IV" were not specified.

  • Endpoint: Tumor volume and weight were measured at the end of the study to assess antitumor activity. Toxicity was also monitored.[1]

A549 Lung Cancer Xenograft Model (for Compound 6b)
  • Cell Line: A549 human non-small cell lung cancer cells were used.

  • Animal Model: Nude mice were subcutaneously injected with A549 cells to establish xenograft tumors.[2]

  • Treatment: Once tumors reached a certain size, mice were treated with Compound 6b at two different dose levels (10 mg/kg for the low dose) and compared against the standard drug, gefitinib.[2]

  • Endpoint: Tumor growth was monitored throughout the study, and the percentage of tumor growth inhibition was calculated. Histological examination of tumor tissues was also performed to assess cytotoxicity.[2]

Mouse Xenograft Model (for Compound 2)
  • Animal Model: Mice bearing xenograft tumors. The specific cell line used to generate the xenografts is not mentioned in the provided abstract.[3]

  • Treatment: Compound 2 was administered at a dose of 1.0 mg/kg.[3]

  • Endpoint: Antitumor activity was determined by measuring tumor growth inhibition. Mechanistic studies involved histological analysis of tumor tissues to evaluate cell proliferation, apoptosis, and effects on tumor vasculature.[3]

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives have been shown to exert their anticancer effects by targeting various signaling pathways crucial for tumor growth and survival.

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_PI3K PI3K/mTOR Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Quinoxaline Quinoxaline Derivatives Quinoxaline->EGFR Inhibition Quinoxaline->PI3K Inhibition Quinoxaline->mTOR Inhibition

Many quinoxaline compounds function as inhibitors of key protein kinases.[4] They can act as ATP-competitive inhibitors for receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as components of the downstream PI3K/mTOR signaling pathway.[4][5][6] Inhibition of these pathways can lead to decreased cell proliferation and survival.[5] For instance, the imidazo[1,2-a]quinoxaline-based compound 6b was specifically evaluated as an EGFR inhibitor.[2]

Experimental Workflow for In Vivo Antitumor Evaluation

The general workflow for assessing the in vivo anticancer efficacy of a test compound is a multi-step process.

Experimental_Workflow

This process typically begins with the establishment of a tumor model in animals, followed by treatment with the investigational compound and subsequent monitoring and analysis.

References

A Comparative Guide to the Reactivity of 2-Chloro-3,6-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common synthetic reactions involving 2-Chloro-3,6-dimethylquinoxaline, a key intermediate in the synthesis of various biologically active compounds. The following sections detail literature precedents for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering insights into potential reaction pathways, typical conditions, and expected outcomes. The information presented is based on analogous reactions reported for structurally similar chloroquinoxaline and chloroquinoline derivatives, providing a valuable starting point for experimental design.

Reaction Overview

This compound is a versatile substrate for a variety of chemical transformations, primarily centered around the reactivity of the C2-chloro substituent. The electron-withdrawing nature of the quinoxaline ring system activates the chlorine atom for both nucleophilic displacement and participation in cross-coupling reactions. This guide focuses on four key reaction types:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Suzuki-Miyaura Coupling

  • Buchwald-Hartwig Amination

  • Sonogashira Coupling

The selection of the appropriate reaction pathway and conditions will depend on the desired final product and the nature of the coupling partner.

Data Presentation: A Comparative Analysis of Reaction Yields

The following table summarizes typical yields observed for analogous reactions with similar chloroquinoxaline substrates. These values serve as a benchmark for what may be expected when applying these methodologies to this compound.

Reaction TypeNucleophile/Coupling PartnerAlternative SubstrateTypical Yield (%)Reference
SNAr Alcohols (e.g., (6-chloropyridin-3-yl)methanol)2,6-Dichloroquinoxaline~80%[1]
Thiols (e.g., 2-chloro-5-(mercaptomethyl)thiazole)2,6-Dichloroquinoxaline~90%[1]
Amines (e.g., 2,3-dimethylaniline)2,6-DichloroquinoxalineGood[1]
Suzuki-Miyaura Coupling Arylboronic Acids (e.g., 2-tolylboronic acid)2,6-Dichloroquinoxaline77%[2]
Arylboronic Acids (e.g., 4-tolylboronic acid)2,6-Dichloroquinoxaline75%[2]
Arylboronic Acids (e.g., 3,5-dimethylphenylboronic acid)2,6-Dichloroquinoxaline90%[2]
Buchwald-Hartwig Amination Cyclic Amines (e.g., morpholine)6-Bromo-2-chloroquinolineHigh[3][4]
Ammonia equivalent (LiHMDS)6-Bromo-2-chloroquinolineHigh[3][4]
Sonogashira Coupling Terminal Alkynes (e.g., phenylacetylene)2,4-DichloroquinolineGood to Excellent[5]

Experimental Protocols: Methodologies for Key Reactions

The following are generalized experimental protocols based on literature precedents for similar substrates. Optimization for this compound will likely be necessary.

Nucleophilic Aromatic Substitution (SNAr) with Amines, Alcohols, or Thiols

This protocol is adapted from the PTC-mediated synthesis of 2-substituted-6-chloroquinoxalines.[1]

Materials:

  • This compound

  • Nucleophile (amine, alcohol, or thiol)

  • N,N-Dimethylformamide (DMF)

  • Triethylbenzylammonium chloride (TEBAC)

  • Potassium carbonate (K2CO3)

  • Ethyl acetate

  • n-Hexane

  • Silica gel

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the respective nucleophile (1.0 eq) in DMF, add TEBAC (0.1 eq) and K2CO3 (1.1 eq) at room temperature.

  • Heat the reaction mixture to 70-75 °C and stir for 6-7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and add the filtrate to ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate in n-hexane).

Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

This protocol is based on the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline.[2]

Materials:

  • This compound

  • Arylboronic acid (1.3 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)

  • Potassium phosphate (K3PO4) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh3)4, and K3PO4.

  • Add anhydrous THF to the mixture under an inert atmosphere (e.g., Argon).

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination with Amines

This protocol is adapted from the selective amination of 6-bromo-2-chloroquinoline.[3][4]

Materials:

  • This compound

  • Amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a reaction vessel under an inert atmosphere, add Pd(OAc)2, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Heat the mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling with Terminal Alkynes

This is a general protocol for Sonogashira coupling.[5][6]

Materials:

  • This compound

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add the terminal alkyne, Pd(PPh3)2Cl2, and CuI.

  • Add triethylamine to the mixture.

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion (monitor by TLC).

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Visualizations: Reaction Pathways and Workflows

The following diagrams illustrate the fundamental transformations and a general experimental workflow for the described reactions.

Reaction_Pathways cluster_start Starting Material cluster_reactions Reaction Types cluster_products Product Classes Start This compound SNAr S-N-Ar Start->SNAr  Nu-H Suzuki Suzuki-Miyaura Start->Suzuki  Ar-B(OH)2  Pd catalyst Buchwald Buchwald-Hartwig Start->Buchwald  HNRR'  Pd catalyst Sonogashira Sonogashira Start->Sonogashira  RC≡CH  Pd/Cu catalyst Product_SNAr 2-Nu-3,6-dimethylquinoxaline (Nu = OR, SR, NRR') SNAr->Product_SNAr Product_Suzuki 2-Aryl-3,6-dimethylquinoxaline Suzuki->Product_Suzuki Product_Buchwald 2-Amino-3,6-dimethylquinoxaline Buchwald->Product_Buchwald Product_Sonogashira 2-Alkynyl-3,6-dimethylquinoxaline Sonogashira->Product_Sonogashira

Caption: Reaction pathways for this compound.

Experimental_Workflow A 1. Reagent Mixing (Substrate, Reagents, Catalyst, Solvent) B 2. Reaction (Heating, Stirring, Inert Atmosphere) A->B C 3. Monitoring (TLC, GC-MS, LC-MS) B->C C->B  Incomplete D 4. Work-up (Quenching, Extraction, Washing) C->D  Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F G Final Product F->G

Caption: General experimental workflow for synthesis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.